5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone
Description
Properties
IUPAC Name |
5,6-dimethoxy-2-(pyridin-4-ylmethyl)-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h3-6,9-10,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPDMDJBVKHZFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=NC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4803-57-0 | |
| Record name | 5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004803570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-DIMETHOXY-2-(PYRIDIN-4-YLMETHYL)INDAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J7IV2Z5L0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Significance of a Core Pharmaceutical Intermediate
An In-Depth Technical Guide to the Synthesis of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone
This compound is a sophisticated organic molecule whose importance is intrinsically linked to its role as a pivotal intermediate in the synthesis of Donepezil.[1][2] Donepezil is a cornerstone medication in the symptomatic treatment of Alzheimer's disease, functioning as a centrally acting reversible acetylcholinesterase inhibitor.[3] The structural integrity and purity of this indanone precursor are paramount, as they directly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the predominant synthesis pathway, delving into the underlying chemical principles, detailed experimental protocols, and the rationale governing the methodological choices inherent in its production.
Retrosynthetic Analysis: A Strategic Deconstruction
A logical approach to devising the synthesis of the target molecule begins with a retrosynthetic analysis. The primary disconnection strategy focuses on the bond between the indanone core and the pyridylmethyl substituent. This bond is logically formed via the reduction of a more accessible precursor, an α,β-unsaturated ketone. This precursor, in turn, can be synthesized through a classic condensation reaction.
This deconstruction leads to a practical, two-stage forward synthesis plan:
-
Formation of the Core Scaffold : The synthesis of the 5,6-dimethoxy-1-indanone ring system.
-
Functionalization at the C2 Position : The introduction of the pyridylmethyl group via a condensation reaction with pyridine-4-carboxaldehyde, followed by a selective reduction.
Sources
5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone CAS number 4803-57-0
An In-depth Technical Guide to 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone (CAS 4803-57-0): A Key Analog in Cholinesterase Inhibitor Research
Abstract
This technical guide provides a comprehensive overview of this compound, a significant chemical entity identified by CAS number 4803-57-0. As a close structural analog and a known impurity of Donepezil, a cornerstone therapeutic for Alzheimer's disease, this compound serves a dual role in the pharmaceutical landscape.[1][2][3] It is both a critical reference standard for ensuring the purity and safety of Donepezil and a valuable molecular probe for researchers exploring the structure-activity relationships of acetylcholinesterase inhibitors.[2][4][5] This document delineates its chemical properties, pharmacological context, plausible synthetic routes, and analytical methodologies. It is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this compound's role in neurotherapeutics and pharmaceutical quality control.
Part 1: Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a dimethoxy-substituted indanone core linked to a pyridylmethyl group at the second position.[6][7] This structure is fundamental to its biological activity and its relationship with the widely used drug, Donepezil.
| Property | Value | Source(s) |
| Chemical Name | 5,6-dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one | [2][6] |
| CAS Number | 4803-57-0 | [1][2][6][7][8] |
| Molecular Formula | C₁₇H₁₇NO₃ | [3][6][7][9] |
| Molecular Weight | 283.32 g/mol | [3][6][7][9] |
| Synonyms | Donepezil Pyridine Analog, Donepezil EP Impurity D, Donepezil Related Compound B (USP) | [1][2][6][10] |
| Purity | Typically >95% (HPLC) for reference standards | [6][7] |
Part 2: The Scientific Context: A Donepezil Analog of Significance
The scientific relevance of this compound is intrinsically linked to Donepezil. Donepezil is a reversible acetylcholinesterase (AChE) inhibitor indicated for the management of dementia associated with Alzheimer's disease.[11][12] It functions by increasing the concentration of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.[2][13]
The core of Donepezil's structure is the 5,6-dimethoxy-1-indanone moiety, the same scaffold present in the topic compound.[14][15] The primary structural difference lies in the substituent at the 2-position: Donepezil features a bulkier N-benzylpiperidine methyl group, whereas this analog has a simpler pyridylmethyl group. This distinction makes it an invaluable tool for:
-
Pharmaceutical Analysis: As a registered impurity of Donepezil (EP Impurity D), its detection and quantification are mandatory for batch release and regulatory compliance, ensuring the safety and efficacy of the final drug product.[2][10]
-
Medicinal Chemistry: By comparing the biological activity of this analog to Donepezil, researchers can probe the specific contributions of the N-benzylpiperidine moiety to receptor binding, potency, and selectivity. Such structure-activity relationship (SAR) studies are fundamental to designing next-generation cholinesterase inhibitors with improved therapeutic profiles.[4][14]
Part 3: Mechanism of Action and Pharmacological Rationale
The primary pharmacological target for this class of compounds is the enzyme acetylcholinesterase (AChE).[4][13][16] AChE is responsible for the rapid hydrolysis of acetylcholine into choline and acetic acid, terminating its signal in the synaptic cleft. In Alzheimer's disease, a deficit in cholinergic neurotransmission is a key pathological feature.[13]
The Dual-Site Binding Hypothesis
Potent AChE inhibitors like Donepezil are theorized to bind to two distinct sites within the enzyme's active site gorge:
-
Catalytic Active Site (CAS): Located at the bottom of the gorge, this is where acetylcholine is hydrolyzed.
-
Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, this site is implicated in the allosteric modulation of the enzyme and in the pathologic aggregation of amyloid-β (Aβ) protein, another hallmark of Alzheimer's disease.[14][17]
The 5,6-dimethoxy-indanone core of these molecules is known to establish hydrophobic interactions with key residues in the PAS, such as Tyr124.[17] The side chain extending from the 2-position then reaches down the gorge to interact with residues in or near the CAS, such as Trp286.[17] This dual-site interaction effectively blocks the enzyme's function. By studying the pyridylmethyl analog, researchers can assess how replacing the N-benzylpiperidine group affects this dual-binding mechanism and, consequently, inhibitory potency.
Caption: Dual-site binding of an indanone inhibitor within the AChE active site gorge.
Part 4: Synthesis and Characterization
The synthesis of this compound originates from the key intermediate, 5,6-dimethoxy-1-indanone. The overall synthetic strategy is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
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Unambiguous Structure Elucidation of a Donepezil Pyridine Analog: A Multi-Modal Analytical Approach
An In-depth Technical Guide for Drug Development Professionals
Foreword: The Imperative of Structural Certainty in Pharmaceutical Development
In the landscape of modern drug development, absolute certainty in the structure of an active pharmaceutical ingredient (API) and its related substances is not merely an academic exercise; it is the bedrock of safety, efficacy, and regulatory compliance. Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, functions as a reversible inhibitor of acetylcholinesterase.[1][2] The synthesis and storage of such a molecule can invariably lead to the formation of related substances and potential impurities.[3] Understanding the precise molecular architecture of these compounds, such as the Donepezil pyridine analog, is critical for impurity profiling, metabolism studies, and the development of robust, next-generation therapeutics.[4][5]
This guide eschews a rigid, templated methodology. Instead, it presents a dynamic, logic-driven workflow for the complete structure elucidation of the Donepezil pyridine analog, identified as (2RS)-5,6-dimethoxy-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one .[6] We will proceed from a working hypothesis, through orthogonal analytical techniques, to a final, self-validated structural confirmation. Each step is presented not as a mere protocol, but as a deliberate choice, grounded in scientific first principles and extensive field experience. The causality behind each experimental decision is paramount, ensuring that the final structural assignment is beyond reproach.
Chapter 1: The Postulate - A Hypothesis for the Pyridine Analog's Structure
Our investigation begins with a putative structure, likely identified as a process-related impurity during the synthesis of Donepezil or as a specifically designed analog for structure-activity relationship (SAR) studies.[7][8][9] The replacement of Donepezil's N-benzyl group with a pyridinylmethyl group represents a subtle yet significant chemical modification.
Hypothesized Structure:
-
Chemical Name: (2RS)-5,6-dimethoxy-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one[6]
The core analytical challenge is to confirm that this proposed structure is correct and to rule out any other potential isomers. This requires a multi-pronged approach where each technique provides a unique piece of the structural puzzle.
Chapter 2: Achieving Analytical Purity - The Chromatographic Imperative
Experimental Protocol 1: Analytical HPLC Purity Assessment
This protocol is designed to resolve the Donepezil pyridine analog from the parent Donepezil API and other potential process impurities.
-
System Preparation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Elution:
-
0-15 min: 20% to 80% B
-
15-17 min: 80% to 95% B
-
17-19 min: Hold at 95% B
-
19-20 min: 95% to 20% B
-
20-25 min: Re-equilibration at 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV Diode Array Detector (DAD) at 254 nm and 270 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the crude sample in 10 mL of 50:50 Water:Acetonitrile.
Experimental Protocol 2: Preparative HPLC Isolation
The analytical method is scaled to isolate several milligrams of the pure analog for subsequent NMR and other analyses.[7][12]
-
System: Agilent 1290 Infinity II Preparative LC System or equivalent.
-
Column: Agilent Prep C18, 21.2 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic or shallow gradient conditions optimized from the analytical run to maximize resolution around the target peak. For example, 45% Acetonitrile in 0.1% Formic Acid/Water.
-
Flow Rate: 20 mL/min.
-
Fraction Collection: Triggered by UV signal intensity and slope.
-
Post-Processing: Collected fractions are pooled, and the solvent is removed under reduced pressure (roto-evaporation) to yield the isolated solid. Purity is confirmed by re-injecting onto the analytical HPLC system.
Data Presentation: Chromatographic Results
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | ZORBAX Eclipse Plus C18 | Agilent Prep C18 |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Retention Time (Analog) | ~8.5 min (Example) | ~10.2 min (Example) |
| Purity (Post-Isolation) | >99.5% (by peak area) | N/A |
Visualization: Separation & Isolation Workflow
Caption: Workflow for chromatographic purification of the Donepezil pyridine analog.
Chapter 3: Confirming Mass and Formula via Mass Spectrometry
Trustworthiness: MS provides the first crucial piece of spectroscopic evidence: the molecular weight. High-Resolution Mass Spectrometry (HRMS) elevates this by providing an exact mass, allowing for the unambiguous determination of the elemental formula, a powerful method for validating our hypothesis.[13] Tandem MS (MS/MS) further probes the structure by inducing fragmentation, revealing the molecule's constituent parts.[14][15]
Experimental Protocol 3: LC-HRMS and MS/MS Analysis
-
System: Thermo Scientific Q Exactive Orbitrap Mass Spectrometer coupled to a Vanquish UHPLC system or equivalent.
-
Ionization Mode: Heated Electrospray Ionization (H-ESI), Positive Mode.[13]
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 320 °C.[13]
-
Full Scan (MS1):
-
Resolution: 70,000.
-
Scan Range: m/z 100–1000.
-
-
Data-Dependent MS/MS (dd-MS2):
-
Resolution: 17,500.
-
Collision Energy: Normalized Collision Energy (NCE) stepped at 20, 30, 40 eV.
-
Isolation Window: m/z 1.0.
-
-
Data Analysis: Extract the exact mass of the [M+H]⁺ ion and compare it to the theoretical mass calculated for C₁₇H₁₈NO₃⁺. Analyze the MS/MS spectrum for characteristic fragment ions.
Data Interpretation & Causality
The key distinction between Donepezil and its pyridine analog lies in the benzylic/pyridylic group. In MS/MS, Donepezil characteristically produces a dominant fragment at m/z 91.0545, corresponding to the stable tropylium cation (C₇H₇⁺) from its benzyl group.[14] For our pyridine analog, we predict a different fragmentation pattern. The primary cleavage should yield a pyridinylmethyl cation (C₆H₆N⁺) at m/z 92.0500. This stark difference in fragmentation provides powerful, confirmatory evidence for the structural change.
Data Presentation: Mass Spectrometry Data Summary
| Analyte | Formula | Theoretical [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) | Mass Error (ppm) | Key MS/MS Fragment (m/z) | Fragment Identity |
| Pyridine Analog | C₁₇H₁₇NO₃ | 284.1281 | 284.1279 | -0.7 | 92.0500 | C₆H₆N⁺ (Pyridinylmethyl) |
| Donepezil | C₂₄H₂₉NO₃ | 380.2220 | 380.2213[14] | -1.8 | 91.0545[14] | C₇H₇⁺ (Benzyl/Tropylium) |
Visualization: Predicted MS/MS Fragmentation Pathway
Caption: Predicted fragmentation of the Donepezil pyridine analog in MS/MS.
Chapter 4: Definitive Structural Mapping with NMR Spectroscopy
Authoritative Grounding: While MS confirms the mass and formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for delineating the precise atomic connectivity.[16] Through a suite of 1D and 2D experiments, we can assign every proton and carbon in the molecule, providing irrefutable proof of the structure and distinguishing it from all other isomers.
Experimental Protocol 4: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve ~10 mg of the isolated, pure analog in ~0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.
-
Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Experiments to Acquire:
-
1D: Proton (¹H), Carbon (¹³C), and DEPT-135.
-
2D: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
-
-
Data Processing: Use appropriate software (e.g., MestReNova, TopSpin) to process and analyze the spectra.
Data Interpretation: A Comparative Approach
The diagnostic power of NMR lies in comparing the analog's spectrum to that of Donepezil.
-
¹H NMR: The most telling difference will be in the aromatic region. Donepezil shows a multiplet for the five protons of its monosubstituted phenyl ring (~7.2-7.4 ppm). The pyridine analog, by contrast, will exhibit a characteristic AA'BB' or two-doublet system for the 4-substituted pyridine ring, typically with one pair of protons downfield (α-protons, ~8.5 ppm) and the other pair upfield (β-protons, ~7.2 ppm).[9]
-
¹³C NMR: The carbon signals for the benzyl ring in Donepezil will be replaced by the distinct signals of the pyridine ring, including the characteristic downfield shifts for the carbons adjacent to the nitrogen atom.
-
HMBC (The Final Proof): The HMBC spectrum provides the definitive connection. A crucial correlation will be observed between the methylene protons linking the piperidine and pyridine rings and the carbons of the pyridine ring (C2/C6 and C3/C5). This three-bond correlation is unambiguous proof of the N-CH₂-Pyridine linkage.
Data Presentation: ¹H and ¹³C NMR Assignments
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from Protons at this Position) |
| Indanone-OCH₃ | ~3.9 (s, 6H) | ~56.0 | Aromatic C's of Indanone |
| Indanone-ArH | ~7.1 (s, 1H), ~6.8 (s, 1H) | ~104-155 | - |
| Indanone-C=O | - | ~207.0 | Indanone Protons |
| Pyridine-H2, H6 | ~8.5 (d, 2H) | ~150.0 | Py-C4, Py-CH₂ |
| Pyridine-H3, H5 | ~7.2 (d, 2H) | ~124.0 | Py-C4, Py-CH₂ |
| Py-CH₂-N | ~3.5 (s, 2H) | ~60.0 | Py-C2/6, Py-C3/5, Pip-C4 |
| Piperidine Protons | ~1.3-3.0 (m) | ~30-55 | - |
(Note: Chemical shifts are approximate and for illustrative purposes.)
Visualization: Key HMBC Correlations
Caption: Key long-range (HMBC) correlations confirming the Py-CH₂-Pip linkage.
Conclusion: An Integrated and Self-Validating Structural Assignment
The structure of the Donepezil pyridine analog, (2RS)-5,6-dimethoxy-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one, has been unequivocally confirmed through a logical, multi-modal analytical workflow.
-
Orthogonal Chromatography established the analytical purity of the analyte, a critical prerequisite for reliable spectroscopic analysis.
-
High-Resolution Mass Spectrometry confirmed the elemental formula (C₁₇H₁₇NO₃) and, through its unique fragmentation pattern (m/z 92.0500), provided the first piece of evidence differentiating it from Donepezil.
-
Comprehensive NMR Spectroscopy (¹H, ¹³C, and 2D) delivered the definitive proof of atomic connectivity, with diagnostic signals in the ¹H spectrum and crucial HMBC correlations confirming the N-CH₂-Pyridine linkage.
Each technique validates the findings of the others, creating a self-reinforcing dataset that supports a single, unambiguous structural assignment. This rigorous, evidence-based approach is indispensable in the pharmaceutical sciences, ensuring that all subsequent research, development, and quality control activities are built upon a foundation of absolute structural certainty.[5][17]
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The Biological Profile of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone: A Multi-Target Approach to Neuroprotection
Abstract
This technical guide provides an in-depth exploration of the biological activities of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone, a potent indanone derivative with significant therapeutic potential, particularly in the context of neurodegenerative diseases such as Alzheimer's. Structurally analogous to Donepezil, a cornerstone in Alzheimer's therapy, this compound exhibits a multi-faceted mechanism of action that extends beyond simple acetylcholinesterase (AChE) inhibition. We will dissect its role as a dual-binding site cholinesterase inhibitor, its impact on amyloid-beta (Aβ) aggregation, and its neuroprotective and anti-inflammatory properties. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising molecule.
Introduction: The Rationale for Indanone-Based Therapeutics
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its rigid, bicyclic framework provides an excellent platform for the rational design of molecules that can interact with specific biological targets.[4] In the realm of neurodegenerative disorders, the most prominent example is Donepezil, an acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease (AD).[1][2] this compound, a close structural analog and a known impurity of Donepezil, has emerged as a molecule of significant interest in its own right.[5] Its biological activity is not merely a reflection of its famous counterpart but showcases a unique and potent profile that warrants detailed investigation.
This guide will elucidate the key biological activities of this compound, focusing on its potential as a multi-target agent for Alzheimer's disease. We will delve into its mechanism of action, supported by kinetic data and molecular modeling insights, and provide detailed protocols for its biological evaluation.
Mechanism of Action: A Multi-Pronged Assault on Neurodegeneration
The therapeutic potential of this compound stems from its ability to modulate multiple pathological pathways implicated in Alzheimer's disease.
Potent Inhibition of Acetylcholinesterase (AChE)
The primary and most well-characterized biological activity of this compound is the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6] A deficit in cholinergic neurotransmission is a well-established hallmark of Alzheimer's disease.[6][7] By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic function.[6]
Kinetic studies have revealed that the inhibition of AChE by Donepezil and its analogs, including the indanone core, is of a mixed type.[8] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, highlighting a complex and highly effective inhibitory mechanism.[8] Molecular docking studies suggest that the 5,6-dimethoxy-indanone moiety plays a crucial role in binding to the peripheral anionic site (PAS) of AChE, while other parts of the molecule interact with the catalytic active site (CAS).[9] This dual-site binding is a key feature of its high potency.
Caption: Dual-site inhibition of AChE by this compound.
Inhibition of Amyloid-Beta (Aβ) Aggregation
The "amyloid hypothesis" posits that the aggregation of amyloid-beta peptides is a central event in the pathogenesis of Alzheimer's disease.[10] Interestingly, the peripheral anionic site of AChE is also implicated in promoting Aβ aggregation.[10] By binding to the PAS, this compound and related compounds can interfere with this process. One study on a similar multi-target indanone derivative demonstrated a significant inhibition of Aβ1-42 aggregation, comparable to the standard compound curcumin.[11] This suggests that our topic compound likely shares this valuable property.
Neuroprotective and Anti-inflammatory Effects
Beyond its direct enzymatic inhibition, evidence suggests that indanone derivatives possess broader neuroprotective and anti-inflammatory activities.[9] Chronic neuroinflammation is a key component of Alzheimer's pathology. A novel multifunctional 5,6-dimethoxy-indanone hybrid was shown to exert anti-inflammatory responses by modulating microglial phenotypes and preventing the formation of neurotoxic reactive astrocytes.[9] Furthermore, some indanone derivatives have been shown to protect against oxidative DNA damage, a common feature of neurodegenerative diseases.[11]
Biological Evaluation: Quantifying the Potency
The biological activity of this compound has been quantified through various in vitro and in vivo assays.
| Biological Activity | Assay | Key Findings | Reference |
| AChE Inhibition | Ellman's Assay | IC50 = 0.78 μM | [11] |
| Aβ Aggregation Inhibition | Thioflavin T Assay | 53.04% inhibition of Aβ1-42 aggregation | [11] |
| In Vivo Efficacy | Morris Water Maze | Significant improvement in memory in a mouse model of cognitive dysfunction | [11] |
| Toxicity | LD50 in mice | LD50 > 50 mg/kg (safer than Donepezil with an LD50 of 25 mg/kg) | [11] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.
Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (10 mM in phosphate buffer)
-
AChE enzyme solution (from electric eel, diluted in phosphate buffer)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of phosphate buffer.
-
Add 25 µL of AChE solution and incubate for 15 minutes at 37°C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the Ellman's method to determine AChE inhibition.
Synthesis Outline
The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. The key intermediate is 5,6-dimethoxy-1-indanone.[12][13]
General Synthetic Scheme:
-
Formation of 5,6-dimethoxy-1-indanone: This can be synthesized via intramolecular Friedel-Crafts cyclization of a corresponding arylpropionic acid.[10][13]
-
Aldol Condensation: 5,6-dimethoxy-1-indanone undergoes an aldol condensation reaction with pyridine-4-carboxaldehyde to form an unsaturated intermediate, 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone.[10][14]
-
Reduction: The exocyclic double bond of the intermediate is then selectively reduced to yield the final product, this compound.
Conclusion and Future Directions
This compound is a compelling multifunctional molecule with significant potential for the treatment of Alzheimer's disease. Its ability to potently inhibit acetylcholinesterase, interfere with amyloid-beta aggregation, and exert neuroprotective and anti-inflammatory effects positions it as a promising lead compound for further development. Future research should focus on optimizing its pharmacokinetic properties, further elucidating its downstream signaling effects, and conducting more extensive preclinical and clinical evaluations to validate its therapeutic efficacy and safety. The indanone scaffold continues to be a rich source of inspiration for the development of novel therapeutics for complex multifactorial diseases.
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- Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. (2015). Molecules, 20(9), 15897-15919.
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- Donepezil Impurity (USP Imp b)(this compound)(Pyridine Analog) | CAS No- 4803-57-0. Simson Pharma.
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spectroscopic data (NMR, IR, MS) of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone
An In-Depth Technical Guide to the Spectroscopic Characterization of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone
Authored by: A Senior Application Scientist
Introduction
In the landscape of medicinal chemistry and drug development, indanone and its derivatives represent a class of compounds with significant therapeutic potential. Their diverse pharmacological activities, ranging from applications in neurodegenerative diseases to anti-inflammatory agents, make them a focal point of contemporary research.[1] The compound this compound is a notable derivative, recognized as an impurity of Donepezil, a medication used to treat Alzheimer's disease.[2] A precise and comprehensive structural elucidation of such molecules is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products.
This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the structural characterization of this compound. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the experimental logic and data interpretation that underpins modern analytical chemistry. The protocols and interpretations presented herein are grounded in established principles and serve as a self-validating framework for the unambiguous identification of this compound.
Molecular Structure and Physicochemical Properties
A thorough spectroscopic analysis begins with a fundamental understanding of the molecule's architecture.
Figure 1: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇NO₃ | [2][3] |
| Molecular Weight | 283.32 g/mol | [2][3] |
| CAS Number | 4803-57-0 | [4] |
| IUPAC Name | 5,6-dimethoxy-2-(pyridin-4-ylmethyl)-2,3-dihydroinden-1-one | [3] |
| Synonyms | 5,6-Dimethoxy-2-[(4-pyridyl)methyl]indan-1-one, Donepezil EP impurity D | [2][3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the hydrogen and carbon framework.
Experimental Protocol: A Self-Validating System
The integrity of NMR data hinges on a meticulous experimental setup.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃) within a 5 mm NMR tube.[1][5] The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is added as an internal standard for chemical shift calibration to 0.00 ppm, ensuring data reproducibility across different instruments.[1][5]
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution, which is crucial for resolving complex spin-spin coupling patterns.[6]
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include a 30-45° pulse angle to avoid saturation, an acquisition time of 2-4 seconds to ensure proper data sampling, and a relaxation delay of 1-5 seconds to allow for complete magnetization recovery between scans.[5]
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Interpretation (Predicted)
The following table outlines the predicted ¹H NMR chemical shifts for this compound. These predictions are based on established chemical shift values for analogous structures, such as 5,6-dimethoxy-1-indanone, and the known electronic effects of the pyridylmethyl substituent.[7][8]
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.50 | d | 2H | H-2', H-6' (Pyridine) | Protons adjacent to the nitrogen in the pyridine ring are significantly deshielded. |
| ~7.20 | d | 2H | H-3', H-5' (Pyridine) | Protons on the pyridine ring, further from the nitrogen. |
| ~7.10 | s | 1H | H-7 (Indanone) | Aromatic proton on the indanone ring, singlet due to lack of adjacent protons. |
| ~6.90 | s | 1H | H-4 (Indanone) | Aromatic proton on the indanone ring, singlet. |
| ~3.90 | s | 3H | -OCH₃ | Methoxy protons, appearing as a sharp singlet. |
| ~3.85 | s | 3H | -OCH₃ | Methoxy protons, potentially at a slightly different chemical shift from the other methoxy group. |
| ~3.30-2.60 | m | 5H | -CH₂-CH-CH₂- | Aliphatic protons of the indanone and pyridylmethyl linker, exhibiting complex coupling. |
¹³C NMR Spectral Interpretation (Predicted)
The predicted ¹³C NMR chemical shifts are detailed below, providing a carbon-by-carbon map of the molecule.
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~205 | C=O | Carbonyl carbon of the ketone, highly deshielded. |
| ~155 | C-5, C-6 | Aromatic carbons attached to the electron-donating methoxy groups. |
| ~150 | C-2', C-6' | Pyridine carbons adjacent to the nitrogen. |
| ~148 | Aromatic C (quaternary) | Quaternary aromatic carbon of the indanone ring. |
| ~128 | Aromatic C (quaternary) | Quaternary aromatic carbon of the indanone ring. |
| ~124 | C-3', C-5' | Pyridine carbons. |
| ~107 | C-7 | Aromatic carbon on the indanone ring. |
| ~105 | C-4 | Aromatic carbon on the indanone ring. |
| ~56 | -OCH₃ | Methoxy carbons. |
| ~45 | -CH- | Aliphatic methine carbon at position 2 of the indanone. |
| ~36 | -CH₂- | Aliphatic methylene carbon of the pyridylmethyl group. |
| ~30 | -CH₂- | Aliphatic methylene carbon at position 3 of the indanone. |
Infrared (IR) Spectroscopy
IR spectroscopy serves as a rapid and effective method for the identification of key functional groups within a molecule.
Experimental Protocol: A Self-Validating System
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is the instrument of choice for its high sensitivity and ease of sample handling.[1]
-
Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[1]
-
Data Acquisition: A background spectrum of the empty ATR crystal is recorded first. The sample spectrum is then acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.[1][5]
IR Spectral Interpretation
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3050 | Medium | C-H | Aromatic Stretch |
| ~2950 | Medium | C-H | Aliphatic Stretch |
| ~1710 | Strong | C=O | Ketone Stretch[9][10] |
| ~1600, ~1500 | Medium-Strong | C=C | Aromatic Ring Stretch |
| ~1260 | Strong | C-O | Aryl Ether Stretch[11] |
| ~1100 | Medium | C-N | Pyridine Ring Stretch |
The most prominent feature in the IR spectrum of an indanone is the strong absorption band due to the carbonyl (C=O) stretch, typically found in the range of 1700-1750 cm⁻¹. For conjugated and five-membered ring ketones like indanone, this peak is expected around 1710 cm⁻¹.[10][12] The presence of an aromatic ring conjugated with the carbonyl group can lower the stretching frequency.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides the molecular weight of a compound and insights into its structure through analysis of its fragmentation pattern.
Experimental Protocol: A Self-Validating System
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is a common setup for the analysis of volatile and semi-volatile organic compounds.[5]
-
Sample Preparation: A dilute solution of the sample (e.g., 1 mg/mL) is prepared in a volatile solvent like dichloromethane or ethyl acetate.[5]
-
GC Conditions: The sample is injected into the GC, where it is vaporized and separated on a capillary column. A typical temperature program would start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure elution of the compound.[5]
-
MS Conditions: As the compound elutes from the GC column, it enters the MS ion source. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1] The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z).
Mass Spectral Interpretation
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound, which is 283.32. This would appear at m/z 283.
-
Fragmentation Pathway: The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. A plausible fragmentation pathway is illustrated below.
Figure 2: Plausible mass spectrometry fragmentation pathway.
A key fragmentation would be the cleavage of the bond between the indanone ring and the pyridylmethyl group, leading to a stable pyridylmethyl cation at m/z 92. Another likely fragmentation is the loss of a methoxy group (•OCH₃) to give a fragment at m/z 252. The fragmentation of the pyridine ring itself can also lead to a series of smaller ions.[13]
Summary and Conclusion
The combination of NMR, IR, and MS provides a powerful and complementary toolkit for the comprehensive characterization of this compound.
Table 5: Consolidated Spectroscopic Data
| Technique | Key Predicted Data |
| ¹H NMR | Aromatic protons (~8.50-6.90 ppm), Methoxy protons (~3.90-3.85 ppm), Aliphatic protons (~3.30-2.60 ppm) |
| ¹³C NMR | Carbonyl carbon (~205 ppm), Aromatic carbons (~155-105 ppm), Methoxy carbons (~56 ppm), Aliphatic carbons (~45-30 ppm) |
| IR | Strong C=O stretch (~1710 cm⁻¹), C-H stretches (~3050, ~2950 cm⁻¹), C=C stretch (~1600, ~1500 cm⁻¹), C-O stretch (~1260 cm⁻¹) |
| MS | Molecular ion (M⁺) at m/z 283, Key fragments at m/z 268, 252, 192, 92 |
This guide has outlined the theoretical and practical considerations for the spectroscopic analysis of this compound. By following the described protocols and applying the principles of spectral interpretation, researchers can confidently identify and characterize this molecule, ensuring the integrity of their research and the quality of related pharmaceutical products. The logical workflow presented here, from sample preparation to data interpretation, exemplifies a robust, self-validating system for chemical analysis.
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An In-depth Technical Guide to 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone: Synthesis, Context, and Therapeutic Lineage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone. Contrary to being a therapeutic agent with its own distinct discovery timeline, this molecule is primarily recognized within the pharmaceutical sciences as a key synthetic intermediate and a known impurity in the manufacturing of Donepezil, a cornerstone therapy for Alzheimer's disease.[1][2] This document elucidates the history, synthesis, and significance of this indanone derivative by placing it within its proper context—the development of acetylcholinesterase inhibitors.
Elucidating the Identity and Context
This compound (CAS No: 4803-57-0) is structurally analogous to the Alzheimer's drug Donepezil.[2][3] Its significance in pharmaceutical development is not as a standalone drug candidate but as a "Donepezil Pyridine Analog" or "Donepezil Impurity D".[2][4] Its history is therefore intrinsically linked to the synthesis and manufacturing of Donepezil. The core chemical scaffold, a 5,6-dimethoxy-1-indanone nucleus, is a versatile starting point for a range of neurologically active compounds.[5][6]
The key structural difference between this compound and the direct, unbenzylated precursor to Donepezil lies in the side chain: the user's compound features a pyridinylmethyl group, whereas the Donepezil precursor contains a piperidinylmethyl group.[5][7] This distinction is critical, as the synthesis of Donepezil often involves the reduction of the pyridine ring in a related intermediate to a piperidine ring.[8]
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 4803-57-0 | [4][9] |
| Molecular Formula | C₁₇H₁₇NO₃ | [1] |
| Molecular Weight | 283.32 g/mol | [1] |
| Synonyms | Donepezil Pyridine Analog, 2,3-Dihydro-5,6-dimethoxy-2-(4-pyridinylmethyl)-1H-inden-1-one | [1][2] |
The Therapeutic Target: Acetylcholinesterase (AChE)
The development of Donepezil and its analogs is rooted in the "cholinergic hypothesis" of Alzheimer's disease, which posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine.[10] Acetylcholinesterase (AChE) is the enzyme responsible for degrading acetylcholine in the synaptic cleft. By inhibiting AChE, the concentration and duration of acetylcholine are increased, enhancing cholinergic neurotransmission.[5]
Donepezil is a highly potent and selective inhibitor of AChE.[10] Its mechanism involves a specific binding interaction within the 20 Å deep gorge of the AChE enzyme.
-
Peripheral Anionic Site (PAS): The dimethoxy-indanone moiety of Donepezil forms crucial π-π stacking interactions with aromatic residues like Tryptophan-286 (Trp286) and Tyrosine-341 (Tyr341) at the entrance of the gorge.[11][12]
-
Catalytic Anionic Site (CAS): Deeper within the gorge, the benzyl group on the piperidine ring interacts with Trp86, while the protonated piperidine nitrogen forms a π-cation interaction with Tyrosine-337 (Tyr337).[12][13]
This dual binding to both the peripheral and catalytic sites explains its high inhibitory potency.
Caption: Donepezil's dual binding mechanism within the AChE gorge.
Synthesis and Chemical History
The synthesis of Donepezil has evolved through several routes, some of which utilize 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone as a key intermediate. This "pyridinylmethylene" compound is the unsaturated precursor to the user's specified molecule, this compound.[8]
A common and illustrative pathway begins with the foundational building block, 5,6-dimethoxy-1-indanone.[14][15]
Experimental Protocol: Synthesis via Condensation and Reduction
This protocol outlines a representative synthesis path that generates the target compound as part of the overall Donepezil synthesis.
Part A: Synthesis of 5,6-dimethoxy-2-(pyridin-4-ylmethylene)indan-1-one [8]
-
Reaction Setup: To a solution of 5,6-dimethoxy-1-indanone (1 equivalent) in a suitable solvent such as toluene, add pyridine-4-carboxaldehyde (1.1 equivalents).[14]
-
Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH).
-
Condensation: Heat the mixture to reflux for several hours (e.g., 5 hours), typically with a Dean-Stark apparatus to remove the water formed during the condensation reaction.
-
Work-up: After cooling, the reaction mixture is neutralized with an aqueous base (e.g., sodium bicarbonate solution), and the organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product, 5,6-dimethoxy-2-(pyridin-4-ylmethylene)indan-1-one, is purified by recrystallization or column chromatography.
Part B: Reduction to this compound (The Target Compound)
This reduction step is often bypassed in modern syntheses which proceed directly to the piperidine derivative. However, for the specific synthesis of the title compound, a controlled reduction would be necessary.
-
Reaction Setup: Dissolve the product from Part A in a solvent like methanol or ethyl acetate.
-
Hydrogenation: Subject the solution to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions (pressure, temperature, and duration) must be carefully controlled to selectively reduce the exocyclic double bond without reducing the pyridine ring.
-
Isolation: Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield this compound.
Part C: Subsequent Steps towards Donepezil [8]
-
Benzylation: The pyridine nitrogen of the intermediate is quaternized using benzyl bromide.
-
Full Reduction: The resulting pyridinium salt is then subjected to more rigorous catalytic hydrogenation (e.g., using Platinum oxide as a catalyst) to reduce the pyridine ring to a piperidine ring, yielding Donepezil base.
-
Salt Formation: The Donepezil base is then converted to its hydrochloride salt for pharmaceutical use.
Caption: Synthetic pathway to Donepezil involving the target compound.
Structure-Activity Relationship (SAR) and Comparative Analysis
The development of Donepezil involved extensive SAR studies to optimize potency and selectivity. The 5,6-dimethoxy substitution on the indanone ring was found to be critical for high affinity to the peripheral anionic site of AChE.[11]
Inhibitory Potency of Donepezil and Related AChE Inhibitors
| Compound | Target | IC₅₀ (nM) | Selectivity (AChE vs. BuChE) | Source(s) |
| Donepezil | AChE | 6.7 | ~1100-fold | [10] |
| Tacrine | AChE | 77 | ~0.9-fold (non-selective) | [10] |
| Rivastigmine | AChE | 4.3 | ~7.2-fold | [10] |
| Physostigmine | AChE | 0.67 | ~24-fold | [10] |
AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase; IC₅₀: Half maximal inhibitory concentration.
The data clearly indicates that Donepezil is not only potent but also highly selective for AChE over BuChE, which is believed to contribute to its favorable side-effect profile compared to less selective agents like tacrine. While no specific AChE inhibitory data is readily available for this compound, its structural similarity suggests it would likely exhibit some activity, though potentially less than Donepezil due to the lack of the N-benzylpiperidine moiety crucial for binding to the catalytic site.[12]
Conclusion for the Research Professional
This compound is a molecule of interest primarily from a synthetic and analytical chemistry perspective. Its story is not one of independent discovery and clinical development, but rather as a supporting character in the narrative of Donepezil, a highly successful anti-Alzheimer's agent. Understanding its synthesis is crucial for process chemists involved in the manufacturing of Donepezil and for analytical scientists tasked with identifying and quantifying process-related impurities. Its existence underscores a key principle in drug development: the exploration of synthetic pathways and the characterization of related substances are as critical to the final drug product as the pharmacology of the active ingredient itself.
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Amine-containing donepezil analogues as potent acetylcholinesterase inhibitors with increased polarity. PubMed Central. Available at: [Link]
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A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. Pubmed. Available at: [Link]
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Efficient and Industrially Viable Synthesis of Donepezil. Taylor & Francis Online. Available at: [Link]
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Efficient and Industrially Viable Synthesis of Donepezil. Taylor & Francis Online. Available at: [Link]
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Exploring the Versatility of 5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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DONEPEZIL SYNTHESIS. New Drug Approvals. Available at: [Link]
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Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro. Japanest Journal of Pharmacology. Available at: [Link]
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Design and synthesis of new donepezil analogs derived from arylpiperazine scaffold as acetylcholinesterase inhibitors. Taylor & Francis Online. Available at: [Link]
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potential therapeutic targets of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone derivatives
An In-Depth Technical Guide to the Therapeutic Targets of 5,6-Dimethoxy-2-(4-pyridylmethyl)-1-indanone Derivatives for Researchers and Drug Development Professionals
Abstract
The this compound scaffold, a close structural analog of the Alzheimer's drug Donepezil, represents a "privileged structure" in medicinal chemistry.[1][2] While information on this specific derivative is limited, the broader class of indanone derivatives has been extensively explored, revealing a multitude of potential therapeutic targets far beyond the original scope of cholinesterase inhibition. This guide synthesizes the current understanding of these targets, focusing on the mechanistic rationale, key experimental validation protocols, and the therapeutic implications for complex multifactorial diseases, particularly neurodegenerative disorders like Alzheimer's disease.
Introduction: The Indanone Scaffold and its Therapeutic Versatility
The indanone core is a bicyclic aromatic ketone that provides a rigid and versatile framework for drug design.[1] Its significance was cemented with the development of Donepezil, a potent acetylcholinesterase inhibitor.[2][3] The specific derivative, this compound, is recognized as an impurity or analog of Donepezil.[4] Research into Donepezil and its derivatives has unveiled that the therapeutic efficacy of this class of compounds may not solely rely on enhancing cholinergic neurotransmission but on a multi-target engagement strategy. This has spurred the rational design of novel indanone derivatives aimed at concurrently modulating several key pathological pathways.[5][6]
This guide will explore the primary and emerging therapeutic targets of these derivatives, providing insights into their mechanism of action and the experimental approaches to validate them.
The Primary Target: Cholinesterase Inhibition
The foundational therapeutic target for many indanone derivatives is the inhibition of cholinesterases, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[3]
Mechanism of Action
In conditions like Alzheimer's disease, there is a deficit in the neurotransmitter acetylcholine (ACh). AChE and BChE are enzymes that hydrolyze ACh in the synaptic cleft, terminating its signal. By inhibiting these enzymes, indanone derivatives increase the concentration and duration of action of ACh, thereby alleviating cognitive deficits.[7][8] Kinetic and molecular modeling studies have shown that some derivatives act as mixed-type inhibitors, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[9] This dual binding can also interfere with AChE's non-catalytic role in promoting amyloid-beta (Aβ) aggregation.[7]
Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition
The most common method to determine AChE and BChE inhibitory activity is the colorimetric method developed by Ellman.[10]
Principle: The assay measures the activity of cholinesterase by quantifying the rate of production of thiocholine from the hydrolysis of acetylthiocholine (or butyrylthiocholine). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this color change.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Substrate solution: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) (10 mM in phosphate buffer)
-
Enzyme solution (AChE from electric eel or BChE from equine serum, diluted in phosphate buffer)
-
Test compound solutions (various concentrations) and a positive control (e.g., Donepezil).
-
-
Assay Procedure (in a 96-well plate):
-
Add 25 µL of the test compound solution to each well.
-
Add 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the enzyme solution and incubate at 37°C for 15 minutes.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 15 seconds for 2 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Diagram of Ellman's Assay Workflow:
Caption: Workflow for determining cholinesterase inhibition using Ellman's method.
Emerging Multi-Target Therapeutic Landscape
The complexity of diseases like Alzheimer's has driven the development of multi-target-directed ligands (MTDLs).[7] Indanone derivatives are prime candidates for this strategy due to their ability to interact with several disease-relevant targets.[3][11]
Diagram of Multi-Target Approach in Alzheimer's Disease:
Caption: Multi-target strategy of indanone derivatives for Alzheimer's disease.
Inhibition of β-Amyloid (Aβ) Aggregation
The aggregation of Aβ peptides into toxic oligomers and plaques is a central event in Alzheimer's pathology. Several indanone derivatives have been shown to potently inhibit the self-aggregation of Aβ and even disaggregate pre-formed fibrils.[5][11][12][13]
-
Mechanism: The planar structure of the indanone scaffold allows it to intercalate between β-sheets of Aβ peptides, disrupting the aggregation process.[11]
-
Validation: Thioflavin T (ThT) fluorescence assay is commonly used. ThT binds to β-sheet-rich structures like Aβ fibrils, resulting in a significant increase in fluorescence. Inhibitors will reduce this fluorescence signal.
Monoamine Oxidase (MAO) Inhibition
MAO-A and MAO-B are enzymes that degrade monoamine neurotransmitters (e.g., dopamine, serotonin). MAO-B activity, in particular, increases with age and is elevated in Alzheimer's patients, contributing to oxidative stress.[3] Selective MAO-B inhibitors can be neuroprotective.[12] Donepezil-based hybrids have been designed to incorporate MAO inhibitory functions.[6][14]
-
Mechanism: Indanone derivatives can bind to the active site of MAO-B, preventing the breakdown of neurotransmitters and reducing the production of reactive oxygen species (ROS).
-
Validation: Assays typically measure the production of a fluorescent or colored product from a specific MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
Antioxidant and Metal Chelating Properties
Oxidative stress and the dyshomeostasis of biometals (Cu, Zn, Fe) are interconnected pathological features of neurodegenerative diseases.[12]
-
Mechanism: Derivatives with phenolic hydroxyl groups can act as radical scavengers.[12] Other moieties can be introduced to chelate metal ions, preventing them from participating in redox reactions that generate ROS and promote Aβ aggregation.[6]
-
Validation: Antioxidant capacity can be measured using assays like the Oxygen Radical Absorbance Capacity (ORAC) assay.[12] Metal chelation can be assessed using UV-visible spectrophotometry.
Anti-inflammatory and Anti-cancer Activity
Chronic neuroinflammation is a key component of Alzheimer's disease.[7] Some indanone derivatives have demonstrated anti-inflammatory properties by modulating microglial and astrocyte responses.[7][15] Furthermore, the indanone scaffold has been explored for anti-cancer applications, with some derivatives acting as tubulin depolymerizing agents, similar to chalcones.[16]
Summary of Targets and Derivative Potency
The following table summarizes the inhibitory activities of selected indanone derivatives against various therapeutic targets. This highlights the potential for developing multi-functional agents.
| Compound Class/Example | Target(s) | IC50 / Activity | Reference |
| Donepezil-hydrazinonicotinamide hybrids | AChE, BChE | Higher affinity for BChE than Donepezil | [10] |
| Donepezil derivative 5b | AChE (human) | 0.8 nM | [9] |
| Donepezil derivative 5b | Aβ Aggregation | 53.7% inhibition @ 20 µM | [9] |
| Indanone derivative 4b | AChE | 0.78 µM | [5] |
| Indanone derivative 4b | Aβ Aggregation | 53.04% inhibition | [5] |
| Donepezil-like compound w18 | AChE (human) | 0.454 µM | [6] |
| Donepezil-like compound w18 | MAO-B | 3.14 µM | [6] |
| Benzylideneindanone 41 | MAO-B | 7.5 µM | [12] |
| Benzylideneindanone 41 | Aβ Aggregation | 80.1% inhibition @ 20 µM | [12] |
| Indanone derivative 5c | AChE | 0.12 µM | [17] |
| Indanone derivative 7b | BChE | 0.04 µM | [17] |
Conclusion and Future Directions
The this compound core and its derivatives are a highly promising class of compounds for the development of novel therapeutics. The initial focus on cholinesterase inhibition has expanded to a multi-target paradigm aimed at addressing the complex, interconnected pathologies of neurodegenerative diseases. Future research should focus on optimizing the potency and selectivity of these derivatives for multiple targets simultaneously, while also carefully evaluating their pharmacokinetic and toxicological profiles to identify viable clinical candidates. The versatility of the indanone scaffold ensures it will remain a cornerstone of medicinal chemistry research for years to come.
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Singh, M., & Singh, S. (2022). Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Chemical Neuroscience. [Link]
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Lan, J. S., et al. (2017). Design, synthesis and biological activity of novel donepezil derivatives bearing N-benzyl pyridinium moiety as potent and dual binding site acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry. [Link]
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Malinowska, A., et al. (2016). Synthesis and biological activity of new donepezil-hydrazinonicotinamide hybrids. Arzneimittelforschung. [Link]
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Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances. [Link]
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Li, W., et al. (2016). Synthesis and pharmacological evaluation of donepezil-based agents as new cholinesterase/monoamine oxidase inhibitors for the potential application against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Publishing. [Link]
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Ahangar, N., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. Chemistry & Biodiversity. [Link]
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Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances. [Link]
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Gao, C., et al. (2015). Multitarget-Directed Benzylideneindanone Derivatives: Anti-β-Amyloid (Aβ) Aggregation, Antioxidant, Metal Chelation, and Monoamine Oxidase B (MAO-B) Inhibition Properties against Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]
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Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today. [Link]
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Kumar, A., et al. (2018). Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. Bioorganic & Medicinal Chemistry Letters. [Link]
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Ahangar, N., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. Chemistry & Biodiversity. [Link]
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Wang, Y., et al. (2022). A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. Journal of Alzheimer's Disease. [Link]
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Liu, Y., et al. (2022). Design, Synthesis, and Biological Activity of Donepezil: Aromatic Amine Hybrids as Anti-Alzheimerss Drugs. Molecules. [Link]
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Giles, D., et al. (2018). Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. ResearchGate. [Link]
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Chen, Y., et al. (2014). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
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Yurttaş, L., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. [Link]
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Singh, P., & Kumar, A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry. [Link]
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Methodological & Application
Application Notes and Protocols for the Analytical Detection of Donepezil Pyridine Analog
Introduction: The Critical Role of Impurity Profiling in Donepezil Quality Control
Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a reversible inhibitor of acetylcholinesterase to improve cholinergic neurotransmission.[1][2][3] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Consequently, the identification and quantification of impurities, such as the Donepezil Pyridine Analog (also known as Donepezil EP Impurity D), are paramount during drug development and manufacturing.[4][5] This analog can arise as a process-related impurity or a degradation product, and its presence must be strictly controlled to meet regulatory standards.[4][]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on robust analytical methodologies for the detection and quantification of the Donepezil Pyridine Analog. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols that ensure scientific integrity and trustworthiness, in alignment with international regulatory expectations such as the ICH guidelines.[7][8][9]
Understanding the Analyte: Donepezil Pyridine Analog
The Donepezil Pyridine Analog, with the chemical name (2RS)-5,6-dimethoxy-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one, is a key related substance of Donepezil.[5][10][11] Its structural similarity to the active pharmaceutical ingredient (API) necessitates highly specific analytical methods to ensure accurate detection and quantification.
Chemical Properties:
The presence of the pyridine ring and the indanone core influences its chromatographic behavior and spectroscopic properties, which are key considerations in method development.
Core Analytical Strategy: A Multi-faceted Approach
A robust analytical strategy for impurity profiling involves a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or mass spectrometry detectors are the gold standards for separation and quantification.[14][15] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for structural elucidation and confirmation.[16][17]
The choice of method is dictated by the analytical objective, whether it is routine quality control, stability testing, or initial characterization of impurities.
Diagram 1: Overall Analytical Workflow This diagram illustrates the logical flow from sample reception to final data reporting for the analysis of Donepezil Pyridine Analog.
Caption: General workflow for the analysis of Donepezil Pyridine Analog.
High-Performance Liquid Chromatography (HPLC) Method for Quantification
Reverse-phase HPLC (RP-HPLC) is a widely employed and cost-effective technique for the routine quality control of Donepezil and its impurities.[1][14] The method's success hinges on the optimization of chromatographic conditions to achieve adequate resolution between Donepezil, its pyridine analog, and other potential impurities.
Protocol 1: Validated RP-HPLC-UV Method
This protocol is designed as a stability-indicating assay, capable of separating the Donepezil Pyridine Analog from the API and other degradation products.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary Gradient Pump, Autosampler, Column Oven, UV/PDA Detector | Standard configuration for robust and reproducible results. A PDA detector is advantageous for peak purity analysis.[1] |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides excellent retention and separation for moderately polar compounds like Donepezil and its analogs.[1][14] |
| Mobile Phase A | 10 mM Diammonium Hydrogen Orthophosphate in water (pH 6.0) | The buffer controls the ionization state of the analytes, leading to consistent retention times and improved peak shape.[14] |
| Mobile Phase B | Acetonitrile:Methanol (85:15 v/v) | The organic modifier elutes the analytes from the column. The combination of acetonitrile and methanol can fine-tune selectivity.[14] |
| Gradient Elution | See Table 1 | A gradient is necessary to elute all impurities with good resolution and within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 35°C | Maintaining a constant column temperature ensures reproducible retention times.[14] |
| Detection Wavelength | 230 nm or 268 nm | These wavelengths provide good sensitivity for both Donepezil and its related substances.[1][14] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while maintaining sensitivity. |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 80 | 20 |
| 15 | 60 | 40 |
| 25 | 40 | 60 |
| 30 | 20 | 80 |
| 35 | 80 | 20 |
| 40 | 80 | 20 |
2. Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile (50:50 v/v) is a suitable diluent.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Donepezil Pyridine Analog reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Donepezil API or crushed tablet powder in the diluent to a final concentration of approximately 1 mg/mL.[4] Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
3. Method Validation:
The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[7][8]
Table 2: Key Validation Parameters
| Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference at the retention time of the analyte. | To ensure the method accurately measures the analyte without interference from other components.[7][18] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | To demonstrate a direct proportional relationship between concentration and detector response over a defined range.[7][9] |
| Accuracy | % Recovery within 98.0% - 102.0% | To determine the closeness of the measured value to the true value.[7][18] |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% | To assess the degree of scatter between a series of measurements.[7] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte that can be detected but not necessarily quantitated.[15] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15][19] |
| Robustness | Insignificant changes in results with deliberate variations in method parameters. | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15] |
Diagram 2: HPLC Method Validation Flow This diagram outlines the steps involved in validating the HPLC method according to ICH guidelines.
Caption: Key stages of the HPLC method validation process.
LC-MS/MS Method for High-Sensitivity Detection and Identification
For applications requiring higher sensitivity and specificity, such as the analysis of low-level impurities or for pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[2][20][21]
Protocol 2: High-Sensitivity LC-MS/MS Method
This protocol provides a framework for the trace-level detection and confirmation of the Donepezil Pyridine Analog.
1. Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC or High-Performance LC System | UPLC systems offer higher resolution and faster analysis times.[15][20] |
| Mass Spectrometer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (HRMS) | QqQ is ideal for targeted quantification using Multiple Reaction Monitoring (MRM).[2][22] HRMS provides accurate mass data for confident identification. |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm | A shorter column with smaller particles is suitable for fast UPLC separations.[15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the ionization of the analytes in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase LC-MS. |
| Flow Rate | 0.3 - 0.5 mL/min | Lower flow rates are often used with smaller ID columns and are compatible with ESI sources.[20] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules, and Donepezil and its analogs readily form positive ions.[22] |
| MRM Transitions | To be determined by infusing a standard solution | Specific precursor-to-product ion transitions for Donepezil and its pyridine analog must be optimized for maximum sensitivity and selectivity. |
2. Sample Preparation:
For biological matrices like plasma, a sample extraction step is necessary to remove interferences.
-
Liquid-Liquid Extraction (LLE):
-
To 200 µL of plasma, add an internal standard (e.g., deuterated Donepezil).[22]
-
Add an extraction solvent such as a mixture of hexane and ethyl acetate.[20][22]
-
Vortex vigorously and centrifuge to separate the layers.[22]
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.[22]
-
3. Data Analysis and Interpretation:
The identity of the Donepezil Pyridine Analog is confirmed by the presence of the correct precursor and product ions at the expected retention time. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Forced Degradation Studies: Ensuring Method Specificity
To demonstrate the stability-indicating nature of the developed analytical methods, forced degradation studies are essential.[15][23] These studies involve subjecting the Donepezil sample to various stress conditions to generate potential degradation products.
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C[19]
-
Base Hydrolysis: 0.1 N NaOH at 60°C[19]
-
Oxidative Degradation: 3% H₂O₂ at room temperature[]
-
Thermal Degradation: Dry heat at 105°C[15]
-
Photolytic Degradation: Exposure to UV and visible light[15]
The analytical method should be able to separate the Donepezil Pyridine Analog and other degradation products from the parent drug peak, thus proving its specificity.[9]
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the reliable detection and quantification of the Donepezil Pyridine Analog. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements for sensitivity and confirmation. Adherence to rigorous validation protocols, as outlined by the ICH, is crucial to ensure data integrity and regulatory compliance.[7][8] By implementing these scientifically sound methodologies, researchers and drug development professionals can effectively monitor and control the purity of Donepezil, ultimately safeguarding patient safety.
References
-
Reverse Phase Liquid Chromatography Method Development and Validation for Impurity Profiling of Donepezil Drug. (n.d.). Frontiers in Health Informatics. Retrieved from [Link]
-
Analytical Method Development and Validation for the analysis of Donepezil hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
-
Liquid chromatography and liquid chromatography-mass spectrometry analysis of donepezil degradation products. (n.d.). ResearchGate. Retrieved from [Link]
-
Method development and validation of donepezil hydrochloride by rp-hplc. (n.d.). PHARMACEUTICAL SCIENCES. Retrieved from [Link]
-
LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions. (2014, August 29). SciELO. Retrieved from [Link]
-
Identification, isolation and characterization of new impurity in donepezil hydrochloride. (2015, March 31). Semantic Scholar. Retrieved from [Link]
-
Stability study of donepezil hydrochloride using HPLC and LC-MS-MS. (n.d.). RJPBCS. Retrieved from [Link]17].pdf
-
Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. (n.d.). PMC - NIH. Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Retrieved from [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2025, March 5). PubMed. Retrieved from [Link]
-
Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved from [Link]
- Impurities of donepezil. (n.d.). Google Patents.
-
Donepezil Pyridine Analog - CAS - 4803-57-0. (n.d.). Axios Research. Retrieved from [Link]
-
RP-HPLC Method for the Estimation of Donepezil Hydrochloride Dosage Form. (n.d.). SciSpace. Retrieved from [Link]
-
Development of a simple, selective and sensitive bioanalytical method for the analysis of Donepezil in plasma using LC-ESI-MS/MS. (n.d.). Agilent. Retrieved from [Link]
-
Donepezil Impurity Pyridine Analog | 4803-57-0. (n.d.). Dr. Ashavin. Retrieved from [Link]
-
834 - CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMULATIONS. (2013, May 18). Semantic Scholar. Retrieved from [Link]
-
Donepezil EP Impurity D | 4803-57-0. (n.d.). SynZeal. Retrieved from [Link]
-
Impurity Profiling for Donepzil Hydrochloride Tablet Formulations and Characterisation of Potential Degradant. (2016, December 12). ResearchGate. Retrieved from [Link]
-
Donepezil hydrochloride fingerprint spectral and formation mechanism analysis. (2024, November 15). AIP Publishing. Retrieved from [Link]
-
Spectroscopic, calorimetric and molecular docking insight into the interaction of Alzheimer's drug donepezil with human transferrin. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
(PDF) Spectroscopic Characterization Using H and C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2025, October 10). ResearchGate. Retrieved from [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2025, March 5). PMC - PubMed Central. Retrieved from [Link]
- Impurities of Donepezil. (n.d.). Google Patents.
-
Development And Validation of Novel LC-MS Method For Quantification Of Donepezil From Human plasma. (2025, August 6). ResearchGate. Retrieved from [Link]
-
A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application. (n.d.). PubMed. Retrieved from [Link]
-
New TLC-Densitometric Method for the Quantification of Donepezil in Tablets. (n.d.). MDPI. Retrieved from [Link]
-
RP-HPLC analytical method development and optimization for quantification of donepezil hydrochloride in orally disintegrating tablet. (n.d.). Semantic Scholar. Retrieved from [Link]
-
CAS No : 4803-57-0 | Product Name : Donepezil - Impurity D (Freebase) | Chemical Name : (2RS)-5,6-Dimethoxy-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one. (n.d.). Pharmaffiliates. Retrieved from [Link]
Sources
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- 3. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. researchgate.net [researchgate.net]
Protocol for the Purification of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone: A Guide for Researchers
Introduction
5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone is a key intermediate in the synthesis of Donepezil, a widely used medication for the treatment of Alzheimer's disease.[1][2] The purity of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive, field-proven protocol for the purification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established chemical principles and are designed to be a self-validating system for achieving high-purity material.
The purification strategy employs a two-pronged approach: initial purification via flash column chromatography to remove bulk impurities, followed by recrystallization to achieve a highly crystalline and pure final product. The purity of the compound at each stage is monitored by Thin-Layer Chromatography (TLC) and confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇NO₃ | [3] |
| Molecular Weight | 283.32 g/mol | [3] |
| Appearance | Neat | [4] |
| CAS Number | 4803-57-0 | [3] |
| Storage Temperature | +4°C | [3] |
Purification Workflow Overview
The overall purification process is depicted in the following workflow diagram. This multi-step approach ensures the removal of a broad spectrum of potential impurities.
Caption: Workflow for the purification of this compound.
Part 1: Flash Column Chromatography
Flash column chromatography is a rapid and efficient technique for the initial purification of the crude product. The choice of stationary and mobile phases is critical for achieving optimal separation.
Rationale for Method Selection:
-
Stationary Phase: Silica gel (60-120 mesh) is a versatile and cost-effective stationary phase suitable for the separation of moderately polar compounds like the target indanone.
-
Mobile Phase: A mixture of a non-polar solvent (n-hexane) and a moderately polar solvent (ethyl acetate) allows for fine-tuning of the eluting power to achieve good separation between the desired product and impurities. Based on TLC analysis of related compounds, a 1:1 mixture of hexane and ethyl acetate is a good starting point.[5] For similar indanone derivatives, an Rf value of approximately 0.3 has been observed in a 2:1 n-hexane/ethyl acetate system, indicating that these solvent systems are effective.[6]
Protocol 1A: Thin-Layer Chromatography (TLC) Analysis
Purpose: To determine the optimal eluent for column chromatography and to monitor the progress of the purification.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
n-Hexane
-
Ethyl acetate
-
UV lamp (254 nm)
Procedure:
-
Prepare a small amount of the crude this compound solution by dissolving a few milligrams in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber containing a mixture of n-hexane and ethyl acetate (start with a 1:1 ratio).
-
Visualize the plate under a UV lamp.
-
The ideal eluent system should provide an Rf value of approximately 0.25-0.35 for the target compound, with good separation from any impurities.
Protocol 1B: Column Chromatography
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
n-Hexane
-
Ethyl acetate
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the optimized n-hexane/ethyl acetate mixture determined from the TLC analysis.
-
Fraction Collection: Collect fractions in separate tubes and monitor the elution of the product by TLC.
-
Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Part 2: Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Rationale for Solvent Selection:
Ethanol is a suitable solvent for the recrystallization of many indanone derivatives.[6] It is a relatively polar solvent that can dissolve the compound at elevated temperatures and allow it to crystallize upon cooling.
Protocol 2: Recrystallization from Ethanol
Materials:
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Ethanol (reagent grade)
-
Ice bath
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Dissolution: Place the semi-purified product from the column chromatography step into an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring until the solid completely dissolves.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Part 3: Purity Assessment
A comprehensive analysis of the purified product is essential to confirm its identity and purity. Commercial suppliers of this compound provide a suite of analytical data, including NMR, Mass Spectrometry, and HPLC, which can be used as a benchmark for successful purification.[7][8]
Protocol 3A: High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of the final product. A reverse-phase HPLC method is suitable for this compound.
Suggested HPLC Conditions (adapted from methods for related compounds): [3][9]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 268 nm |
| Injection Volume | 10 µL |
Expected Outcome: A single major peak corresponding to this compound with a purity of >98%.
Protocol 3B: Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure of the purified compound.
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
Expected ¹H NMR Spectral Data: The spectrum should be consistent with the structure of this compound. While a publicly available spectrum for this specific compound is not readily found, the expected chemical shifts can be inferred from its structure and data from similar compounds. The aromatic protons of the indanone and pyridine rings are expected to appear in the downfield region, while the methoxy and aliphatic protons will be in the upfield region.
Expected ¹³C NMR Spectral Data: The number of signals should correspond to the number of unique carbon atoms in the molecule. The carbonyl carbon of the indanone will be the most downfield signal.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor separation in column chromatography | Inappropriate eluent system. | Re-optimize the eluent system using TLC with different solvent ratios or different solvents. |
| Product does not crystallize | Solution is not saturated; too much solvent used. | Evaporate some of the solvent and attempt to cool again. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Oily product after recrystallization | Presence of impurities that inhibit crystallization. | Repeat the column chromatography step to further remove impurities before attempting recrystallization again. |
| Low yield | Product loss during transfers or filtration. | Ensure careful handling and transfers. Use minimal amounts of cold solvent for washing the crystals. |
Conclusion
This application note provides a detailed and robust protocol for the purification of this compound. By following these procedures, researchers can obtain a high-purity material suitable for use in the synthesis of Donepezil and other research applications. The combination of flash column chromatography and recrystallization, coupled with rigorous analytical characterization, ensures the quality and reliability of the final product.
References
- LGC Standards. (n.d.). This compound.
- SynZeal. (n.d.). Donepezil EP Impurity D.
- GLP Pharma Standards. (n.d.). Donepezil EP Impurity D.
- MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules.
- Santa Cruz Biotechnology. (n.d.). This compound.
- SynThink Research Chemicals. (n.d.). USP Donepezil Pyridine Analog; Donepezil EP Impurity D. Retrieved from SynThink Research Chemicals website.
- Organic Syntheses. (2008). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Org. Synth. 2008, 85, 64-71.
- Biosynth. (n.d.). 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone.
- Indo American Journal of Pharmaceutical Sciences. (2018). Method Development and Validation of Donepezil Hydrochloride by RP-HPLC.
- ChemicalBook. (n.d.). 5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride.
- ResearchGate. (2004). Identification and characterization of potential impurities of donepezil. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1047-1058.
- SciELO. (2018). Two Novel Donepezil-Lipoic Acid Hybrids: Design, Synthesis and Biological Evaluation. Journal of the Brazilian Chemical Society.
- PubChem. (n.d.). 5,6-dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one.
- CymitQuimica. (n.d.). This compound.
- ScienceAsia. (2017). Characterization of donepezil prepared by cogrinding with salicylic acid and p-aminobenzoic acid. ScienceAsia, 43(4), 221-228.
- Pharmaffiliates. (n.d.). Donepezil - Impurity D (Freebase).
- Acta Poloniae Pharmaceutica. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1h-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
- University of Utah. (n.d.). NMR Assignments for 2-Ethyl-Indanone.
- BLDpharm. (n.d.). 5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride.
- Simson Pharma. (n.d.). Donepezil Impurity (USP Imp b)(this compound)(Pyridine Analog).
- ChemicalBook. (n.d.). 1-Indanone(83-33-0) 13C NMR spectrum.
- ARTIS STANDARDS. (n.d.). This compound.
- USP. (n.d.). Donepezil Pyridine Analog.
Sources
- 1. Donepezil EP Impurity D | 4803-57-0 | SynZeal [synzeal.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [lgcstandards.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. US20090298879A1 - Impurities of Donepezil - Google Patents [patents.google.com]
- 6. Separation of 5,6-Dimethoxy-1-indanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. glppharmastandards.com [glppharmastandards.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. iajps.com [iajps.com]
Application Notes and Protocols for the Use of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone as a Reference Standard
Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality Control
In the development and manufacturing of pharmaceuticals, ensuring the safety and efficacy of the final drug product is paramount. This necessitates rigorous control over the purity of the active pharmaceutical ingredient (API).[1] Impurities, which can arise from the synthesis process, degradation of the API, or storage, must be identified, quantified, and controlled within acceptable limits as mandated by regulatory bodies worldwide.[2] Reference standards are highly purified and well-characterized compounds that serve as the benchmark for these analytical measurements, ensuring the accuracy and reliability of the data generated.[3][4]
5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone is a known process-related impurity and potential degradant of Donepezil, a widely used medication for the treatment of Alzheimer's disease.[5][6][7] In regulatory submissions and routine quality control, this compound is often referred to as Donepezil Pyridine Analog or Donepezil EP Impurity D.[8] The availability of a well-characterized reference standard for this impurity is therefore essential for pharmaceutical manufacturers to accurately monitor and control its levels in Donepezil drug substance and product, ensuring compliance with regulatory requirements and safeguarding patient health.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization, qualification, and application of this compound as a reference standard in the quality control of Donepezil. The protocols outlined herein are grounded in the principles of scientific integrity and are designed to meet the stringent requirements of international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
Part 1: Characterization and Qualification of the Reference Standard
A reference standard must be thoroughly characterized to confirm its identity and purity. This process establishes the critical attributes of the material and provides the basis for its use in quantitative and qualitative analyses.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Chemical Name | 5,6-dimethoxy-2-(pyridin-4-ylmethyl)-2,3-dihydroinden-1-one | [8] |
| Synonyms | Donepezil Pyridine Analog, Donepezil EP Impurity D | [5][8] |
| CAS Number | 4803-57-0 | [7] |
| Molecular Formula | C₁₇H₁₇NO₃ | [6][7] |
| Molecular Weight | 283.32 g/mol | [6][7] |
| Appearance | Neat (as per supplier) | [9] |
| Storage | +4°C | [7] |
Spectroscopic and Spectrometric Identity Confirmation
The structural identity of the this compound reference standard should be unequivocally confirmed using a combination of spectroscopic techniques. The data presented below is representative and should be confirmed for each new batch of the reference standard.
1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number and types of protons in the molecule. The expected chemical shifts (δ) in ppm relative to a standard (e.g., TMS) are crucial for confirming the presence of key structural motifs, such as the methoxy groups, the pyridine ring, and the indanone core.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, and its chemical shift is indicative of its chemical environment.
1.2.2 Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. For this compound, the expected monoisotopic mass is 283.1208 Da.[7] High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
1.2.3 Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions for this compound include:
-
C=O stretch (ketone): around 1700-1725 cm⁻¹
-
C-O stretch (methoxy): around 1200-1280 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric)
-
C=C and C=N stretches (aromatic/pyridine): around 1400-1600 cm⁻¹
-
C-H stretches (aromatic and aliphatic): around 2850-3100 cm⁻¹
Purity Assessment and Qualification
The qualification of a reference standard is a critical process that establishes its fitness for its intended analytical purpose. This involves a comprehensive assessment of its purity and is guided by ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients).
1.3.1 Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of a reference standard. A validated, stability-indicating HPLC method should be used to separate the main component from any potential impurities. The purity is typically determined by area normalization, assuming that all components have a similar response factor at the detection wavelength.
1.3.2 Content of Water and Residual Solvents
-
Water Content: The water content should be determined using a specific method, such as Karl Fischer titration.
-
Residual Solvents: The content of residual solvents from the synthesis process should be determined by a suitable technique, typically gas chromatography (GC) with headspace sampling, and must comply with the limits set in ICH Q3C.
1.3.3 Inorganic Impurities
The content of inorganic impurities can be estimated by the residue on ignition (sulfated ash) test as described in major pharmacopeias.
1.3.4 Assay and Assignment of Purity
A mass balance approach is often used to assign a purity value to the reference standard. The purity is calculated by subtracting the percentages of all identified impurities (organic, water, residual solvents, inorganic) from 100%.
Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)
Alternatively, a quantitative NMR (qNMR) method can be used to directly determine the assay of the reference standard against a certified primary standard.
The entire qualification process can be visualized as a workflow:
Part 2: Application Protocols
The primary application of the this compound reference standard is in the identification and quantification of this impurity in Donepezil API and formulated products. The following protocols are provided as a guide and should be validated in the user's laboratory to ensure their suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[10][11][12]
Protocol for Identification by HPLC
This protocol describes the use of the reference standard for the qualitative identification of the Donepezil Pyridine Analog impurity in a test sample by comparing retention times.
2.1.1 Materials and Equipment
-
This compound Reference Standard
-
Donepezil API or drug product test sample
-
HPLC grade acetonitrile, methanol, and water
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2.1.2 Preparation of Solutions
-
Mobile Phase: Prepare a suitable mobile phase. A common mobile phase for Donepezil and its impurities consists of a mixture of a phosphate buffer and an organic modifier like acetonitrile or methanol. For example, a mixture of 10 mM diammonium hydrogen orthophosphate in water (pH adjusted to 6.0) and a mixture of acetonitrile and methanol (85:15 v/v) can be used in a gradient elution.
-
Diluent: A mixture of the mobile phase components is often a suitable diluent.
-
Reference Standard Solution (Identification): Accurately weigh a small amount (e.g., 5 mg) of the this compound reference standard and dissolve it in the diluent in a volumetric flask to obtain a final concentration of approximately 0.05 mg/mL.
-
Test Solution: Prepare a solution of the Donepezil test sample in the diluent at a concentration of approximately 1.0 mg/mL.
-
Spiked Suitability Solution: Prepare a solution of the Donepezil test sample (e.g., 1.0 mg/mL) and spike it with a known amount of the this compound reference standard to a concentration that will be easily detectable (e.g., 0.1% of the Donepezil concentration).
2.1.3 Chromatographic Conditions
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
Elution: Gradient elution may be required to achieve optimal separation of all impurities.
2.1.4 Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Reference Standard Solution and record the retention time of the main peak.
-
Inject the Test Solution.
-
Inject the Spiked Suitability Solution to confirm the retention time of the impurity in the presence of the API and to assess the resolution between the impurity and the main Donepezil peak.
2.1.5 Interpretation of Results
The presence of this compound in the Test Solution is confirmed if a peak is observed at the same retention time as the main peak in the chromatogram of the Reference Standard Solution.
Protocol for Quantification by HPLC
This protocol describes the use of the reference standard for the quantitative determination of the Donepezil Pyridine Analog impurity in a test sample using an external standard method.
2.2.1 Preparation of Solutions
-
Mobile Phase and Diluent: Prepare as described in section 2.1.2.
-
Reference Standard Stock Solution: Accurately weigh approximately 10 mg of the this compound reference standard (corrected for purity) and dissolve it in the diluent in a 100 mL volumetric flask to obtain a stock solution of approximately 0.1 mg/mL.
-
Calibration Standard Solutions: Prepare a series of calibration standards by diluting the Reference Standard Stock Solution with the diluent to cover a range of concentrations that includes the expected level of the impurity and the reporting threshold (e.g., from the limit of quantification (LOQ) to 150% of the specification limit).
-
Test Solution: Prepare a solution of the Donepezil test sample in the diluent at a known concentration (e.g., 1.0 mg/mL).
2.2.2 Chromatographic Conditions
Use the same chromatographic conditions as described in section 2.1.3.
2.2.3 Procedure
-
Equilibrate the HPLC system.
-
Inject the diluent (blank).
-
Inject each of the Calibration Standard Solutions in duplicate.
-
Inject the Test Solution in duplicate.
2.2.4 Data Analysis and Calculation
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the Calibration Standard Solutions.
-
Perform a linear regression analysis on the calibration curve and determine the coefficient of determination (r²), which should be ≥ 0.99.
-
Determine the concentration of the impurity in the Test Solution using the regression equation from the calibration curve.
-
Calculate the percentage of the impurity in the Donepezil test sample using the following formula:
% Impurity = (Concentration of Impurity in Test Solution (mg/mL) / Concentration of Donepezil in Test Solution (mg/mL)) * 100
The overall process for using the reference standard in an HPLC analysis is depicted below.
Conclusion
The use of a well-characterized reference standard for this compound is indispensable for the accurate assessment of the purity of Donepezil. By following the principles of characterization, qualification, and validated analytical procedures as outlined in this guide, pharmaceutical scientists can ensure the reliability of their analytical data, leading to the production of safe and effective medicines. The protocols provided serve as a robust starting point for the implementation of this reference standard in a quality control environment.
References
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Frontiers in Health Informatics. (2024). Reverse Phase Liquid Chromatography Method Development and Validation for Impurity Profiling of Donepezil Drug. Available at: [Link]
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American Pharmaceutical Review. (n.d.). Reference Standards. Available at: [Link]
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Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Available at: [Link]
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GLP Pharma Standards. (n.d.). Donepezil USP Related Compound A | CAS No- 145546-80-1. Available at: [Link]
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International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available at: [Link]
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Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Available at: [Link]
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European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
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ResearchGate. (2016). Impurity Profiling for Donepezil Hydrochloride Tablet Formulations and Characterisation of Potential Degradant. Available at: [Link]
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PubChem. (n.d.). 5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one. Available at: [Link]
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IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
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Impact Factor. (2017). Analytical Method Development and Validation for the Analysis of Donepezil Hydrochloride and Its Related Substances Using Ultra-Performance Liquid Chromatography. Available at: [Link]
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SynZeal. (n.d.). Donepezil Impurities. Available at: [Link]
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Pharmaffiliates. (n.d.). (Z)-5,6-Dimethoxy-2-(pyridin-4-ylmethylene)-2,3-dihydro-1H-inden-1-one. Available at: [Link]
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PubChem. (n.d.). 2,3-Dihydro-5,6-dimethoxy-2-(4-pyridinylmethylene)-1H-inden-1-one. Available at: [Link]
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MDPI. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 30(5), 1169. Available at: [Link]
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NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]
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Application Note & Protocol: A Scalable and Robust Synthesis of 5,6-Dimethoxy-2-(4-pyridylmethyl)-1-indanone
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone, a key intermediate in the development of pharmaceutical agents, notably as a precursor to Donepezil.[1][2] We present a detailed, field-proven protocol that emphasizes safety, scalability, and process control. The core of this synthesis is the C-alkylation of 5,6-dimethoxy-1-indanone. This guide explains the underlying chemical principles, provides step-by-step instructions for a 100g scale synthesis, and addresses critical scale-up challenges such as thermal management and reagent handling. The protocols are designed to be self-validating through integrated in-process controls, ensuring high yield and purity.
Introduction and Scientific Background
This compound is a crucial building block in medicinal chemistry. Its primary significance lies in its role as a late-stage intermediate in the synthesis of Donepezil, a prominent acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[3][4] The efficient and scalable production of this indanone derivative is therefore of high commercial and scientific interest.
The synthetic strategy focuses on the formation of a carbon-carbon bond at the alpha-position to the indanone's carbonyl group. This is achieved via the generation of a nucleophilic enolate from the 5,6-dimethoxy-1-indanone precursor, followed by its reaction with an appropriate electrophile, 4-(chloromethyl)pyridine.
Core Reaction Mechanism
The fundamental transformation is an α-alkylation of a ketone. The process can be dissected into two primary steps:
-
Enolate Formation: The α-proton of the 1-indanone is acidic (pKa ≈ 16-18) due to the electron-withdrawing effect of the adjacent carbonyl group.[5] To achieve near-complete and irreversible deprotonation, a strong, non-nucleophilic base is required. Sodium hydride (NaH), a powerful base, is an ideal choice. It reacts with the indanone to form a sodium enolate and hydrogen gas (H₂), which evolves from the reaction, driving the equilibrium forward.[5]
-
Nucleophilic Attack (Sₙ2 Alkylation): The resulting planar enolate is a potent nucleophile. It attacks the electrophilic methylene carbon of 4-(chloromethyl)pyridine (or its hydrochloride salt, which is neutralized in situ or beforehand) in a classic Sₙ2 reaction, forming the desired C-C bond and regenerating the carbonyl group.
// Nodes for Reactants, Intermediates, Products Indanone [label=<
5,6-Dimethoxy-1-indanone
];
Enolate [label=<
Sodium Enolate Intermediate
];
AlkylHalide [label=<
4-(Chloromethyl)pyridine
];
Product [label=<
this compound
];
// Invisible nodes for layout plus1 [shape=plaintext, label="+", fontsize=20]; plus2 [shape=plaintext, label="+", fontsize=20];
// Edges to show reaction flow Indanone -> Enolate [label=" 1. NaH, Anhydrous THF\n- H₂ (gas)"]; Enolate -> Product [label="2. Nucleophilic Attack\n- NaCl"];
// Arrange reactants horizontally {rank=same; Indanone; plus1; NaH_text [shape=plaintext, label=""];} {rank=same; Enolate; plus2; AlkylHalide;}
// Connect reactants to the plus signs Indanone -> plus1 [style=invis]; plus1 -> NaH_text [style=invis]; Enolate -> plus2 [style=invis]; plus2 -> AlkylHalide [style=invis]; AlkylHalide -> Product [style=invis]; }
Caption: Reaction scheme for the synthesis of the target indanone.
Critical Scale-Up Considerations and Safety Protocols
Scaling this synthesis from the bench to pilot scale introduces challenges that must be proactively managed.
Safe Handling of Sodium Hydride (NaH)
Sodium hydride, typically supplied as a 60% dispersion in mineral oil, is a highly reactive and hazardous material.[6]
-
Reactivity: NaH reacts violently with water and other protic sources to release hydrogen gas, which is highly flammable and can ignite spontaneously.[7][8] All reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon).
-
Personal Protective Equipment (PPE): At a minimum, flame-retardant lab coats, safety goggles or a face shield, and nitrile or neoprene gloves are mandatory.[6][7]
-
Dispensing: Weighing and dispensing NaH dispersion should be performed rapidly in a fume hood or, ideally, within a glovebox.[6] The mineral oil can be rinsed with a dry, high-boiling hydrocarbon solvent like hexane if pure NaH is required, though for this protocol, the dispersion is used directly.
-
Quenching and Disposal: Unreacted NaH must be quenched carefully. This is typically done by the slow, controlled addition of a protic solvent like isopropanol or ethanol to the cooled reaction mixture. Never quench with water directly. [9] All waste containing NaH must be treated as hazardous.[9]
-
Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand must be immediately accessible. Water or CO₂ extinguishers must never be used on a NaH fire. [8]
Thermal Management
The deprotonation of the indanone by NaH is exothermic due to the evolution of hydrogen gas and the formation of the stable enolate.
-
Controlled Addition: The 5,6-dimethoxy-1-indanone solution should be added slowly to the NaH suspension to control the rate of reaction and hydrogen evolution.
-
Efficient Cooling: The reaction vessel must be equipped with an efficient cooling system (e.g., an ice-water or glycol chiller bath) to maintain the desired temperature range (0-5 °C) during the addition phase. Uncontrolled temperature spikes can lead to side reactions and a runaway reaction.
Process Monitoring (In-Process Controls - IPCs)
To ensure reaction completion and minimize impurity formation (e.g., O-alkylation or dialkylation), the reaction progress should be monitored.
-
Technique: Thin-Layer Chromatography (TLC) is a simple and effective method. A sample is carefully quenched and analyzed against a standard of the starting material.
-
System: A typical mobile phase for TLC analysis is a mixture of Ethyl Acetate and Hexane (e.g., 1:1 v/v).
Experimental Protocol (100 g Scale)
This protocol details the synthesis of this compound on a 100-gram scale.
Equipment and Reagents
| Equipment | Reagents |
| 3 L, three-necked, round-bottom flask | 5,6-Dimethoxy-1-indanone (SM) |
| Overhead mechanical stirrer | Sodium hydride (NaH), 60% dispersion in mineral oil |
| 500 mL pressure-equalizing addition funnel | 4-(Chloromethyl)pyridine hydrochloride |
| Thermometer / Temperature probe | Anhydrous Tetrahydrofuran (THF) |
| Nitrogen/Argon gas inlet and bubbler | Isopropanol (for quenching) |
| Cooling bath (ice/water or chiller) | Saturated aqueous Sodium Bicarbonate (NaHCO₃) |
| 2 L Separatory funnel | Saturated aqueous Sodium Chloride (Brine) |
| Rotary evaporator | Ethyl Acetate (EtOAc) |
| Standard glassware for work-up and purification | Anhydrous Magnesium Sulfate (MgSO₄) |
Reagent Quantities and Parameters
| Parameter | Value | Moles | Equivalents |
| Starting Material (SM) | |||
| 5,6-Dimethoxy-1-indanone | 100.0 g | 0.520 | 1.0 |
| Reagents | |||
| Sodium Hydride (60% dispersion) | 31.2 g | 0.780 | 1.5 |
| 4-(Chloromethyl)pyridine hydrochloride | 94.0 g | 0.573 | 1.1 |
| Solvents & Other | |||
| Anhydrous THF (for NaH slurry) | 500 mL | - | - |
| Anhydrous THF (to dissolve SM) | 700 mL | - | - |
| Isopropanol (for quench) | ~100 mL | - | - |
| Reaction Conditions | |||
| Enolate Formation Temperature | 0 - 5 °C | - | - |
| Alkylation Temperature | 20 - 25 °C (Room Temp) | - | - |
| Reaction Time | 4 - 6 hours (monitor by TLC) | - | - |
| Expected Outcome | |||
| Theoretical Yield | 147.4 g | - | - |
| Typical Yield | 118 - 132 g (80-90%) | - | - |
Step-by-Step Synthesis Protocol
A. Reactor Setup and Inerting:
-
Assemble the 3 L flask with the overhead stirrer, addition funnel, and nitrogen inlet/outlet.
-
Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
B. Enolate Formation: 3. In a fume hood, carefully weigh the sodium hydride dispersion (31.2 g) and add it to the reaction flask. 4. Add anhydrous THF (500 mL) to the flask to create a slurry. 5. Cool the stirred slurry to 0 °C using an ice/water bath. 6. In a separate flask, dissolve the 5,6-dimethoxy-1-indanone (100.0 g) in anhydrous THF (700 mL). 7. Transfer this solution to the addition funnel. 8. Add the indanone solution dropwise to the NaH slurry over 60-90 minutes, maintaining the internal temperature between 0 and 5 °C. Vigorous bubbling (H₂ evolution) will be observed. 9. After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 60 minutes.
C. Alkylation: 10. To the enolate solution, add the 4-(chloromethyl)pyridine hydrochloride (94.0 g) portion-wise over 30 minutes. Note: The NaH is in excess and will neutralize the HCl salt, liberating the free base of the alkylating agent. 11. Remove the cooling bath and allow the reaction to warm to room temperature (20-25 °C). 12. Stir for 4-6 hours. Monitor the reaction's progress by TLC until the starting indanone is consumed.
D. Work-up and Purification: 13. Once the reaction is complete, cool the mixture back down to 0 °C. 14. CAREFULLY quench the reaction by the slow, dropwise addition of isopropanol (~100 mL) to destroy any unreacted NaH. Cease addition when gas evolution stops. 15. Slowly pour the quenched reaction mixture into 1 L of cold deionized water. 16. Transfer the mixture to a 2 L separatory funnel and extract with Ethyl Acetate (3 x 400 mL). 17. Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 300 mL) followed by brine (1 x 300 mL). 18. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 19. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., Ethanol or Ethyl Acetate/Hexane) to yield the final product as a solid.
Caption: Scalable experimental workflow diagram.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield / No Reaction | - Inactive NaH due to improper storage/handling.- Wet solvent (THF) or glassware.- Insufficient base. | - Use a fresh, unopened container of NaH dispersion.- Ensure THF is anhydrous (e.g., from a solvent purification system or freshly opened bottle over molecular sieves).- Verify calculations and ensure at least 1.2-1.5 equivalents of NaH are used. |
| Dialkylation Product | - Enolate of the mono-alkylated product forms and reacts again.- High local concentration of alkylating agent. | - Use a stoichiometric amount or only a slight excess (1.05-1.1 eq.) of the alkylating agent.- Add the alkylating agent slowly to the reaction mixture. |
| O-Alkylation Product | - This is a competing pathway for enolate reactions. | - C-alkylation is generally favored in polar aprotic solvents like THF.[5] Sticking to the recommended solvent and temperature conditions minimizes O-alkylation. |
| Difficult Work-up | - Emulsions form during aqueous extraction. | - Add a small amount of brine to the separatory funnel to help break the emulsion.- Allow the layers to separate for a longer period.- Filter the entire biphasic mixture through a pad of celite. |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering strictly to the safety and handling procedures for sodium hydride, researchers can safely and efficiently produce this valuable pharmaceutical intermediate in high yield and purity. The integration of in-process controls and a thorough understanding of thermal management are paramount for successful scale-up.
References
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-
New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. Retrieved from NJ.gov. [Link]
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University of California Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. [Link]
- Quick Company. (n.d.).
-
Taylor & Francis Online. (2007). Efficient and Industrially Viable Synthesis of Donepezil. Synthetic Communications, 37(17). [Link]
- BenchChem. (2025). Scale-up considerations for the industrial production of 1-indanone.
-
Dubey, S. K., et al. (2010). A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. Chemical & Pharmaceutical Bulletin, 58(9), 1157-60. [Link]
- Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
- BenchChem. (2025).
- Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone.
- Xu, Y., Hua, W., & Zhang, J. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy, (6), 464-465.
-
Costanzo, P., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Chemical Neuroscience. [Link]
- Google Patents. (2014).
- Google Patents. (1991).
- SciSpace. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil.
- Journal of the American Chemical Society. (1952). 3-Phenylindones. II. The Synthesis of 5,6-Dimethoxy-3-(3,4-dimethoxyphenyl)
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Application Notes and Protocols for 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone in Medicinal Chemistry
Introduction: Unveiling the Potential of a Donepezil Progenitor
5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone is a pivotal chemical entity within the landscape of medicinal chemistry, primarily recognized as a key intermediate and a structural analog of Donepezil, a cornerstone therapeutic for Alzheimer's disease.[1][2][3] Its indanone core, fused with a dimethoxy-substituted benzene ring, constitutes a critical pharmacophore responsible for potent and selective inhibition of acetylcholinesterase (AChE).[4][5] While often viewed as a precursor in the synthesis of Donepezil, the inherent biological activity of this compound itself warrants a thorough investigation into its applications as a potential therapeutic agent or a lead compound for the development of novel neurotherapeutics.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in medicinal chemistry. We will delve into its mechanism of action, provide detailed experimental protocols for its synthesis and evaluation, and discuss the interpretation of the resulting data.
The Scientific Foundation: Mechanism of Action in the Context of Alzheimer's Disease
The primary therapeutic rationale for employing this compound and its derivatives in medicinal chemistry is rooted in the cholinergic hypothesis of Alzheimer's disease.[6] This hypothesis posits that a deficiency in the neurotransmitter acetylcholine (ACh) in the brain contributes significantly to the cognitive decline observed in Alzheimer's patients.[7][8] Acetylcholinesterase (AChE) is the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, thereby terminating the neurotransmission signal.[6]
By inhibiting AChE, the concentration and duration of action of ACh in the synapse are increased, leading to enhanced cholinergic neurotransmission and, consequently, an improvement in cognitive function.[9] this compound, sharing the core structure of Donepezil, is predicted to act as a reversible, non-competitive inhibitor of AChE.[10] The indanone moiety is believed to interact with the peripheral anionic site (PAS) of the enzyme, while the pyridylmethyl group may engage with the catalytic active site (CAS), effectively blocking the entry of acetylcholine.
Experimental Protocols: A Practical Guide
Protocol 1: Synthesis of this compound
This protocol outlines a common synthetic route for this compound, which involves the condensation of 5,6-dimethoxy-1-indanone with pyridine-4-carboxaldehyde.[11]
Materials:
-
5,6-dimethoxy-1-indanone
-
Pyridine-4-carboxaldehyde
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol
-
Demineralized water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 5,6-dimethoxy-1-indanone in methanol and stir the solution at room temperature.
-
Slowly add a separately prepared aqueous solution of potassium hydroxide or sodium hydroxide to the reaction mixture over a period of 2 hours, maintaining the temperature between 15°C and 45°C.
-
Add pyridine-4-carboxaldehyde to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product, 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone, will precipitate out of the solution.
-
Filter the solid, wash it with 5% acetic acid, and then with methanol.
-
The resulting intermediate can then be reduced to the target compound, this compound, through catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C).[12]
Safety Precautions: Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Perform the reaction in a well-ventilated fume hood.
Protocol 3: In Vivo Evaluation in a Scopolamine-Induced Amnesia Model
This protocol describes a common animal model to assess the cognitive-enhancing effects of a compound. [13][14] Materials:
-
Rodents (mice or rats)
-
Test compound (this compound)
-
Scopolamine hydrobromide
-
Saline solution
-
Morris Water Maze (MWM) apparatus
-
Video tracking software
Procedure:
-
Animal Acclimatization and Habituation:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Habituate the animals to the MWM pool without the platform for a few days.
-
-
Drug Administration:
-
Administer the test compound or vehicle (control) to the animals orally or via intraperitoneal injection at a specific time before the MWM test.
-
After a set time (e.g., 30 minutes), induce amnesia by administering scopolamine.
-
-
Morris Water Maze Test:
-
Acquisition Phase: Train the animals to find a hidden platform in the MWM pool over several days. Record the escape latency (time to find the platform) and path length.
-
Probe Trial: On the final day, remove the platform and allow the animals to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis:
-
Compare the escape latencies and time spent in the target quadrant between the different treatment groups (vehicle, scopolamine only, scopolamine + test compound).
-
A significant reduction in escape latency and an increase in time spent in the target quadrant in the test compound group compared to the scopolamine-only group indicates a cognitive-enhancing effect.
-
Conclusion and Future Directions
This compound represents a valuable scaffold in the quest for novel treatments for Alzheimer's disease. Its established role as a precursor to Donepezil and its inherent AChE inhibitory potential make it a compelling subject for further investigation. The protocols outlined in these application notes provide a solid framework for researchers to synthesize, characterize, and evaluate the therapeutic potential of this and related compounds. Future research could focus on optimizing the structure of this indanone derivative to enhance its potency, selectivity, and pharmacokinetic properties, potentially leading to the development of next-generation therapies for neurodegenerative disorders.
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-
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-
Rampa, A., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 512-517. [Link]
-
Tiseo, P. J., et al. (1998). Pharmacokinetic and pharmacodynamic characteristics of donepezil: from animal models to human applications. Journal of Pharmacological Sciences, 89(1), 1-12. [Link]
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What is the mechanism of Donepezil Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved January 15, 2026, from [Link]
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Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (2024, June 17). Retrieved January 15, 2026, from [Link]
-
Rogers, S. L., et al. (1998). Pharmacokinetic and pharmacodynamic profile of donepezil HCl following multiple oral doses. British Journal of Clinical Pharmacology, 46(Suppl 1), 7–12. [Link]
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Reddy, P. P., et al. (2007). Efficient and Industrially Viable Synthesis of Donepezil. Synthetic Communications, 37(15), 2545-2551. [Link]
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The Pharmacology and Mechanism of Donepezil Action Term Paper - IvyPanda. (2024, April 10). Retrieved January 15, 2026, from [Link]
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Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Journal of the Korean Chemical Society, 61(4), 225-230. [Link]
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Gackowski, M., et al. (2025, October 29). QSAR Analysis of 5,6‑Dimethoxyindanone‑Piperazine Derivatives as Potent Acetylcholinesterase Inhibitors. The 1st International Electronic Conference on Medicinal Chemistry and Pharmaceutics. [Link]
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Yamanishi, Y., et al. (1993). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Japanese Journal of Pharmacology, 61(4), 321-326. [Link]
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Pang, Y. P., & Kozikowski, A. P. (1994). Prediction of the binding of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine to acetylcholinesterase by docking studies with the SYSDOC program. Journal of Computer-Aided Molecular Design, 8(6), 683-693. [Link]
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Kumar, A., et al. (2012). Substituted spiro [2.3'] oxindolespiro [3.2'']-5,6-dimethoxy-indane-1''-one-pyrrolidine analogue as inhibitors of acetylcholinesterase. Bioorganic & Medicinal Chemistry Letters, 22(10), 3449-3453. [Link]
-
Liu, C., et al. (2022). A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. Frontiers in Aging Neuroscience, 14, 847926. [Link]
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(2RS)-5,6-Dimethoxy-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one | Pharmaffiliates. (n.d.). Retrieved January 15, 2026, from [Link]
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Application Note: A Validated RP-HPLC Method for the Quantification of Donepezil Impurity D
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Donepezil Impurity D in bulk drug substances. The method is developed to be specific, linear, accurate, and precise, ensuring its suitability for routine quality control and stability testing in pharmaceutical development and manufacturing. The described protocol adheres to the principles of the International Council for Harmonisation (ICH) guidelines, providing a self-validating system for reliable impurity profiling.
Introduction: The Critical Role of Impurity Profiling in Donepezil Quality
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the palliative treatment of mild to moderate dementia associated with Alzheimer's disease.[1][2] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Consequently, the identification and control of impurities in the active pharmaceutical ingredient (API) are of paramount importance.[3] Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with excipients.[]
Donepezil Impurity D, chemically known as (2RS)-5,6-dimethoxy-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one[2][5], is a potential process-related impurity or degradant of Donepezil. Its effective separation and accurate quantification are crucial to ensure that the final drug product meets the stringent quality and safety standards set by regulatory authorities. This application note provides a comprehensive, field-proven HPLC method designed for this purpose, emphasizing the scientific rationale behind the methodological choices.
Method Rationale and Chromatographic Principles
The selected analytical technique is reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection. This choice is predicated on the physicochemical properties of Donepezil and its impurities, which possess chromophores that allow for sensitive UV detection. A C18 stationary phase is chosen for its hydrophobicity, which provides excellent retention and separation of the moderately polar Donepezil and its related substances.
A gradient elution strategy has been optimized to ensure adequate resolution between Donepezil, Impurity D, and other potential impurities. The mobile phase consists of an aqueous buffer and an organic modifier. The buffer controls the pH, which in turn influences the ionization state and retention of the analytes. The organic modifier (acetonitrile and/or methanol) modulates the overall polarity of the mobile phase, allowing for the effective elution and separation of compounds with varying hydrophobicities.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of Donepezil Impurity D.
Caption: Workflow for Donepezil Impurity D analysis.
Materials and Methods
Reagents and Standards
-
Donepezil Hydrochloride Reference Standard (purity ≥ 99.5%)
-
Donepezil Impurity D Reference Standard (purity ≥ 98.0%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diammonium Hydrogen Orthophosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Purified Water (Milli-Q or equivalent)
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with a UV/Vis or Photodiode Array (PDA) detector. |
| Column | Hypersil ODS, C18, 250 mm x 4.6 mm, 5 µm particle size.[3][6] |
| Mobile Phase A | 10 mM Diammonium hydrogen orthophosphate in water, pH adjusted to 6.0 with orthophosphoric acid.[3][6] |
| Mobile Phase B | Acetonitrile and Methanol (85:15 v/v).[3][6] |
| Gradient Program | See Table 2 for the gradient elution profile. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C[3][6] |
| Detection Wavelength | 230 nm[3][6] |
| Injection Volume | 10 µL |
| Diluent | Water and Acetonitrile (50:50 v/v) |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 10 | 50 | 50 |
| 20 | 20 | 80 |
| 25 | 20 | 80 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Protocol: Step-by-Step Guide
Preparation of Solutions
5.1.1. Standard Stock Solution of Donepezil Impurity D (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of Donepezil Impurity D reference standard into a 100 mL volumetric flask.
-
Add approximately 50 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the diluent and mix well.
5.1.2. Standard Solution for Quantification (e.g., 1.0 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution of Donepezil Impurity D into a 100 mL volumetric flask.
-
Dilute to volume with the diluent and mix thoroughly.
5.1.3. Sample Solution (e.g., 1000 µg/mL of Donepezil):
-
Accurately weigh approximately 100 mg of the Donepezil bulk drug sample into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to equilibrate to room temperature.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection, discarding the first few milliliters of the filtrate.
System Suitability Testing (SST)
Before commencing any sample analysis, the performance of the chromatographic system must be verified.[7][8][9] This is achieved through a System Suitability Test (SST).
5.2.1. SST Solution Preparation:
Prepare a solution containing Donepezil (e.g., 1000 µg/mL) and spike it with Donepezil Impurity D at the specification limit (e.g., 0.15%, which would be 1.5 µg/mL).
5.2.2. SST Procedure and Acceptance Criteria:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the SST solution in six replicate injections.
-
Evaluate the following parameters against the acceptance criteria outlined in the table below. The system is deemed suitable for analysis only if all criteria are met.
| SST Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | Rs between Donepezil and Impurity D peaks should be ≥ 2.0.[7] | Ensures baseline separation and accurate integration of the impurity peak. |
| Tailing Factor (T) | Tailing factor for the Impurity D peak should be ≤ 2.0.[7] | Indicates good peak symmetry, which is essential for accurate peak area measurement. |
| Repeatability (%RSD) | The relative standard deviation (%RSD) of the peak area for Impurity D from six replicate injections should be ≤ 5.0%.[3] | Demonstrates the precision of the analytical system. |
Method Validation: A Self-Validating System
This method has been validated according to ICH Q2(R1) guidelines to ensure its reliability. The key validation parameters are summarized below, demonstrating the trustworthiness of the protocol.
Specificity
Specificity was demonstrated by the absence of interfering peaks from the blank (diluent) at the retention time of Donepezil Impurity D. Furthermore, forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on Donepezil showed that the degradation products did not co-elute with the Impurity D peak, confirming the stability-indicating nature of the method.[10]
Linearity
The linearity of the method was established by analyzing a series of at least five concentrations of Donepezil Impurity D, typically ranging from the limit of quantification (LOQ) to 150% of the specification limit (e.g., 0.05% to 0.225%).[11] The calibration curve of peak area versus concentration should exhibit a correlation coefficient (r²) of ≥ 0.995.[11]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.[3] The LOQ must be at or below the reporting threshold for impurities.
Accuracy
Accuracy was determined by spiking a known amount of Donepezil Impurity D into the sample matrix at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery of the impurity should be within the range of 80.0% to 120.0%.
Precision
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of Donepezil spiked with Impurity D at the 100% specification level on the same day. The %RSD should be ≤ 5.0%.
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day, by a different analyst, or on a different instrument to assess the ruggedness of the method. The results should be comparable to the repeatability data.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units) The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability under minor variations.[11]
Calculation of Impurity Content
The amount of Donepezil Impurity D in the sample is calculated using the following formula:
% Impurity D = (AreaImpurity D in Sample / AreaImpurity D in Standard) x (ConcStandard / ConcSample) x 100
Where:
-
AreaImpurity D in Sample = Peak area of Impurity D in the sample chromatogram.
-
AreaImpurity D in Standard = Average peak area of Impurity D in the standard solution chromatograms.
-
ConcStandard = Concentration of Impurity D in the standard solution (µg/mL).
-
ConcSample = Concentration of Donepezil in the sample solution (µg/mL).
Conclusion
The RP-HPLC method described in this application note is a validated, robust, and reliable procedure for the quantification of Donepezil Impurity D in bulk drug substance. The detailed protocol, including system suitability criteria and method validation summaries, provides a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to this method will ensure the accurate monitoring of this critical impurity, thereby contributing to the overall quality and safety of Donepezil-containing pharmaceutical products.
References
-
Reverse Phase Liquid Chromatography Method Development and Validation for Impurity Profiling of Donepezil Drug. Frontiers in Health Informatics. Available at: [Link]
-
Analytical Method Development and Validation for the analysis of Donepezil hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Reverse Phase Liquid Chromatography Method Development and Validation for Impurity Profiling of Donepezil Drug. Frontiers in Health Informatics. Available at: [Link]
-
New TLC-Densitometric Method for the Quantification of Donepezil in Tablets. MDPI. Available at: [Link]
-
Identification and characterization of potential impurities of donepezil. ResearchGate. Available at: [Link]
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System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. Available at: [Link]
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3 Key Steps for HPLC Impurities Methods Validation. Altabrisa Group. Available at: [Link]
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Getting the peaks perfect: System suitability for HPLC. American Chemical Society. Available at: [Link]
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System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link]
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3-Hydroxy Donepezil (Donepezil Impurity). PubChem. Available at: [Link]
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Donepezil EP Impurity D. SynZeal. Available at: [Link]
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Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. National Institutes of Health. Available at: [Link]
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HPLC Calibration Process Parameters in Terms of System Suitability Test. Bentham Science. Available at: [Link]
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method development and validation of donepezil hydrochloride by rp-hplc. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
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CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMULATIONS. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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RP-HPLC Method for the Estimation of Donepezil Hydrochloride Dosage Form. SciSpace. Available at: [Link]
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use of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone in Alzheimer's research
(Note: IC₅₀ values can vary based on assay conditions such as enzyme source, substrate concentration, pH, and temperature. The values above are for comparative purposes.) [5][19]
Application 2: In Vivo Assessment of Cognitive Enhancement
Donepezil is widely used as a benchmark drug in in vivo studies to validate animal models of AD and to assess the efficacy of novel therapeutic candidates. [1][14]These studies typically involve administering the compound to transgenic mouse models that develop AD-like pathology and then evaluating cognitive performance using behavioral assays. [3][15]
Protocol: Morris Water Maze (MWM) in APP/PS1 Mice
The MWM is a classic behavioral test used to assess hippocampal-dependent spatial learning and memory, functions that are severely impaired in AD patients. [15][16][17]This protocol outlines a typical study design using the APP/PS1 transgenic mouse model, which develops amyloid plaques and cognitive deficits. [18]
Caption: Workflow for in vivo cognitive testing using the Morris Water Maze.
Materials & Animals:
-
APP/PS1 transgenic mice and wild-type (WT) littermate controls (age-matched, e.g., 6-9 months old when deficits are apparent). [15]* Morris Water Maze: A circular pool (120-150 cm diameter) filled with opaque water, with a submerged escape platform. A video tracking system is required.
-
Donepezil (prepared for oral gavage or intraperitoneal injection).
-
Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).
Step-by-Step Methodology:
-
Animal Grouping and Dosing:
-
Randomly assign animals to experimental groups (n=10-15 per group is recommended for statistical power):
-
Group 1: Wild-Type + Vehicle
-
Group 2: APP/PS1 + Vehicle
-
Group 3: APP/PS1 + Donepezil (e.g., 1-3 mg/kg, daily)
-
Group 4: APP/PS1 + Test Compound
-
-
Administer the assigned treatment daily (e.g., via oral gavage) for a predetermined period (e.g., 4-12 weeks) prior to and during behavioral testing.
-
-
Acquisition Phase (e.g., 5 consecutive days):
-
Conduct 4 trials per mouse per day.
-
For each trial, gently place the mouse into the pool facing the wall from one of four randomized start positions.
-
Allow the mouse to swim for a maximum of 60 seconds to find the hidden platform. If it fails, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length using the video tracking software. A shorter latency and path length over successive days indicate learning.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the exact former location of the platform. More time in the target quadrant indicates better spatial memory.
-
-
Post-mortem Analysis (Optional but Recommended):
-
Following behavioral testing, euthanize the animals and harvest the brains.
-
One hemisphere can be used for biochemical analysis (e.g., measuring Aβ levels via ELISA, AChE activity) and the other for immunohistochemistry (e.g., staining for amyloid plaques). [19] Data Interpretation:
-
-
Acquisition: APP/PS1 mice treated with vehicle are expected to show significantly longer escape latencies compared to WT mice, indicating a learning deficit. Successful treatment with Donepezil should result in a significant reduction in escape latency, showing a learning curve closer to that of WT mice.
-
Probe Trial: Vehicle-treated APP/PS1 mice will typically spend significantly less time in the target quadrant compared to WT mice. An effective compound like Donepezil should significantly increase the time spent in the target quadrant, demonstrating improved memory retention.
Safety and Handling
Donepezil is a pharmacologically active compound and should be handled with appropriate care in a laboratory setting.
-
Handling: Wear standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Toxicity: The median lethal dose (LD₅₀) in mice and rats is approximately 45 and 32 mg/kg, respectively. [7]While generally well-tolerated in humans at therapeutic doses, common side effects are cholinergic in nature and include nausea, diarrhea, and insomnia. [2][8][11]These are important considerations when observing animals during in vivo studies.
-
Storage: Store Donepezil hydrochloride at room temperature, protected from light and moisture.
Conclusion
This compound, or Donepezil, is more than a clinical medication; it is a fundamental research tool for dissecting the complexities of Alzheimer's disease. Its well-characterized, potent, and selective inhibition of acetylcholinesterase makes it an indispensable positive control for the discovery of new cholinergic agents. Furthermore, its application in in vivo models provides a robust benchmark for evaluating the potential of novel compounds to ameliorate the cognitive deficits that are the hallmark of this devastating disease. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to effectively leverage Donepezil in their quest for the next generation of Alzheimer's therapeutics.
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Brewer, A., & Pinto-Garcia, P. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx Health. [Link]
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Auctores Online. (n.d.). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Donepezil Hydrochloride?. [Link]
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WebMD. (2024). Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
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Birks, J. S., & Harvey, R. J. (2018). Donepezil for dementia due to Alzheimer's disease. Cochrane Database of Systematic Reviews, (6). [Link]
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Wikipedia. (n.d.). Donepezil. [Link]
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Chambers, J. E., & Meek, E. C. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neuroscience, 16, 1025450. [Link]
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Farmahin, R., Williams, A., & Sipes, N. S. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Current Protocols in Toxicology, 74, 23.2.1–23.2.17. [Link]
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InVivo Biosystems. (n.d.). Alzheimer's Disease Models. [Link]
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Onishchenko, N., Gatt, A., & Holcomb, L. (2014). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. ACS Chemical Neuroscience, 5(10), 921–933. [Link]
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Vatakkeel, B., Mythreyi, R., & Siju, E. N. (2022). Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review. Research Journal of Pharmacy and Technology, 15(1), 405-411. [Link]
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Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). [Link]
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Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]
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Maze Engineers. (2021). Rodent Models for Alzheimer's Disease in Drug Testing. [Link]
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University of British Columbia. (n.d.). Assessing Cognition In A Mouse Model Of Alzheimer's Disease. [Link]
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Uddin, M. S., & Sumsuzzman, D. M. (2021). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. STAR Protocols, 2(3), 100778. [Link]
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ResearchGate. (2014). Behavioral assays with mouse models of Alzheimer's disease: Practical considerations and guidelines. [Link]
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D'cunha, R., et al. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 543-552. [Link]
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Manjón, F. J., et al. (2023). Animal Models of Alzheimer's Disease Evaluated with [11C]Pittsburg Compound B. International Journal of Molecular Sciences, 24(2), 1640. [Link]
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Sugimoto, H. (2003). The safety and tolerability of donepezil in patients with Alzheimer's disease. Expert Opinion on Drug Safety, 2(2), 195-207. [Link]
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Liu, C., et al. (2022). A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. Frontiers in Aging Neuroscience, 14, 922650. [Link]
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Sugimoto, H. (2003). The safety and tolerability of donepezil in patients with Alzheimer's disease. Expert Opinion on Drug Safety, 2(2), 195-207. [Link]
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Liu, C., et al. (2022). A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. Frontiers in Aging Neuroscience, 14. [Link]
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Webster, S. J., et al. (2014). Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models. Frontiers in Genetics, 5, 88. [Link]
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Tiseo, P. J., & Foley, K. (2023). Donepezil. In StatPearls. StatPearls Publishing. [Link]
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U.S. Food and Drug Administration. (2014). NDA 206-439 Pharmacology/Toxicology Review and Evaluation. [Link]
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Kaur, A., et al. (2022). Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Chemical Neuroscience, 13(6), 841-855. [Link]
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U.S. Food and Drug Administration. (n.d.). Donepezil Hydrochloride - FDA Verification Portal. [Link]
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Gümüş, B., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. Molecules, 27(11), 3469. [Link]
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Zhang, L., et al. (2015). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. European Journal of Medicinal Chemistry, 93, 377-388. [Link]
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Xiao, J., & Li, X. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Organic Letters, 13(2), 268-271. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone. This molecule is a key intermediate in medicinal chemistry, notably related to the synthesis of important pharmaceuticals.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its multi-step synthesis. We will dissect the reaction sequence, explain the causality behind common failures, and provide field-proven troubleshooting protocols to enhance your success rate.
Synthetic Strategy Overview
The synthesis of the target molecule, this compound, is typically achieved via a two-step sequence starting from 5,6-dimethoxy-1-indanone. The primary challenge lies in the regioselective introduction of the 4-pyridylmethyl moiety at the C2 position of the indanone ring. Two common strategies are employed:
-
Claisen-Schmidt Condensation followed by Reduction: The most prevalent route involves a base-catalyzed condensation of 5,6-dimethoxy-1-indanone with 4-pyridinecarboxaldehyde to form an intermediate, 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone.[2] This is subsequently reduced to the target compound.
-
Direct Alkylation: This involves the formation of the indanone enolate followed by nucleophilic attack on a 4-pyridylmethyl halide. This route is often more challenging due to issues with over-alkylation and competing O-alkylation.[3]
This guide will focus primarily on the more robust condensation-reduction pathway, while also addressing challenges related to direct alkylation.
Caption: Overview of synthetic routes to the target molecule.
Frequently Asked Questions & Troubleshooting Guides
Part 1: Challenges with the Starting Material, 5,6-Dimethoxy-1-indanone
Question 1: My intramolecular Friedel-Crafts cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid to form 5,6-dimethoxy-1-indanone is resulting in a low yield and a mixture of regioisomers. How can I improve this?
Answer: This is a classic challenge in Friedel-Crafts chemistry where the regioselectivity of the cyclization is paramount. The formation of the undesired 6,7-dimethoxy-1-indanone isomer is a common side reaction.[4] The outcome is highly dependent on the choice of acid catalyst and reaction conditions.
Underlying Cause: The cyclization proceeds via an acylium ion intermediate which then undergoes electrophilic aromatic substitution. The two methoxy groups on the phenyl ring are activating and ortho-, para-directing. Cyclization can occur either ortho to the C4-methoxy group (desired product) or ortho to the C3-methoxy group (undesired regioisomer). The choice of acid can influence which position is kinetically or thermodynamically favored.
Troubleshooting & Optimization:
-
Catalyst Selection is Critical:
-
Polyphosphoric Acid (PPA): PPA is a common choice, but its composition (P₂O₅ content) can dramatically affect regioselectivity. PPA with a higher P₂O₅ content (e.g., 83%) tends to favor acylation pathways, which can lead to the desired 5-methoxy substitution pattern in related systems.[5] Conversely, lower P₂O₅ content may favor alkylation-type mechanisms, leading to different isomer ratios.
-
Trifluoromethanesulfonic Acid (TfOH): This superacid is highly effective for promoting cyclization, often under milder conditions than PPA.[1] It can provide cleaner reactions with higher yields.
-
Eaton's Reagent (P₂O₅ in CH₃SO₃H): This is another powerful dehydrating agent that can be more effective than PPA for difficult cyclizations.
-
-
Temperature and Reaction Time:
-
High temperatures can lead to decomposition and the formation of byproducts, including potential demethylation of the methoxy groups if harsh acids like H₂SO₄ are used.[6] Monitor the reaction by TLC or GC/MS to avoid prolonged heating after the starting material is consumed. A typical range is 50-80°C.[1][6]
-
Recommended Protocol (TfOH-mediated):
-
In a dry reaction flask under an inert atmosphere (N₂ or Ar), dissolve 3-(3,4-dimethoxyphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (3.0 eq) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to slowly warm to room temperature and then heat to a gentle reflux (or as specified by literature, e.g., 80°C) for several hours.[1]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into ice water and extract with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the 5,6-dimethoxy-1-indanone.
Part 2: Challenges in the C2-Functionalization Step
Question 2: I am attempting the Claisen-Schmidt condensation, but the primary product is the indanone self-condensation dimer. How can I favor the desired crossed-condensation product?
Answer: This is a very common issue in crossed-aldol reactions.[7] The indanone can act as both the enolate (nucleophile) and the electrophile, leading to self-condensation. To favor the desired reaction with 4-pyridinecarboxaldehyde, you must manipulate the conditions to ensure the indanone preferentially acts as the nucleophile and the aldehyde as the electrophile.
Underlying Cause: The base generates an enolate from the indanone. This enolate can attack either another molecule of the indanone (self-condensation) or a molecule of 4-pyridinecarboxaldehyde (crossed-condensation). Since 4-pyridinecarboxaldehyde has no α-hydrogens, it cannot form an enolate and can only act as an electrophile.[8] The key is to control the relative rates of these two competing pathways.
Caption: Troubleshooting indanone self-condensation.
Troubleshooting & Optimization:
-
Control the Addition Sequence: This is the most effective strategy. Instead of mixing all reagents at once, slowly add the 4-pyridinecarboxaldehyde to a pre-stirred mixture of the 5,6-dimethoxy-1-indanone and the base. This ensures that the concentration of the highly electrophilic aldehyde is always low, and any enolate that forms is more likely to react with it rather than with another molecule of the less electrophilic indanone.
-
Temperature Control: Aldol condensations are often reversible, and higher temperatures can drive the equilibrium towards the more stable, dehydrated self-condensation product.[9] Performing the reaction at room temperature or even cooler (0°C) can significantly suppress the rate of self-condensation relative to the desired crossed-condensation.
-
Choice of Base and Solvent: While strong bases like LDA are used for quantitative enolate formation in alkylations, they are often too reactive for selective aldol condensations. A catalytic amount of a weaker base like NaOH or KOH in a protic solvent (e.g., ethanol) is typically sufficient and favors the reaction with the more reactive aldehyde electrophile.[10]
| Parameter | Recommendation for Selectivity | Rationale |
| Base | Catalytic NaOH or KOH | Sufficiently basic to generate the enolate without being overly reactive, which can promote side reactions. |
| Solvent | Ethanol, Methanol | Protic solvents facilitate the proton transfer steps in the catalytic cycle. |
| Temperature | 0°C to Room Temperature | Lower temperatures decrease the rate of the less favorable self-condensation reaction.[9] |
| Addition Order | Add aldehyde slowly to a mixture of indanone and base | Keeps the concentration of the indanone enolate high relative to the aldehyde, promoting the desired reaction. |
Question 3: I am attempting a direct alkylation of 5,6-dimethoxy-1-indanone with 4-pyridylmethyl chloride but am getting a mixture of C-alkylation, O-alkylation, and di-alkylation products. How can I improve the selectivity?
Answer: Direct alkylation of ketones is notoriously challenging due to competing reaction pathways.[3] Achieving high selectivity for mono-C-alkylation requires careful control over the base, solvent, and temperature.
Underlying Cause: The indanone enolate is an ambident nucleophile, meaning it can react at either the carbon (C-alkylation, desired) or the oxygen (O-alkylation, undesired). Furthermore, after the first successful C-alkylation, the product still has one remaining α-proton, which can be removed by the base to form a new enolate, leading to a second alkylation (di-alkylation).[11]
Troubleshooting & Optimization:
-
Favoring C- vs. O-Alkylation:
-
Solvent Choice: Protic solvents or polar aprotic solvents like DMF and DMSO can solvate the cation of the base, leaving a more "naked" and reactive oxygen anion, which favors O-alkylation. Aprotic, less-polar solvents like THF are preferred to promote C-alkylation.
-
Counter-ion: Lithium enolates (from LDA) tend to aggregate and are more sterically hindered at the oxygen, favoring C-alkylation. Sodium or potassium enolates (from NaH or KH) are more ionic and can lead to more O-alkylation.
-
-
Preventing Di-alkylation:
-
Use a Strong, Bulky Base: A strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) is ideal. It rapidly and quantitatively converts the indanone to its enolate at low temperatures (e.g., -78°C). This ensures that no excess base or neutral indanone is present to facilitate proton exchange that leads to di-alkylation.[3]
-
Stoichiometry: Use a slight excess of the enolate (formed with ~1.05 equivalents of LDA) and exactly 1.0 equivalent of the alkylating agent.
-
Low Temperature: Form the enolate at -78°C and perform the alkylation at this low temperature, warming slowly only if the reaction is sluggish. This minimizes side reactions.
-
Recommended Protocol (Direct Alkylation):
-
To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78°C under argon, add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes to form LDA.
-
Slowly add a solution of 5,6-dimethoxy-1-indanone (1.0 eq) in anhydrous THF to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation.
-
Add a solution of 4-pyridylmethyl chloride (1.0 eq) in anhydrous THF dropwise at -78°C.
-
Stir at -78°C for 2-4 hours, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, dry the organic layer, and concentrate.
-
Purify by column chromatography.
References
- Vertex AI Search. (n.d.). What are the properties and preparation methods of 5,6-Dimethoxy-1-indanone? - FAQ.
- Quick Company. (n.d.). An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone.
- Biosynth. (n.d.). 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone | 4803-74-1 | ID22170.
- Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Org. Synth. Procedure.
- BenchChem. (2025). Preventing dimerization of indanone starting materials.
- BenchChem. (2025). Technical Support Center: Overcoming Low Yields in the Alkylation of 1-Indanone.
- Dong, G., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(49), 32069-32083.
- Wijnberg, J. B. P. A., et al. (2014). Regioselective Synthesis of Indanones. Synlett, 25(12), 1717-1720.
- Wikipedia. (n.d.). Aldol condensation.
- Truman State University. (2012). Solvent-Free Aldol. Truman ChemLab.
- Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed).
- Das, A., Reddy, A. G. K., Krishna, J., & Satyanarayana, G. (2014). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. RSC Advances, 4(63), 33363-33367.
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- 5. d-nb.info [d-nb.info]
- 6. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]
- 7. Aldol condensation - Wikipedia [en.wikipedia.org]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this critical intermediate, which serves as a precursor in the development of novel therapeutics, including analogs of Donepezil.[1][2] This document provides in-depth, field-proven insights to help you navigate common experimental challenges and improve your reaction yields and product purity.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis. The primary route discussed involves a base-catalyzed condensation of 5,6-dimethoxy-1-indanone with 4-pyridinecarboxaldehyde to form an unsaturated intermediate, followed by a selective reduction of the exocyclic double bond.
Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I address them?
Low yield is the most common challenge and can stem from issues in either the initial condensation step or the subsequent reduction.
Root Cause Analysis & Solutions:
-
Inefficient Condensation (Aldol Reaction): The formation of the precursor, 5,6-dimethoxy-2-(4-pyridinylmethylene)-1-indanone, is paramount.
-
Causality: The reaction requires complete deprotonation at the α-carbon of the indanone to form a reactive enolate. An insufficiently strong base or suboptimal reaction conditions will lead to poor conversion.[1] Strong bases like Lithium diisopropylamide (LDA) or butyllithium are often used to ensure irreversible enolate formation.[1] However, milder bases like NaOH or alkali metal carbonates can also be effective, particularly with optimized conditions such as elevated temperatures.[3][4]
-
Troubleshooting Steps:
-
Base Selection: If using milder bases like NaOH or K₂CO₃, ensure anhydrous conditions and consider increasing the reaction temperature. For more robust and often higher-yielding results, switch to a strong, non-nucleophilic base like LDA in an anhydrous aprotic solvent like THF at low temperatures (-78 °C to 0 °C).[1]
-
Reagent Quality: 4-pyridinecarboxaldehyde can oxidize over time to picolinic acid. Use freshly distilled or recently purchased aldehyde. The indanone precursor should be pure, as impurities can interfere with the reaction.[5]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials. If the reaction stalls, it may indicate base degradation or insufficient stoichiometry.
-
-
-
Poor Selectivity in the Reduction Step: The goal is to reduce the exocyclic C=C double bond without affecting the ketone or the pyridine ring.
-
Causality: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is a common method.[1] However, the choice of catalyst, solvent, and pressure can influence selectivity. Over-reduction of the pyridine ring or the ketone can occur under harsh conditions.
-
Troubleshooting Steps:
-
Catalyst Choice: Palladium on carbon (Pd/C) is generally effective.[1] If side reactions are observed, consider a less reactive catalyst or additives. Platinum dioxide (PtO₂) has also been successfully used.[6]
-
Reaction Conditions: Perform the hydrogenation at low to moderate pressure (1-4 atm) and ambient temperature. Monitor the reaction closely by TLC or GC-MS to stop it once the starting material is consumed.
-
Alternative Reductants: Consider transfer hydrogenation using a hydrogen donor like ammonium formate with Pd/C, which can sometimes offer better selectivity under milder conditions.
-
-
Q2: I'm observing a significant amount of a byproduct that has a similar polarity to my product, making purification difficult. What could it be?
The formation of isomeric or dimeric byproducts is a frequent cause of purification headaches.
Potential Side Products & Mitigation:
-
Aldol Adduct: The initial hydroxy intermediate from the aldol condensation may fail to dehydrate completely, especially under mild basic conditions.
-
Identification: Look for a characteristic hydroxyl peak in the IR spectrum and corresponding signals in the ¹H NMR.
-
Solution: Ensure the reaction conditions promote dehydration. In base-catalyzed reactions, this is often achieved by heating. In acid-catalyzed condensations (e.g., using p-toluenesulfonic acid), a Dean-Stark trap can be used to remove water and drive the reaction to completion.[6]
-
-
Regioisomer of Starting Material: The synthesis of the 5,6-dimethoxy-1-indanone precursor via intramolecular Friedel-Crafts cyclization can sometimes produce the 6,7-dimethoxy regioisomer.[7][8] This isomer will react similarly, leading to an isomeric final product that is often difficult to separate.
-
Identification: Careful analysis of ¹H and ¹³C NMR spectra of the aromatic region is required to confirm the substitution pattern.
-
Solution: Optimize the synthesis of the 5,6-dimethoxy-1-indanone precursor to ensure high regioselectivity. The choice of acid catalyst (e.g., PPA with specific P₂O₅ content) can influence the cyclization outcome.[9] Purify the indanone precursor thoroughly before use.
-
Q3: The reaction workup is problematic, leading to product loss. How can I optimize the isolation procedure?
The basic nature of the pyridine moiety and the ketonic functionality require a carefully planned workup.
Optimized Workup Protocol:
-
Quenching: After the condensation reaction, carefully quench the mixture with a saturated aqueous solution of NH₄Cl (for strong bases like LDA) or dilute acid (e.g., 1M HCl) to neutralize the base. Be cautious as this can be exothermic.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. The basic pyridine nitrogen may cause some of the product to partition into the aqueous layer if it is too acidic. Adjust the pH to be slightly basic (pH 8-9) before extraction to ensure the product is in its free base form.
-
Washing: Wash the combined organic layers with brine to remove water-soluble impurities.
-
Purification: The crude product is often purified by column chromatography on silica gel. A gradient elution system, starting with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol), is typically effective.[10] Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used for final purification if the product is a solid.[11]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most widely adopted route is a two-step process:
-
Knoevenagel or Aldol Condensation: Reaction of 5,6-dimethoxy-1-indanone with 4-pyridinecarboxaldehyde using a base (e.g., NaOH, LDA) or an acid catalyst (p-TsOH) to form 5,6-dimethoxy-2-(4-pyridinylmethylene)-1-indanone.[1][4][6]
-
Selective Hydrogenation: Catalytic hydrogenation of the resulting intermediate using a catalyst like Pd/C or PtO₂ to selectively reduce the exocyclic double bond.[6]
Q2: Are there any "greener" or more efficient synthetic methods available?
Yes, research has focused on improving the sustainability of this synthesis. One approach involves using ultrasound assistance for the condensation step, which can reduce reaction times, improve yields, and simplify the workup compared to conventional heating.[12] Additionally, developing processes that use weaker bases like alkali metal carbonates at elevated temperatures can be more economically viable and safer for large-scale production.[3][13]
Q3: How is the key precursor, 5,6-dimethoxy-1-indanone, typically synthesized?
The standard method is an intramolecular Friedel-Crafts cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid.[10] This is commonly achieved by heating the acid in a strong acid catalyst like polyphosphoric acid (PPA) or methanesulfonic acid.[14][15] An alternative route starts from 3-chloro-3',4'-dimethoxypropiophenone, which cyclizes in the presence of an acid like sulfuric acid.[5]
Q4: What analytical techniques are essential for characterizing the final product?
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. Key signals to look for include the two methoxy singlets, the aromatic protons on both the indanone and pyridine rings, and the aliphatic protons of the indanone backbone and the methyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₇H₁₇NO₃, MW: 283.32 g/mol ).[2]
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the ketone (C=O) stretch (typically around 1690-1710 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[13]
Data Summary & Experimental Protocols
Table 1: Comparison of Condensation Conditions
| Base/Catalyst | Solvent | Temperature | Typical Yield (Unsaturated Intermediate) | Reference |
| NaOH | Methanol | Room Temp | Moderate | [4] |
| K₂CO₃ | N/A (neat) | Elevated | Good | [3][13] |
| p-TsOH | Toluene | Reflux | 87% | [6] |
| LDA | THF | -78 °C to RT | High | [1] |
Protocol 1: Recommended Synthesis via Condensation and Reduction
Step A: Synthesis of 5,6-dimethoxy-2-(4-pyridinylmethylene)-1-indanone [6]
-
To a solution of 5,6-dimethoxy-1-indanone (1.0 eq) in toluene, add 4-pyridinecarboxaldehyde (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to remove water.
-
Heat the mixture to reflux and stir for 5-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the unsaturated intermediate.
Step B: Synthesis of this compound [6]
-
Dissolve the unsaturated intermediate from Step A (1.0 eq) in a suitable solvent like methanol or ethyl acetate.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker, 1-4 atm).
-
Stir vigorously at room temperature for 4-24 hours until TLC analysis shows complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization as needed.
Diagrams & Workflows
Reaction Mechanism
Caption: Key steps in the synthesis pathway.
Troubleshooting Workflow
Caption: A logical guide to diagnosing synthesis issues.
References
-
Bolognesi, M. L., et al. (2012). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 3(12), 1014-1018. Available from: [Link]
-
New Drug Approvals. (2013). DONEPEZIL SYNTHESIS. Retrieved from [Link]
-
Reddy, P. P., et al. (2006). Efficient and Industrially Viable Synthesis of Donepezil. Synthetic Communications, 37(17), 2877-2884. Available from: [Link]
- Srinivas, P., et al. (2014). A process for preparation of intermediates of donepezil hydrochloride. U.S. Patent Application Publication No. US20140128613A1.
-
Kumar, K. R., et al. (2014). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. International Journal of Pharmaceutical Sciences and Research, 5(7), 2821-2826. Available from: [Link]
-
Lou, T., et al. (2011). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 88, 109-121. Available from: [Link]
-
ResearchGate. (n.d.). Efficient and Industrially Viable Synthesis of Donepezil. Request PDF. Retrieved from: [Link]
-
Sridhar, B., et al. (2007). A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. Arkivoc, 2007(14), 163-169. Available from: [Link]
-
da Silva, A. C., et al. (2017). Design, synthesis and biological evaluation of donepezil-lipoic acid hybrids as multi-target agents for Alzheimer's disease. Journal of the Brazilian Chemical Society, 28(11), 2132-2143. Available from: [Link]
-
Xu, Y., et al. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy, (6), 464-465. Available from: [Link]
-
Ind-Swift Laboratories Limited. (2021). An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Indian Patent Application No. INA 53/2021. Available from: [Link]
-
Godyń, J., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 430-465. Available from: [Link]
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- 5. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]
- 6. US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents [patents.google.com]
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Technical Support Center: Degradation Pathways of Indanone Derivatives
A Guide for Researchers on 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone and its Relation to Donepezil Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the degradation pathways of this compound, a key intermediate in the synthesis of Donepezil.[1][2][3] Understanding the stability and degradation of this precursor is critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). As the degradation profile of Donepezil is extensively studied, we will leverage this knowledge to anticipate and troubleshoot issues related to its synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic degradation pathways of Donepezil, and what can this tell us about its precursors?
A1: Donepezil is extensively metabolized in the liver, primarily through four major pathways: O-demethylation, hydroxylation, N-oxidation, and N-debenzylation.[4] These transformations are followed by glucuronidation before excretion.[5][6][7] The core indanone structure, which is present in the precursor this compound, is a primary site for these metabolic activities. Therefore, researchers can anticipate that the dimethoxy groups on the indanone ring are susceptible to O-dealkylation and subsequent hydroxylation.
The major metabolites of Donepezil include:
Understanding these pathways is crucial as similar reactions could occur with the precursor, potentially leading to impurities in the synthesis process.
Q2: Which enzymes are responsible for the metabolism of Donepezil?
A2: The metabolism of Donepezil is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[5][9] Specifically, CYP3A4 and CYP2D6 are the main isoenzymes involved.[4][5][6][10] CYP3A4 is principally responsible for the formation of a reactive quinone methide metabolite from the O-desmethylated intermediate.[11] Given that the core structure is shared, it is highly probable that these same enzymes would act on the this compound intermediate if it were to enter systemic circulation.
Q3: What happens to the indanone structure under forced degradation conditions?
A3: Forced degradation studies, which are essential for identifying potential degradation products and demonstrating the stability-indicating nature of analytical methods, reveal that Donepezil is susceptible to degradation under specific stress conditions.
-
Alkaline Conditions: The compound shows significant lability in alkaline environments (e.g., 2N NaOH), leading to rapid hydrolysis and the formation of multiple degradation products.[12][13][]
-
Oxidative Conditions: Degradation is observed in the presence of hydrogen peroxide (e.g., 6% H₂O₂), which may result in the formation of non-chromophoric products, making their detection by UV-based methods challenging.[13][15] N-oxidation is a known oxidative pathway.[6][7]
-
Neutral (Hydrolytic) Conditions: Some degradation occurs in neutral aqueous solutions, especially with heat.[13]
-
Acidic, Photolytic, and Thermal Conditions: Donepezil is generally found to be stable under mild acidic, photolytic (UV/sunlight), and dry heat conditions.[13][][15] However, photosensitized degradation can occur, for instance, in the presence of riboflavin.[16]
These findings suggest that the indanone ring and its substituents are most vulnerable to base-catalyzed hydrolysis and oxidation.
Q4: What are the most suitable analytical techniques for studying these degradation pathways?
A4: A combination of chromatographic and spectrometric techniques is essential for the separation and identification of degradation products.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for quantifying the parent compound and known impurities.[12][13][17] A validated, stability-indicating HPLC method is required to separate the API from all potential degradants.[15]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and structurally characterizing unknown metabolites and degradation products.[4][18][19] It provides molecular weight and fragmentation data crucial for elucidation.
-
High-Resolution Mass Spectrometry (HRMS) , often coupled with LC, allows for the determination of the elemental composition of metabolites, greatly enhancing confidence in structural assignments.[4]
Q5: I see unexpected peaks in my HPLC chromatogram when analyzing a sample from a stress study. How should I proceed?
A5: Unexpected peaks indicate the formation of new chemical entities. A systematic approach is required for their identification.
-
Verify System Suitability: Ensure the chromatography system is performing correctly (e.g., stable retention times, consistent peak shapes for standards).
-
Analyze a Placebo Sample: If working with a formulation, analyze a placebo sample subjected to the same stress conditions to rule out excipient-related degradation.
-
Perform Peak Purity Analysis: Use a photodiode array (PDA) detector to check the spectral purity of the main peak and the new peaks. Co-elution can be misleading.
-
Characterize with LC-MS/MS: This is the most critical step. Analyze the stressed sample by LC-MS/MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. Compare the fragmentation pattern of the unknown peaks to that of the parent compound to identify structural similarities and modifications.
-
Propose a Structure: Based on the mass shift from the parent compound and the fragmentation data, propose a likely chemical structure for the degradation product. For example, a +16 Da shift often indicates oxidation (e.g., N-oxide or hydroxylation).
Troubleshooting Guides
Guide 1: Investigating an Unknown Degradant in a Stability Study
This guide provides a workflow for identifying an unknown impurity that appears during a stability study of an indanone-based compound.
Objective: To identify and characterize an unknown peak observed in an HPLC analysis of a stressed sample.
Workflow:
-
Initial Assessment:
-
Step 1: Quantify the level of the impurity. Is it above the identification threshold specified by ICH guidelines?
-
Step 2: Review the stress condition that produced the impurity (e.g., pH, temperature, oxidant). This provides clues about the reaction type (e.g., hydrolysis, oxidation).
-
Step 3: Check for this impurity in samples from other stress conditions. Its presence or absence can help confirm the degradation pathway.
-
-
Structural Elucidation using LC-MS/MS:
-
Step 1: Parent Ion Identification. Determine the accurate mass of the unknown peak using HRMS (e.g., Q-TOF or Orbitrap). Calculate the mass difference relative to the parent drug.
-
Step 2: Fragmentation Analysis (MS/MS). Fragment the parent ion of the unknown peak and the parent drug under identical conditions.
-
Step 3: Comparative Analysis. Compare the fragment ions. Fragments that are common to both suggest that a part of the molecule is intact. Fragments that have shifted in mass indicate the site of modification. For instance, if a fragment corresponding to the piperidine ring is shifted by +16 Da, it suggests oxidation on that moiety.
-
-
Confirmation and Final Reporting:
-
Step 1: Propose the most plausible structure(s) based on the MS data and chemical principles.
-
Step 2 (If Necessary): Synthesize the proposed impurity standard to confirm its structure and retention time.
-
Step 3: Document all findings, including chromatograms, mass spectra, and the proposed degradation pathway.
-
Data Presentation: Summary of Donepezil Degradation
Table 1: Major Metabolic Pathways of Donepezil
| Metabolite | Metabolic Reaction | Key Enzymes |
| M1 / M2 | O-Demethylation, Hydroxylation | CYP3A4, CYP2D6 |
| M4 | Hydrolysis | Not specified |
| M6 | N-oxidation | CYP3A4, CYP2D6 |
| M11 / M12 | Glucuronidation | UGTs |
Source: Adapted from multiple studies.[4][6][7][8]
Table 2: Forced Degradation Behavior of Donepezil
| Stress Condition | Observation | Major Degradation Products |
| Alkaline (e.g., 2N NaOH, heat) | Highly labile | Multiple hydrolytic products |
| Oxidative (e.g., 6% H₂O₂, heat) | Labile | Oxidative products (e.g., N-oxides), potential for non-chromophoric products |
| Neutral (Water, heat) | Slightly labile | Multiple hydrolytic products |
| Acidic (e.g., 1N HCl) | Stable | Minimal to no degradation |
| Photolytic (UV/sunlight) | Stable | Minimal to no degradation (unless a photosensitizer is present) |
| Thermal (Dry heat) | Stable | Minimal to no degradation |
Source: Compiled from stability-indicating method development studies.[12][13][][15]
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the study of indanone derivative degradation.
Caption: Workflow for identifying an unknown degradation product.
References
-
Kim, S.-E., Kim, D.-H., Gwon, M.-R., Nguyen, T. H., & Kim, U. (2022). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. Metabolites, 12(11), 1083. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Donepezil. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
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PharmGKB. (n.d.). Donepezil. Retrieved January 15, 2026, from [Link]
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Khan, I., Siddiqui, S., & Khan, A. (2023). Riboflavin-sensitized photoinduced degradation of donepezil hydrochloride: kinetic and computational insights for pharmaceutical formulation. RSC Advances, 13(50), 35085–35100. [Link]
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Chothe, P. P., Subramanian, R., & Kadam, V. (2010). Stability Assessment Of Donepezil Hydrochloride Using Validated RP-HPLC Method. International Journal of ChemTech Research, 2(1), 296-305. [Link]
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Tiseo, P. J., Perdomo, C. A., & Friedhoff, L. T. (1998). Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study. British Journal of Clinical Pharmacology, 46(Suppl 1), 25–29. [Link]
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Patsnap. (2024). What is the mechanism of Donepezil Hydrochloride? Synapse. [Link]
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National Center for Biotechnology Information. (n.d.). Donepezil. PubChem Compound Database. [Link]
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Chothe, P. P., Subramanian, G., & Kadam, V. J. (2010). Stability study of donepezil hydrochloride using HPLC and LC-MS-MS. Research Journal of Pharmacy and Biological and Chemical Sciences, 1(3), 296-305. [https://www.rjpbcs.com/pdf/2010_1(3)/.pdf]([Link])
-
Chothe, P. P., Subramanian, R., & Kadam, V. (2010). Stability Assessment Of Donepezil Hydrochloride Using Validated RP-HPLC Method. ResearchGate. [Link]
-
Khan, I., Siddiqui, S., & Khan, A. (2023). Riboflavin-sensitized photoinduced degradation of donepezil hydrochloride: kinetic and computational insights for pharmaceutical formulation. RSC Advances, 13(50), 35085–35100. [Link]
-
Tiseo, P. J., Foley, K., & Friedhoff, L. T. (1998). An evaluation of the pharmacokinetics of donepezil HCl in patients with impaired hepatic function. British Journal of Clinical Pharmacology, 46(Suppl 1), 51–55. [Link]
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ResearchGate. (n.d.). Degradation pathways of donepezil hydrochloride. Retrieved January 15, 2026, from [Link]
-
Jeong, H. C., Park, J. E., Hyun, J. Y., Park, M. K., Shin, D. S., & Shin, K. H. (2018). Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. Translational and Clinical Pharmacology, 26(2), 64–72. [Link]
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Al-Akayleh, F., Al-Zoubi, N., Al-Sammit, S., & Shubair, M. (2020). One-month stability accelerated test of donepezil HCl effervescent buccal tablets. ResearchGate. [Link]
- Google Patents. (n.d.). US20090298879A1 - Impurities of Donepezil.
-
Kim, H., Ko, H., Lee, H., & Kim, J. (2023). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLOS ONE, 18(9), e0291448. [Link]
-
Kumar, A., Kumar, S., & Singh, A. (2018). Analytical Method Development and Validation for the analysis of Donepezil hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 11(11), 4883-4890. [Link]
-
Ramakrishna, N. V. S., Vishwottam, K. N., Wishu, S., & Koteshwara, M. (2005). Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method. Journal of Chromatography B, 821(1), 79-87. [Link]
-
Li, Y., An, J., Wang, Y., Zhang, Y., & Liu, T. (2024). Metabolic Activation and Cytotoxicity of Donepezil Induced by CYP3A4. Chemical Research in Toxicology. [Link]
-
Dr. Oracle. (2025). What is the effect of Aricept (donepezil) on liver function tests?[Link]
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Singh, B. K., et al. (2011). Stability-indicative HPLC determination of donepezil hydrochloride in tablet dosage form. Acta Poloniae Pharmaceutica, 68(5), 765-770. [Link]
-
Cleveland Clinic. (2022). Neurotransmitters. [Link]
-
Tariq, M., & Hoti, S. L. (2023). Donepezil. In StatPearls. StatPearls Publishing. [Link]
-
Wang, Y., et al. (2021). A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. Frontiers in Aging Neuroscience, 13, 730925. [Link]
-
Farah, R. (2017). A review of clinical treatment considerations of donepezil in severe Alzheimer's disease. CNS Neuroscience & Therapeutics, 23(10), 767–774. [Link]
-
Wiergowska, K., & Biziuk, M. (2016). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 23(24), 24645–24661. [Link]
-
ResearchGate. (n.d.). Identification and characterization of potential impurities of donepezil. Retrieved January 15, 2026, from [Link]
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MySkinRecipes. (n.d.). 5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride. [Link]
-
Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
Organic Chemistry Portal. (n.d.). What are the properties and preparation methods of 5,6-Dimethoxy-1-indanone?. [Link]
-
Ajees, A. A., et al. (2022). Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. Computational Biology and Chemistry, 101, 107776. [Link]
-
Neurology Today. (2009). Donepezil Fails to Improve Cognition in Patients with CADASIL. [Link]
-
ACS Publications. (2023). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. [Link]
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Talebi, F., et al. (2022). Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases. Journal of Inflammation Research, 15, 6133–6151. [Link]
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PubMed. (n.d.). In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. [Link]
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Technical Support Center: Optimization of Reaction Conditions for Indanone Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for indanone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working to optimize the synthesis of indanone cores, a critical structural motif in numerous pharmaceuticals and biologically active compounds.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing primarily on the most common synthetic route: the intramolecular Friedel-Crafts acylation.[3][4] We will also touch upon alternative strategies such as the Nazarov cyclization and Pauson-Khand reaction for specific applications. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experimental design.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during indanone synthesis in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?
This is one of the most common challenges, typically pointing to issues with activation energy, catalyst efficacy, or the starting material itself.
-
Cause 1: Inactive or Insufficient Catalyst. The catalysts used, particularly Lewis acids like AlCl₃, are highly sensitive to moisture.[5] Brønsted acids like Polyphosphoric Acid (PPA) can also vary in strength depending on their grade and age.
-
Solution (Expertise & Experience): Always use a freshly opened container of anhydrous Lewis acid or one that has been stored meticulously in a desiccator. When handling, do so under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. For PPA-mediated reactions, the concentration of P₂O₅ is a critical parameter for reactivity; ensure you are using a high-grade, concentrated acid.[5][6] Eaton's reagent (P₂O₅ in methanesulfonic acid) is a powerful, though more aggressive, alternative.[5]
-
-
Cause 2: Insufficient Reaction Temperature. The intramolecular cyclization has an activation energy barrier that must be overcome.
-
Solution: If monitoring shows unreacted starting material, a gradual increase in temperature is warranted. PPA-mediated reactions often require temperatures around 100°C or higher.[5][7] For stubborn substrates, non-conventional heating methods like microwave-assisted synthesis can be highly effective, often reducing reaction times from hours to minutes and improving yields.[4][5][8]
-
-
Cause 3: Deactivated Starting Material. The Friedel-Crafts reaction is an electrophilic aromatic substitution. Strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the aromatic ring will deactivate it towards electrophilic attack, hindering or preventing cyclization.[5][7]
-
Solution: Verify the structure of your starting material. If it contains deactivating groups, you may need to switch to more forceful conditions (e.g., superacids like triflic acid) or consider an alternative synthetic strategy that does not rely on Friedel-Crafts acylation.[7]
-
-
Cause 4: Impure Starting Material. Purity of the 3-arylpropionic acid or its acyl chloride is paramount. Non-reactive impurities will lower the effective concentration and can sometimes interfere with the catalyst.
-
Solution: Confirm the purity of your starting material by NMR and/or melting point. If necessary, recrystallize or chromatograph the material before proceeding with the cyclization.
-
Troubleshooting Flowchart for Low Conversion/Yield
Caption: A logical workflow for diagnosing and solving low-yield issues in indanone synthesis.
Q2: I'm observing the formation of multiple products, particularly regioisomers. How can I improve selectivity?
Regioisomer formation is a classic challenge when the aromatic ring has substituents that could direct the cyclization to different positions.
-
Cause: Ambiguous Directing Effects. On a substituted phenyl ring, cyclization can occur at two different ortho positions relative to the propionic acid chain. The electronic and steric effects of other ring substituents dictate the preferred site of acylation.
-
Solution 1 (Catalyst Control): The choice and even the concentration of the acid catalyst can dramatically influence regioselectivity. When using polyphosphoric acid (PPA), its P₂O₅ content is a key parameter. It has been demonstrated that PPA with a high P₂O₅ content can favor one regioisomer, while PPA with a lower P₂O₅ content (i.e., more hydrolyzed) can favor the other.[6] This is a powerful but often overlooked tool for controlling the reaction's outcome.
-
Solution 2 (Solvent Effects): The solvent can also play a role in directing the cyclization. In some Friedel-Crafts acylations, nitromethane has been shown to provide optimal selectivity for one regioisomer over another, likely by modulating the reactivity of the catalyst-acylium ion complex.[9][10]
-
Solution 3 (Strategic Blocking): If possible, consider a synthetic route where one of the potential cyclization positions is temporarily blocked with a group that can be removed later. This adds steps but provides unambiguous regiochemical control.
-
Q3: The reaction is messy, and I'm getting significant tar/polymer formation. What's going wrong?
Tar and polymer formation indicates that side reactions are outcompeting the desired intramolecular cyclization.
-
Cause 1: Intermolecular Acylation. At high concentrations, the acylium ion intermediate of one molecule can react with the aromatic ring of another molecule, leading to polymer chains instead of the desired cyclic indanone.[7]
-
Solution: Run the reaction at a higher dilution. While this may seem counterintuitive, it favors the intramolecular pathway. For some ring closures, high-dilution techniques are essential.[11]
-
-
Cause 2: Reaction Temperature is Too High. While heat can be necessary to overcome the activation energy, excessive temperatures can lead to decomposition of the starting material, intermediates, or the final product, especially with sensitive functional groups present.[7]
-
Solution: Find the "sweet spot" for temperature. Run a temperature screen (e.g., 80°C, 100°C, 120°C) to find the lowest temperature that gives a reasonable reaction rate without significant byproduct formation. Ensure uniform heating and stirring to avoid localized "hot spots" in the reaction flask.
-
Q4: My yield is low despite good conversion. How can I improve product isolation and purification?
This suggests that the product is being lost during the work-up or is difficult to separate from byproducts.
-
Cause: Inefficient Work-up and Purification. The standard work-up for a Friedel-Crafts reaction involves quenching the strong acid, which can be a vigorous process. The product may also be difficult to separate from closely related isomers or byproducts via chromatography.
-
Solution (Work-up): The quench must be done carefully. Slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and, if necessary, a dilute HCl solution.[3] This dissipates heat and helps to hydrolyze the catalyst complex. Extract thoroughly with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). A subsequent wash with a saturated sodium bicarbonate solution will remove any remaining acid.[3]
-
Solution (Purification): If regioisomers are the issue and are difficult to separate via silica gel chromatography, consider alternative purification methods. Recrystallization can be highly effective if one isomer is a solid and the other is an oil.[9] Alternatively, explore different chromatography stationary phases or solvent systems.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the pros and cons of using a 3-arylpropionic acid directly versus its acyl chloride derivative?
This choice represents a trade-off between reaction efficiency and green chemistry principles.
-
Direct Cyclization of 3-Arylpropionic Acids:
-
Pros: This is a one-step, more environmentally benign approach as it produces only water as a byproduct.[3][4]
-
Cons: It is a more difficult reaction to drive to completion and often requires harsh conditions, such as very strong acids (PPA, TfOH) and high temperatures, which can limit functional group tolerance.[3][4][12]
-
-
Cyclization of 3-Arylpropionyl Chlorides:
-
Pros: This is a two-step method, but the second step (the cyclization) is much more facile. The acyl chloride is significantly more reactive than the carboxylic acid, allowing the reaction to proceed under milder conditions (e.g., AlCl₃ at 0°C to room temperature), which is better for sensitive substrates.[3]
-
Cons: This route generates corrosive byproducts (e.g., HCl from the work-up) and requires an extra synthetic step to prepare the acyl chloride using reagents like thionyl chloride or oxalyl chloride.[3][4]
-
Q2: How do I choose the best acid catalyst (Lewis vs. Brønsted) for my specific substrate?
The catalyst choice is critical and depends on the reactivity of your substrate and the desired reaction conditions.
-
Lewis Acids (e.g., AlCl₃, FeCl₃, SnCl₄): These are the classic catalysts for Friedel-Crafts reactions, typically used with acyl chlorides.[10][13] They are very effective but require stoichiometric amounts because they complex with the product ketone. They are also highly sensitive to moisture.
-
Brønsted Acids (e.g., PPA, H₂SO₄, TfOH): These are often used for the direct cyclization of carboxylic acids.[5][10]
-
Polyphosphoric Acid (PPA): A good, versatile, and viscous dehydrating agent and acid catalyst. As mentioned, its P₂O₅ content can be tuned to control regioselectivity.[6]
-
Triflic Acid (TfOH): A superacid that is extremely effective and can cyclize even deactivated substrates.[7] However, its high reactivity means it can also promote side reactions if not used judiciously.[10]
-
-
Solid Acid Catalysts (e.g., Nafion, Zeolites): These represent a greener alternative, offering easier separation and potential for recycling.[13][14] They are particularly useful in industrial settings.
Table 1: Comparison of Common Catalysts and Conditions for Intramolecular Friedel-Crafts Acylation
| Catalyst Type | Common Catalyst(s) | Starting Material | Typical Conditions | Advantages | Disadvantages |
| Lewis Acid | AlCl₃, FeCl₃ | 3-Arylpropionyl Chloride | Anhydrous CH₂Cl₂, 0°C to RT | High reactivity, milder conditions | Stoichiometric amounts needed, moisture sensitive, waste generation |
| Brønsted Acid | Polyphosphoric Acid (PPA) | 3-Arylpropionic Acid | Neat or high-boiling solvent, 80-120°C | One-step, can control regioselectivity | High temperatures, viscous medium, difficult work-up |
| Superacid | Triflic Acid (TfOH) | 3-Arylpropionic Acid | Anhydrous CH₂Cl₂, RT to 80°C | Very powerful, cyclizes deactivated rings | Expensive, can cause side reactions/charring |
| Lanthanide Triflate | Tb(OTf)₃, Sc(OTf)₃ | 3-Arylpropionic Acid | High-boiling solvent (e.g., o-chlorobenzene), up to 250°C | Catalytic, water-tolerant | Very high temperatures required, expensive |
| Solid Acid | Nafion, Zeolites | Carboxylic Acids | Refluxing non-coordinating solvent | Reusable, easy separation, "green" | May have lower activity, requires specific substrates |
Data compiled from multiple sources.[3][12][13]
Q3: What are the key parameters to consider when optimizing the reaction temperature and time?
Optimization is an empirical process guided by reaction monitoring.
-
Start Mild: Begin with milder conditions (e.g., lower temperature) and monitor the reaction's progress using TLC or GC-MS.
-
Incremental Increase: If the reaction is sluggish, increase the temperature in controlled increments (e.g., 20°C).
-
Monitor Byproduct Formation: At each temperature, watch for the appearance of new spots on the TLC plate, which could indicate decomposition or side reactions. The optimal temperature is the one that provides a reasonable rate with minimal byproducts.
-
Time: Once an optimal temperature is found, run a time-course experiment to determine when the reaction reaches completion. Extending the reaction time unnecessarily can lead to product degradation.
Q4: Are there "greener" or more modern alternatives to traditional Friedel-Crafts conditions?
Yes, significant research has focused on making this reaction more sustainable.
-
Microwave (MW) and Ultrasound (US) Irradiation: These non-conventional energy sources can dramatically accelerate the reaction, allowing for lower temperatures and shorter reaction times, which often translates to higher yields and fewer byproducts.[4][8]
-
Catalytic Methodologies: Using substoichiometric amounts of highly active catalysts like triflates or certain iron salts avoids the large waste streams associated with stoichiometric AlCl₃.[12][15]
-
Solvent-Free Reactions: Some solid catalysts, like zinc oxide, can promote the reaction under solvent-free conditions, significantly reducing waste.[13]
-
Methanesulfonic Anhydride (MSAA): This reagent can promote the reaction and produces methanesulfonic acid as a byproduct, which is biodegradable and avoids metallic or halogenated waste.[16]
Q5: When should I consider alternative synthetic routes like the Nazarov cyclization or Pauson-Khand reaction?
While Friedel-Crafts is a workhorse, other reactions are superior for constructing different types of indanone or related cyclopentenone systems.
-
Nazarov Cyclization: This is the acid-catalyzed electrocyclization of a divinyl ketone to form a cyclopentenone.[17] It is an excellent choice when your synthetic plan naturally leads to a divinyl ketone precursor. Modern catalytic and asymmetric versions provide access to highly functionalized and chiral products that would be difficult to obtain via Friedel-Crafts.[1][17][18]
-
Pauson-Khand Reaction: This is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt catalyst.[19][20] It is exceptionally useful for constructing complex, fused bicyclic systems containing a cyclopentenone ring.[21] The intramolecular version is particularly powerful and predictable for building fused 5,5 and 6,5-ring systems.[19][22]
Part 3: Key Experimental Protocols
General Mechanism of Intramolecular Friedel-Crafts Acylation
Caption: The key steps in forming the indanone ring via intramolecular Friedel-Crafts acylation.
Protocol 1: Direct Cyclization of a 3-Arylpropionic Acid using Polyphosphoric Acid (PPA)
This protocol is a general guideline and should be optimized for specific substrates.
-
Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the starting material).
-
Heating: Heat the PPA to 80-90°C with vigorous stirring to ensure it is mobile.
-
Addition of Substrate: Add the 3-arylpropionic acid (1.0 eq) portion-wise to the hot PPA. Caution: The addition may be exothermic.
-
Reaction: Increase the temperature to 100-120°C and stir vigorously. Monitor the reaction progress by quenching small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete in 1-4 hours.
-
Quenching: Allow the reaction mixture to cool slightly (to ~60-70°C) and then very carefully and slowly pour it onto a large amount of crushed ice in a beaker with vigorous stirring.
-
Extraction: Once all the ice has melted, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x volume).
-
Work-up: Combine the organic layers, wash with water, saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[3][5]
Protocol 2: Cyclization of a 3-Arylpropionyl Chloride using AlCl₃
This protocol is a general guideline and should be performed under strictly anhydrous conditions.
Step A: Formation of the Acyl Chloride
-
In a flame-dried, inert-atmosphere (N₂ or Ar) flask, dissolve the 3-arylpropionic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Add a catalytic amount of DMF (1-2 drops).
-
Cool the solution to 0°C in an ice bath. Slowly add thionyl chloride or oxalyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride, which is often used directly in the next step.[3]
Step B: Intramolecular Friedel-Crafts Cyclization
-
Dissolve the crude 3-arylpropionyl chloride from Step A in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.2 eq). Caution: The addition is exothermic and releases HCl gas.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Cool the flask back to 0°C and slowly pour the reaction mixture onto crushed ice mixed with concentrated HCl.
-
Extraction & Work-up: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2x volume). Combine all organic layers, wash with dilute HCl, water, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
References
- Troubleshooting low yield in 4-Methyl-1-indanone reactions - Benchchem.
- Photo‐Nazarov cyclization of aryl vinyl ketones to access indanones core. - ResearchGate.
- Technical Support Center: Troubleshooting Low Yield in Indanone Cyclization - Benchchem.
- Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH.
- Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC - NIH.
- Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry.
- An efficient synthesis of highly substituted indanones and chalcones promoted by superacid.
- Optimization Conditions for the Synthesis of Indanone 4ma - ResearchGate.
- The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide - Benchchem.
- Regioselective Synthesis of Indanones.
- Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone - Organic Syntheses.
- Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions - ACS Publications.
- Enantioselective Silicon-Directed Nazarov Cyclization - ResearchGate.
- Annulations involving 1-indanones to access fused- and spiro frameworks - PMC - NIH.
- Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction - Benchchem.
- Nazarov Cyclization Nazarov Reaction - Organic Chemistry Portal.
- Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes.
- “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology | Organic Letters - ACS Publications.
- Technical Support Center: Friedel-Crafts Synthesis of Indanones - Benchchem.
- Pauson–Khand reaction - Wikipedia.
- Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3 | Request PDF - ResearchGate.
- (PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION - ResearchGate.
- The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones.
- Common side reactions in Pauson-Khand synthesis of cyclopentenones - Benchchem.
- Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020) - MDPI.
- Non-Conventional Methodologies in the Synthesis of 1-Indanones - MDPI.
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Navigating the Chromatographic Maze: A Troubleshooting Guide for HPLC Analysis of Donepezil Impurities
Welcome to the Technical Support Center for the HPLC analysis of Donepezil and its impurities. As researchers, scientists, and drug development professionals, you are at the forefront of ensuring the quality and safety of pharmaceuticals. This guide is designed to be your partner in the laboratory, offering in-depth, experience-driven solutions to the common and complex challenges encountered during the chromatographic analysis of Donepezil. My aim is to move beyond simple procedural lists and delve into the causality behind each troubleshooting step, empowering you with the scientific understanding to not only solve immediate problems but also to prevent future occurrences.
I. Understanding the Landscape: Common Challenges in Donepezil Impurity Profiling
The analysis of Donepezil, a reversible inhibitor of acetylcholinesterase, and its related substances is critical for quality control and stability studies.[1][2][3] The molecular structure of Donepezil lends itself to specific degradation pathways, and its basic nature can present unique chromatographic challenges.[4][5][6] This guide will address the most frequently encountered issues in a logical, question-and-answer format.
II. Troubleshooting Guide: From Baseline to Peak Perfection
This section provides a systematic approach to diagnosing and resolving common HPLC issues.
A. Peak Shape Problems: Tailing, Fronting, and Splitting
Question: My Donepezil peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing is a common issue, especially for basic compounds like Donepezil, and it can compromise both resolution and accurate integration.[7][8] The primary cause is often secondary interactions between the analyte and the stationary phase.[7]
-
Causality & Explanation: The stationary phase in reversed-phase HPLC, typically silica-based, contains residual silanol groups (Si-OH). At mobile phase pH values above their pKa (around 3.5-4.5), these silanols can become ionized (SiO-) and interact electrostatically with the protonated basic nitrogen of Donepezil. This strong, secondary interaction leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak. Loss of end-capping on the stationary phase over time can also expose more of these problematic silanol groups.
-
Step-by-Step Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Action: Lower the mobile phase pH to a value approximately 2 pH units below the pKa of the residual silanols (e.g., pH 2.5-3.0). This ensures the silanols are protonated and less likely to interact with the basic analyte.[7]
-
Rationale: At this lower pH, the silanol groups are in their non-ionized form, minimizing the ionic interactions that cause tailing.
-
-
Use of a Competing Base:
-
Action: Add a small concentration (e.g., 0.1-0.5%) of a competing base like triethylamine (TEA) to the mobile phase.
-
Rationale: TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from the Donepezil molecules. This reduces the opportunity for secondary interactions.
-
-
Increase Buffer Concentration:
-
Column Selection:
-
Action: Consider using a column with a high-purity silica base and robust end-capping. "Base-deactivated" columns are specifically designed to minimize silanol interactions.
-
Rationale: These modern columns have a lower concentration of accessible, acidic silanols, making them more suitable for the analysis of basic compounds.
-
-
Column Overload Check:
-
Question: My peaks are fronting. What does this indicate?
Answer: Peak fronting is less common than tailing but can occur due to several factors.
-
Causality & Explanation:
-
Column Overload: This is a frequent cause, where the concentration of the analyte in the sample diluent is too high, leading to a non-linear distribution between the mobile and stationary phases.[7]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, the analyte band will travel too quickly at the beginning, causing fronting.[9]
-
Low Column Temperature: Insufficient temperature can lead to slow mass transfer kinetics, which can sometimes manifest as fronting.
-
-
Solutions:
-
Reduce the sample concentration.
-
Dissolve the sample in the initial mobile phase whenever possible.[9]
-
Increase the column temperature slightly (e.g., to 30-35°C) to improve peak symmetry.
-
Question: I'm observing split peaks for Donepezil or its impurities. What's happening?
Answer: Split peaks can be perplexing, but they usually point to a disruption in the chromatographic flow path.
-
Causality & Explanation:
-
Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample band to split as it enters the column. This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.
-
Partially Blocked Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, leading to an uneven distribution of the sample.
-
Incompatible Sample Solvent: Injecting a sample in a solvent that is immiscible with the mobile phase can cause peak splitting.
-
-
Step-by-Step Troubleshooting Protocol:
-
Check for Column Contamination: Disconnect the column and flush it in the reverse direction (if permitted by the manufacturer).
-
Inspect for Voids: If the problem persists, a void may have formed. Gently tapping the column or using a column packing device (for preparative columns) might help, but often the column needs to be replaced.
-
Filter Samples: Always filter your samples through a 0.22 or 0.45 µm filter to remove particulates.[10]
-
Ensure Solvent Compatibility: Confirm that your sample solvent is miscible with the mobile phase.
-
B. Baseline Issues: Noise and Drift
Question: My baseline is noisy, making it difficult to integrate small impurity peaks. How can I improve the signal-to-noise ratio?
Answer: A noisy baseline can originate from the detector, the pump, or the mobile phase itself.[8][11]
-
Causality & Explanation:
-
Detector Issues: A failing lamp or a contaminated flow cell can be a significant source of noise.[12]
-
Pump Problems: Inconsistent solvent delivery from worn pump seals or check valves can cause pressure fluctuations that manifest as baseline noise.[9] Air bubbles in the pump head are also a common culprit.[9]
-
Mobile Phase Contamination: Using low-quality solvents, contaminated water, or degraded additives (like old TFA) can introduce UV-absorbing impurities, leading to a noisy baseline.[9][11][13]
-
Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector flow cell, causing spikes and noise.
-
-
Solutions:
| Problem Source | Recommended Action |
| Detector | Perform a lamp intensity test and replace the lamp if necessary.[12] Flush the flow cell with appropriate solvents (e.g., isopropanol).[12] |
| Pump | Degas the mobile phase thoroughly. Purge the pump to remove any air bubbles. Check for leaks and replace pump seals if pressure fluctuations are observed. |
| Mobile Phase | Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[11][12] Filter all aqueous mobile phases. |
| System | Ensure all fittings are secure to prevent air from entering the system. |
Question: My baseline is drifting upwards during a gradient run. What should I investigate?
Answer: Baseline drift in gradient elution is often related to the mobile phase components.
-
Causality & Explanation:
-
Mismatched UV Absorbance: If the organic solvent (Solvent B) has a different UV absorbance at the detection wavelength than the aqueous solvent (Solvent A), the baseline will drift as the proportion of Solvent B changes. This is common when using additives like TFA that absorb UV light.
-
Column Bleed: At higher organic concentrations and temperatures, the stationary phase can slowly degrade and "bleed" from the column, causing an upward drift.
-
Accumulated Contaminants: Impurities from the mobile phase can accumulate on the column during the low-organic initial conditions and then elute as the solvent strength increases, causing a rising baseline.[9]
-
-
Solutions:
-
Balance Mobile Phase Absorbance: Add a small, equivalent amount of the UV-absorbing additive (e.g., TFA) to both Solvent A and Solvent B.
-
Use High-Quality Reagents: Ensure solvents and additives are of the highest purity to minimize contaminants.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
-
Run a Blank Gradient: Injecting a blank can help determine if the drift is due to mobile phase contamination.
-
C. Resolution and Retention Time Problems
Question: I'm struggling to achieve baseline separation between Donepezil and a known impurity. What are my options?
Answer: Poor resolution can be addressed by manipulating column efficiency, selectivity, or retention.[14][15]
-
Causality & Explanation: Resolution is a function of the column's efficiency (plate count), the selectivity (the difference in retention between two peaks), and the retention factor.[14][15] Insufficient resolution means one or more of these factors are not optimized for your specific analytes.
-
Strategies for Improving Resolution:
-
Optimize Mobile Phase Composition:
-
Action: Adjust the organic-to-aqueous ratio. A lower percentage of organic solvent will increase retention and may improve resolution for early-eluting peaks.
-
Rationale: Changing the solvent strength directly impacts the retention factor.
-
-
Change the Organic Modifier:
-
Action: Switch from acetonitrile to methanol, or vice versa.
-
Rationale: Acetonitrile and methanol have different selectivities and can alter the elution order or spacing of peaks.
-
-
Adjust pH:
-
Action: Modify the mobile phase pH.
-
Rationale: For ionizable compounds, a change in pH can alter their polarity and interaction with the stationary phase, significantly impacting selectivity.[14]
-
-
Change the Stationary Phase:
-
Action: Try a column with a different stationary phase chemistry (e.g., a phenyl or cyano column instead of a C18).
-
Rationale: Different stationary phases offer different retention mechanisms and selectivities.
-
-
Decrease the Flow Rate:
-
Action: Reduce the flow rate.
-
Rationale: A lower flow rate can increase column efficiency, leading to sharper peaks and better resolution, as described by the Van Deemter equation.
-
-
Question: The retention times for my peaks are shifting from one injection to the next. What could be the cause?
Answer: Unstable retention times point to a lack of system equilibrium or a problem with the mobile phase delivery.[16]
-
Causality & Explanation:
-
Inadequate Column Equilibration: If the column is not fully equilibrated with the starting mobile phase conditions between gradient runs, retention times will be inconsistent.
-
Mobile Phase Composition Changes: Inaccurate mixing by the pump, evaporation of the more volatile solvent component, or using an improperly prepared mobile phase can lead to retention time drift.[7]
-
Flow Rate Fluctuations: Worn pump seals, check valve issues, or leaks in the system can cause the flow rate to be inconsistent.[7]
-
Temperature Variations: Changes in the ambient or column temperature can affect retention times.[7]
-
-
Solutions:
-
Increase the column equilibration time between injections.
-
Ensure the mobile phase is well-mixed and cover solvent reservoirs to minimize evaporation.
-
Use a column oven to maintain a constant temperature.
-
Perform regular maintenance on the HPLC pump.
-
D. Spurious Peaks: The Mystery of Ghost Peaks
Question: I'm seeing peaks in my blank injections (ghost peaks). Where are they coming from and how do I get rid of them?
Answer: Ghost peaks are extraneous signals that appear even when no sample is injected and are particularly common in gradient elution.[13][17][18]
-
Causality & Explanation: Ghost peaks are typically impurities that are introduced into the system and then concentrated on the column at the weak initial mobile phase conditions.[18][19] As the gradient progresses and the solvent strength increases, these trapped impurities are eluted as sharp peaks.[19]
-
Common Sources of Ghost Peaks:
-
Mobile Phase Contamination: Impurities in the water or solvents, or bacterial growth in the aqueous mobile phase, are major culprits.[13][19]
-
System Contamination: Carryover from previous injections, contaminated autosampler components (needles, vials, caps), or leaching from tubing can introduce ghost peaks.[13]
-
Degraded Additives: Additives like TFA can degrade over time, creating UV-active byproducts.[19]
-
-
Diagnostic and Elimination Protocol:
-
Isolate the Source: Run a series of blank gradients to pinpoint the origin:
-
Systematic Cleaning:
-
Use fresh, HPLC-grade solvents and water.
-
Flush the entire system thoroughly with a strong solvent like isopropanol.
-
Clean the autosampler needle and injection port.
-
Replace mobile phase filters and in-line filters.
-
-
III. Proactive Measures & Best Practices
To minimize troubleshooting time, adopt these preventative habits:
-
Regular System Maintenance: Adhere to a schedule for replacing pump seals, filters, and lamps.
-
High-Quality Consumables: Always use HPLC-grade solvents, high-purity water, and fresh additives.[12]
-
Proper Sample Preparation: Filter all samples and standards before injection.[10]
-
Method Validation: A well-validated method will have established system suitability criteria that can alert you to problems early on.
-
Logbooks: Maintain a detailed logbook for each HPLC system to track maintenance, issues, and resolutions.
IV. Visualizing the Troubleshooting Process
The following diagrams illustrate the logical flow for diagnosing common HPLC problems.
Diagram 1: General Troubleshooting Workflow
Caption: A logical workflow for systematic HPLC troubleshooting.
Diagram 2: Diagnosing Peak Shape Issues
Caption: A decision tree for troubleshooting common peak shape problems.
V. Frequently Asked Questions (FAQs)
Q1: How often should I replace my HPLC column for Donepezil analysis?
-
A1: There is no fixed schedule; column lifetime depends on usage, mobile phase pH, sample cleanliness, and operating pressure. Monitor system suitability parameters like peak shape, resolution, and backpressure. A significant deterioration in performance indicates it's time for a replacement. For example, one study noted that after approximately 850 injections of a formulated Donepezil sample, peak splitting became evident, signaling column failure due to sample build-up.[20]
Q2: What are the typical forced degradation conditions for Donepezil?
-
A2: Forced degradation studies for Donepezil typically involve exposure to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[4][21] Donepezil has been shown to be particularly susceptible to degradation under alkaline and oxidative conditions, while being relatively stable under acidic, thermal, and photolytic stress.[4][6][21] For example, studies have used conditions such as 2N NaOH, 30% H2O2, and 2N HCl to induce degradation.[4][5]
Q3: Can I transfer a USP HPLC method for Donepezil to a UPLC system?
-
A3: Yes, transferring USP methods from HPLC to UPLC is a common practice to increase throughput and reduce solvent consumption.[20] Tools like column selectivity charts and UPLC calculators can be used to select an appropriate UPLC column and scale the method parameters (flow rate, injection volume, gradient profile).[20] It is crucial to re-validate the system suitability criteria on the UPLC system.[20]
Q4: What is a good starting point for a mobile phase for Donepezil impurity analysis?
-
A4: A common starting point for reversed-phase analysis of Donepezil is a buffered aqueous phase (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B). A phosphate or acetate buffer at a pH around 2.5-3.0 is often used to ensure good peak shape for the basic Donepezil molecule.[22] A gradient elution starting with a low percentage of organic solvent is typically required to separate the main peak from its various impurities.
This guide provides a comprehensive framework for troubleshooting your HPLC analysis of Donepezil. By understanding the science behind the separation, you can diagnose problems more efficiently and develop more robust and reliable analytical methods.
References
- Troubleshooting Peak Shape Problems in HPLC.
- HPLC Troubleshooting Guide.
- How to Handle Baseline Noise in HPLC for Accur
- Conquer Ghost Peaks in HPLC: Identification and Elimination.
- How to Handle Baseline Noise in Chrom
- Analytical Method Development and Validation for the analysis of Donepezil hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Stability study of donepezil hydrochloride using HPLC and LC-MS-MS. RJPBCS.
- Ghost Peaks in Gradient HPLC. Element Lab Solutions.
- How to Identify Ghost Peaks in U/HPLC. Phenomenex.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. MicroSolv.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Chromatograms of donepezil at forced degradation studies at 70 °C for...
- Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis.
- Why Your HPLC Baseline Drifts—And How to Stop It.
- CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMUL
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
- Gradient Elution, Part VI: Ghost Peaks.
- LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions. SciELO.
- Donepezil Hydrochloride. USP-NF.
- What Causes Baseline Noise in HPLC, and How to Control It? YouTube.
- Analytical Method Development and Validation for the analysis of Donepezil hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography | Request PDF.
- RP-HPLC analytical method development and optimization for quantification of donepezil hydrochloride in orally disintegr
- method development and validation of donepezil hydrochloride by rp-hplc. PHARMACEUTICAL SCIENCES.
- New TLC-Densitometric Method for the Quantific
- Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. alwsci.
- Donepezil Hydrochloride.
- Troubleshooting Reversed Phase Chrom
- Identification, isolation and characterization of new impurity in donepezil hydrochloride.
- What are the Reasons for Resolution Failure in HPLC?
- The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines.
- USP Method Transfer of Donepezil Tablets
- RP-HPLC Method for the Estimation of Donepezil Hydrochloride Dosage Form.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limit
- RP-HPLC Method for the Estimation of Donepezil Hydrochloride Dosage Form. SciSpace.
- Identification and characterization of potential impurities of donepezil.
- Reverse Phase Liquid Chromatography Method Development and Validation for Impurity Profiling of Donepezil Drug.
- The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis.
- Donepezil Hydrochloride Tablets Type of Posting Revision Bulletin Posting Date 27–Jan–2017 Official D
- Donepezil-impurities.
- How to Improve HPLC Resolution: Key Factors for Better Separ
- Common HPLC Problems & How to Deal With Them. Phenomenex.
- Problem with peaks resolution in HPLC.
- Donepezil Hydrochloride. USP-NF.
- HPLC Troubleshooting Guide.
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- 2. researchgate.net [researchgate.net]
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- 4. rjpbcs.com [rjpbcs.com]
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- 6. scielo.br [scielo.br]
- 7. hplc.eu [hplc.eu]
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minimizing byproducts in the synthesis of Donepezil precursors
A Guide for Researchers and Drug Development Professionals on Minimizing Byproduct Formation
Welcome to the technical support center for the synthesis of Donepezil precursors. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges encountered during synthesis, focusing specifically on maximizing yield and purity by minimizing byproduct formation. This guide is structured as an interactive troubleshooting resource, grounded in established chemical principles and supported by authoritative references.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of the two key Donepezil precursors: 5,6-dimethoxy-1-indanone and N-benzyl-4-piperidinecarboxaldehyde , and their subsequent condensation.
Problem 1: Aldol Condensation - Low Yield of the Desired Unsaturated Precursor and Presence of a Persistent Hydroxyl Impurity.
Question: During the base-catalyzed condensation of 5,6-dimethoxy-1-indanone and N-benzyl-4-piperidinecarboxaldehyde, my final product is contaminated with a significant amount (~20%) of a hydroxyl byproduct. What is causing this, and how can I ensure complete dehydration to the target enone?
Answer:
This is a classic issue in aldol condensation reactions where the intermediate aldol addition product fails to undergo complete elimination (dehydration) to form the desired α,β-unsaturated ketone. The presence of this hydroxyl impurity can complicate the subsequent reduction step in the Donepezil synthesis.[1]
Causality and Strategic Solutions:
-
Inadequate Dehydration Conditions: The stability of the aldol adduct can prevent spontaneous dehydration. The reaction often requires a "push" to eliminate water.
-
Expert Insight: Simply mixing the reactants with a base might favor the initial addition but not the subsequent elimination. The choice of base and reaction conditions is critical. While strong bases like lithium diisopropylamide (LDA) can be used, they require stringent anhydrous conditions and low temperatures.[2] More practical methods using alkali metal hydroxides or alkoxides in methanol are common but can lead to the hydroxyl impurity issue if not optimized.[1]
-
-
Reversibility of the Aldol Addition: The initial aldol addition can be reversible. If the dehydration step is slow, the equilibrium may favor the starting materials or the stable aldol adduct, reducing the overall yield of the desired enone.
Troubleshooting Workflow:
Below is a decision-making workflow to systematically address and resolve the issue of incomplete dehydration.
Caption: Troubleshooting workflow for aldol condensation.
Problem 2: 5,6-Dimethoxy-1-Indanone Synthesis - Formation of Regioisomers.
Question: I am synthesizing 5,6-dimethoxy-1-indanone via an intramolecular Friedel-Crafts reaction, but I'm getting a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity of this reaction?
Answer:
Regioisomer formation is a common challenge in Friedel-Crafts acylations on substituted aromatic rings. The directing effects of the substituents determine the position of cyclization. In the synthesis of dimethoxy-indanones, you can indeed form an undesired isomer (e.g., 6,7-dimethoxy-2-methyl-1-indanone) alongside your target.[3]
Causality and Strategic Solutions:
The key is to control the electrophilicity of the acylating agent and the reaction medium. The choice of acid catalyst and solvent has a profound impact on selectivity.
-
Catalyst Influence: Polyphosphoric acid (PPA) is a common catalyst, but its P₂O₅ content can drastically alter the reaction outcome. Different concentrations of PPA can switch the major regioisomer formed.[4]
-
Solvent Effects: The solvent can modulate the reactivity of the electrophile.
Recommended Protocol for High Regioselectivity:
-
Solvent Choice: The use of nitromethane as a solvent has been shown to provide optimal selectivity, yielding the desired 5,6-dimethoxy isomer over its regioisomer in a ratio greater than 20:1.[3]
-
Purification: Fortunately, the desired 5,6-dimethoxy-1-indanone is typically a crystalline solid, while the common regioisomeric byproduct is an oil at room temperature.[3] This difference in physical properties allows for efficient purification.
Experimental Protocol: Purification of 5,6-Dimethoxy-1-Indanone by Recrystallization
-
Dissolution: Dissolve the crude product mixture in a minimal amount of hot methanol.
-
Cooling: Allow the solution to cool slowly to room temperature, then transfer it to a freezer at -25 °C for at least 12 hours to facilitate complete crystallization of the desired product.[3]
-
Filtration: Collect the crystals by suction filtration through a coarse frit. The oily regioisomer will remain in the filtrate.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol (-25 °C) to remove any residual filtrate.
-
Drying: Dry the purified pale yellow crystals under reduced pressure to obtain the pure 5,6-dimethoxy-1-indanone.
Problem 3: N-Benzyl-4-piperidinecarboxaldehyde Synthesis - Over-reduction to Alcohol.
Question: I am preparing N-benzyl-4-piperidinecarboxaldehyde by reducing the corresponding methyl ester with diisobutylaluminum hydride (DIBAL-H), but a significant portion of my product is being over-reduced to N-benzyl-4-piperidinemethanol. How can I stop the reaction at the aldehyde stage?
Answer:
This is a frequent issue when using powerful hydride-reducing agents like DIBAL-H to reduce esters. The initially formed aldehyde is also susceptible to reduction, leading to the alcohol byproduct. The key to preventing this is precise temperature control.
Causality and Strategic Solutions:
The reduction of an ester to an aldehyde with DIBAL-H proceeds through a stable tetrahedral intermediate at low temperatures. If the temperature rises, this intermediate collapses, releasing the aldehyde, which is then rapidly reduced further to the alcohol.
-
Critical Control Parameter: The reaction temperature is the most critical factor. The reaction must be maintained at a very low temperature to stabilize the intermediate and prevent over-reduction.
-
Expert Insight: A study demonstrated that running the reaction at 0 °C resulted in the complete conversion of the starting material into the unwanted alcohol byproduct. In contrast, maintaining the temperature at -78 °C (a dry ice/acetone bath) successfully isolates the desired aldehyde.[5]
Caption: Effect of temperature on DIBAL-H reduction.
Frequently Asked Questions (FAQs)
Q1: What are the primary precursors for the most common industrial synthesis of Donepezil? A1: The most widely adopted synthesis involves the condensation of two key precursors: 5,6-dimethoxy-1-indanone and N-benzyl-4-piperidinecarboxaldehyde .[2][6] This is followed by the reduction of the resulting unsaturated intermediate.
Q2: Are there more "green" or sustainable methods to perform the key condensation step? A2: Yes, significant research has focused on developing more environmentally friendly protocols. One successful approach involves using a heterogeneous basic resin, such as Amberlyst A-26 , as a recyclable catalyst.[1] This method, often assisted by ultrasound, can improve reaction efficiency and simplify product purification by avoiding aqueous workups needed for homogeneous bases like NaOH.[1]
Q3: Besides DIBAL-H reduction, how else can N-benzyl-4-piperidinecarboxaldehyde be synthesized? A3: A very common and scalable alternative is the Swern oxidation of the corresponding primary alcohol, N-benzyl piperidine alcohol.[6][7] This method uses oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine. It is crucial to maintain low temperatures (e.g., -70 °C) to avoid side reactions.[6]
Q4: What analytical techniques are most effective for identifying and quantifying these byproducts? A4: A combination of techniques is recommended for robust analysis:
-
Thin-Layer Chromatography (TLC): For rapid, real-time reaction monitoring.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of the final product and resolving closely related impurities.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for identifying the exact mass of unknown byproducts, which aids in their structural elucidation.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and characterizing the structure of isolated impurities.[3]
Data Summary: Byproduct Mitigation Strategies
| Precursor/Step | Common Byproduct(s) | Root Cause | Mitigation Strategy | Reference(s) |
| Aldol Condensation | 2-((1-benzylpiperidin-4-yl)(hydroxy)methyl)-5,6-dimethoxy-1H-inden-1-one | Incomplete dehydration of aldol adduct | Use of heterogeneous catalyst (Amberlyst A-26); Ultrasound assistance; Optimization of base/temp. | [1] |
| 5,6-Dimethoxy-1-indanone Synthesis | Regioisomers (e.g., 6,7-dimethoxy) | Lack of regioselectivity in Friedel-Crafts acylation | Use nitromethane as a solvent; Purify via recrystallization from methanol. | [3][4] |
| N-benzyl-4-piperidinecarboxaldehyde Synthesis (from ester) | N-benzyl-4-piperidinemethanol | Over-reduction with DIBAL-H | Maintain stringent low temperature control at -78 °C during reaction. | [5] |
| N-benzyl-4-piperidinecarboxaldehyde Synthesis (from alcohol) | Carboxylic acid, other side products | Over-oxidation or side reactions | Perform Swern oxidation at low temperatures (-70 °C). | [6][7] |
References
-
Costanzo, P., et al. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
New Drug Approvals. (2013). DONEPEZIL SYNTHESIS. New Drug Approvals. Available at: [Link]
-
Costanzo, P., et al. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ResearchGate. Available at: [Link]
-
NHS. (n.d.). Side effects of donepezil. NHS.uk. Available at: [Link]
-
Drugs.com. (2025). Donepezil Side Effects: Common, Severe, Long Term. Drugs.com. Available at: [Link]
-
WebMD. (2024). Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. Available at: [Link]
-
Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. Available at: [Link]
-
Reddy, S. T., et al. (2008). A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. PubMed. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of substituted indanones, and their use. Google Patents.
-
Gesher. (n.d.). N-Benzylpiperidine-4-carboxaldehyde: A Key Intermediate in Pharmaceutical Synthesis. gesher.com. Available at: [Link]
- Google Patents. (n.d.). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.
-
PLOS One. (2024). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLOS One. Available at: [Link]
-
PubMed. (2024). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PubMed. Available at: [Link]
-
ResearchGate. (2024). (PDF) Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. ResearchGate. Available at: [Link]
-
Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Available at: [Link]
-
ChemBK. (2024). N-Benzyl-4-piperidinecarbaldehyde. ChemBK. Available at: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 22065-85-6 | Product Name : 1-Benzyl-4-piperidine-carboxaldehyde. Pharmaffiliates. Available at: [Link]
-
PLOS One Journals. (2024). Optimized method development and validation for determining donepezil in rat plasma. PLOS One Journals. Available at: [Link]
-
MDPI. (2022). Combining Chalcones with Donepezil to Inhibit Both Cholinesterases and Aβ Fibril Assembly. MDPI. Available at: [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Quick Company. Available at: [Link]
-
Thieme. (n.d.). Regioselective Synthesis of Indanones. Thieme. Available at: [Link]
-
PubMed Central. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. PubMed Central. Available at: [Link]
-
ResearchGate. (2025). Pharmaceutical Formulations and Analytical Methods of Donepezil | Request PDF. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Process method for preparing 5,6-dimethoxy-1, 2-indandione. Google Patents.
-
PubMed Central. (2018). Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. PubMed Central. Available at: [Link]
-
ResearchGate. (2024). Design, Synthesis, Molecular Docking and Biological Evaluation of Donepezil Analogues as Effective Anti-Alzheimer Agents. ResearchGate. Available at: [Link]
Sources
- 1. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. d-nb.info [d-nb.info]
- 5. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. N-Benzylpiperidine-4-carboxaldehyde | 22065-85-6 [chemicalbook.com]
- 8. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]
- 9. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 10. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone under storage
Welcome to the technical support guide for 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling in your experiments. As an indanone derivative, its stability can be influenced by various environmental factors. This guide provides a framework for troubleshooting potential stability issues and answers frequently asked questions to support the success of your research.
Troubleshooting Guide: Investigating Compound Instability
This section is designed to help you diagnose and resolve common issues related to the stability of this compound that you might encounter during your research.
Issue 1: Appearance of a New Peak in HPLC/LC-MS Analysis After Storage
You've analyzed a freshly prepared sample of this compound and observed a single, sharp peak. However, after storing the solution (or the solid compound) for a period, you re-analyze it and notice a new, unidentified peak, suggesting potential degradation.
Causality: The appearance of new peaks is a classic indicator of chemical degradation. The structure of this compound contains functional groups that may be susceptible to hydrolysis, oxidation, or photolysis, leading to the formation of degradation products.[1][2] The goal is to systematically identify the environmental factor causing this degradation.
Troubleshooting Workflow:
Caption: Workflow for identifying the cause of degradation.
Experimental Protocol 1: Forced Degradation Study
Forced degradation studies are essential to deliberately degrade the compound under more severe conditions than in accelerated stability studies.[1][3] This helps to rapidly identify potential degradation pathways.
Objective: To determine if the observed instability is due to hydrolysis, oxidation, photolysis, or thermal stress.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC or LC-MS system
-
Photostability chamber (or a setup with controlled UV/Vis light)
-
Calibrated oven
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at room temperature.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Stress: Place a sealed vial of the stock solution in an oven at 70°C.
-
Photolytic Stress: Expose a vial of the stock solution to a light source that provides combined visible and UV output.[1] A control sample should be wrapped in aluminum foil to exclude light.
-
Control: Keep a sealed vial of the stock solution at the recommended storage temperature (+4°C), protected from light.[4]
-
-
Time Points: Analyze samples from each condition at set time points (e.g., 2, 8, 24, and 48 hours). For acid/base hydrolysis, neutralize the sample with an equivalent amount of base/acid before injection.
-
Analysis: Analyze all samples by HPLC or LC-MS. Compare the chromatograms of the stressed samples to your control and the original sample that showed the unknown peak.
-
Interpretation: If the retention time of a peak in a stressed sample matches the unknown peak from your stored sample, you have likely identified the degradation pathway. For example, if the peak appears in the H₂O₂-treated sample, the compound is likely susceptible to oxidation.
Issue 2: Change in Physical Appearance (e.g., Color Change) of the Solid Compound
You notice that the solid this compound, which is typically an off-white or light-colored powder, has developed a yellow or brownish tint over time.[5]
Causality: A change in color often indicates a chemical change, even at a low level. This is frequently associated with oxidation or photolytic degradation. The extended conjugated system in the indanone structure can lead to colored compounds upon alteration.
Troubleshooting Workflow:
Caption: Workflow for addressing physical appearance changes.
Preventative Measures:
-
Aliquot: Upon receiving the compound, aliquot it into smaller, single-use vials. This minimizes the exposure of the bulk material to atmospheric moisture and oxygen with each use.
-
Inert Atmosphere: For long-term storage, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Light Protection: Always store the compound in amber glass vials to protect it from light.[6]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
Based on supplier recommendations and general chemical stability principles, the following conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | +4°C | Recommended by suppliers for this specific molecule.[4] Slows down potential degradation reactions. |
| Atmosphere | Tightly sealed container, preferably under inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, reducing the risk of oxidative and hydrolytic degradation.[5][7] |
| Light | Protect from light (use amber vials) | The aromatic and conjugated ketone structure may be sensitive to photolytic degradation. |
| Form | Solid | Storing the compound in its solid form is generally more stable than in solution. Prepare solutions fresh whenever possible. |
Q2: My compound is a Donepezil impurity. Does this affect its stability?
Yes, the fact that this molecule is structurally related to an active pharmaceutical ingredient (API) like Donepezil implies that its stability profile is of significant interest.[8][9] Regulatory guidelines for pharmaceuticals necessitate rigorous stability testing.[2][10] While specific public data for this impurity may be limited, you can infer that it may be susceptible to similar degradation pathways as other indanone-based APIs. Therefore, careful handling and storage are crucial.
Q3: What are the likely degradation pathways for this molecule?
While specific studies on this compound are not publicly available, we can hypothesize potential degradation pathways based on its functional groups. This is a critical step in developing stability-indicating analytical methods.[1]
| Functional Group | Potential Degradation Pathway | Stress Condition |
| Indanone Ketone | Susceptible to reactions at the alpha-carbon. May be involved in oxidative cleavage under harsh conditions. | Oxidation, Extreme pH |
| Methoxy Groups (-OCH₃) | Ether cleavage under strong acidic conditions. | Acid Hydrolysis |
| Pyridylmethyl Moiety | The pyridine ring can be susceptible to N-oxidation. | Oxidation |
| Overall Structure | The conjugated system may be sensitive to light. | Photolysis |
Q4: How long can I store solutions of this compound?
There is no definitive expiry date for solutions without conducting a formal stability study. It is strongly recommended to prepare solutions fresh for each experiment. If you must store solutions, even for a short period:
-
Store at -20°C or -80°C.
-
Use a solvent that is stable at these temperatures and in which the compound has good solubility.
-
Protect from light.
-
Before use, bring the solution to room temperature and vortex well. Always perform a quick purity check (e.g., TLC or a rapid HPLC run) if the solution has been stored for an extended period.
References
- 1-Indanone - SAFETY DATA SHEET. (n.d.).
- Material Safety Data Sheet - 1-Indanone, 99+%. (n.d.). Cole-Parmer.
- 5,6-Dimethyl-1-indanone. (2023, July 7). CymitQuimica.
- 1-Indanone - SAFETY DATA SHEET. (2025, December 18).
- 1-Indanone - Safety Data Sheet. (2025, December 6). ChemicalBook.
- 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone | 4803-74-1 | ID22170. (n.d.). Biosynth.
- This compound. (n.d.). LGC Standards.
-
Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 291-303. [Link]
-
Shinde, N. G., et al. (2016). Forced Degradation Studies. MedCrave Online. Retrieved January 15, 2026, from [Link]
- This compound | CAS 4803-57-0. (n.d.). Santa Cruz Biotechnology.
- This compound. (n.d.). CymitQuimica.
-
Liu, C., et al. (2021). A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. Frontiers in Pharmacology, 12, 730596. [Link]
-
5,6-dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
- Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238-241.
- Klick, S., et al. (2005). Toward a general strategy for pharmaceutical forced degradation studies. Pharmaceutical Technology, 29(2), 48-66.
-
Anjali, S., & Kumar, S. (2018). Forced Degradation Studies: A Review. Journal of Analytical & Pharmaceutical Research, 7(5). [Link]
-
This compound. (n.d.). ARTIS STANDARDS. Retrieved January 15, 2026, from [Link]
-
5,6-Dimethoxy-1-indanone. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Gholamrezapor, E., et al. (2020). 2‐[(4‐Aminobutyl)ferrocenylmethylidene]‐5,6‐dimethoxy‐1‐indanone derivatives: Synthesis, characterization, and investigation of electro‐optical properties. Applied Organometallic Chemistry, 34(11), e5924. [Link]
-
de Oliveira, V. A., et al. (2017). Synthesis and biological evaluation of donepezil-lipoic acid hybrids as multi-target directed ligands for the treatment of Alzheimer's disease. Journal of the Brazilian Chemical Society, 28(11), 2136-2144. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [lgcstandards.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. westliberty.edu [westliberty.edu]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound [artis-isotopes.com]
- 10. ajpsonline.com [ajpsonline.com]
Technical Support Center: Chromatography of Indanone Compounds
Answering your request, here is a technical support center with troubleshooting guides and FAQs.
A Senior Application Scientist's Guide to Resolving Peak Tailing
Welcome to the technical support guide for the chromatographic analysis of indanone compounds. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust method development. Indanone compounds, often possessing basic or polar functionalities, can present unique challenges, with peak tailing being the most common and frustrating issue.
This guide is structured to provide you with not just solutions, but a deep, mechanistic understanding of the underlying causes of peak tailing. We will move from foundational knowledge in our FAQs to actionable, step-by-step troubleshooting protocols. Our goal is to empower you to diagnose issues logically and resolve them efficiently.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles that govern peak shape for polar and basic compounds like indanones.
Q1: What are the primary chemical properties of indanone compounds that can lead to peak tailing?
While the specific properties vary for each derivative, many indanones possess functional groups (like amines or ketones) that can act as Lewis bases or are polar in nature. This makes them susceptible to secondary interactions within the chromatographic system. The most significant of these interactions is with active sites on the stationary phase, particularly residual silanol groups on silica-based columns.[1][2][3] These interactions create an alternative retention mechanism to the primary reversed-phase mode, leading to a delayed elution for a fraction of the analyte molecules and resulting in a tailing peak.[1][4]
Q2: What is the role of residual silanol groups in peak tailing?
Silica-based stationary phases, such as C18 or C8, are manufactured by bonding alkyl chains to silica particles. The process is never 100% complete, leaving some unreacted silanol groups (-Si-OH) on the surface.[1][5] These silanol groups are acidic and can become deprotonated (negatively charged, -SiO⁻) at mobile phase pH levels typically above 3-4.[2][6] If your indanone analyte is basic and protonated (positively charged), it can undergo a strong secondary ionic interaction with these negatively charged silanols.[1][3][7] This strong, non-hydrophobic interaction is a primary cause of severe peak tailing.[5][8]
Q3: What is "end-capping" and how does it help?
End-capping is a chemical process applied after the primary stationary phase bonding. It uses a small silylating agent, like trimethylsilyl (TMS), to react with and "cap" many of the remaining free silanol groups.[9] This converts the polar silanol groups into much less polar functionalities, effectively shielding the analyte from these highly active sites.[1][10] Using a column described as "end-capped" or "base-deactivated" is a crucial first step in preventing peak tailing for basic compounds.[9][10] However, due to steric hindrance, end-capping never covers all silanols, so other method parameters remain critical.[1]
Q4: Can the HPLC system itself, apart from the column, cause peak tailing?
Absolutely. Peak tailing that affects all compounds in your chromatogram often points to a physical or system-level issue. Key causes include:
-
Extra-Column Volume (Dead Volume): This can be caused by using tubing with an unnecessarily large internal diameter or by improper connections between the injector, column, and detector.[2][4][7] A poor fitting can create a small void, disrupting the sample band and causing tailing.[2]
-
Metal Chelation: Stainless steel components in the fluid path (frits, tubing, pump heads) can leach metal ions.[11][12] If your indanone compound has chelating properties, it can interact with these metal ions, leading to poor peak shape.[4][13][14]
-
Column Failure: A void at the head of the column or a partially blocked inlet frit can physically distort the flow path, causing tailing for all peaks.[1][4][10]
Troubleshooting Guide: From Diagnosis to Resolution
This guide provides a logical, question-based workflow for identifying and fixing peak tailing issues with your indanone compounds.
Diagram: Troubleshooting Logic for Peak Tailing
Caption: A logical workflow for diagnosing the root cause of peak tailing.
Q2: My indanone peak is tailing on a standard C18 column. What is the most likely cause and my first troubleshooting step?
The most probable cause is a secondary interaction between your basic indanone analyte and acidic residual silanol groups on the C18 column packing.[1][3][10]
Your first and most effective troubleshooting step is to adjust the mobile phase pH.
-
Action: Lower the pH of the aqueous portion of your mobile phase to a value between 2.5 and 3.0 using an appropriate buffer or acid. Formic acid (0.1%) is a common choice, especially for LC-MS compatibility.[10]
-
Mechanism: At a low pH, the vast majority of silanol groups will be protonated (-SiOH) and therefore neutral.[1][15] This eliminates the strong ionic attraction between the negatively charged silanols and your positively charged basic analyte, significantly improving peak shape.[1][16]
-
Caution: Ensure your column is rated for use at low pH. Most modern silica columns are stable down to pH 2, but prolonged use below this can degrade the stationary phase unless it's specifically designed for acidic conditions.[10][17]
Q3: I've lowered the mobile phase pH, but some tailing persists. What should I try next?
If low pH doesn't completely solve the problem, your next steps should focus on mobile phase additives and column hardware.
-
Option 1: Increase Buffer Concentration (For LC-UV): If you are not using mass spectrometry, increasing the concentration of your buffer (e.g., from 10 mM to 25-50 mM phosphate) can help.[10] The higher ionic strength of the mobile phase can help mask the remaining active silanol sites, further reducing secondary interactions.[8]
-
Option 2: Add a Competing Base: This is a classic technique where a small, basic additive is included in the mobile phase.[10][18]
-
Action: Add a low concentration (e.g., 5-10 mM) of an amine like Triethylamine (TEA) to your mobile phase.[18]
-
Mechanism: The competing base is a small molecule that can readily access and interact with the active silanol sites. By "pre-occupying" these sites, it prevents your larger indanone analyte from interacting with them.[10][18] This approach is often very effective but can shorten column lifetime and is generally not preferred for LC-MS due to ion suppression.[18]
-
-
Option 3: Check for Metal Chelation: If your indanone has functional groups capable of chelation (e.g., adjacent carbonyl and hydroxyl groups), interaction with metal ions in your system could be the culprit.[4][13]
-
Action: Add a weak chelating agent like 1 ppm Citric Acid or a low micromolar concentration of EDTA to your mobile phase.[19][20]
-
Mechanism: The chelating agent will bind to any free metal ions in the mobile phase or on the stationary phase surface, preventing your analyte from interacting with them.[19][20]
-
Table: Impact of Mobile Phase Additives on Peak Asymmetry
| Mobile Phase Condition | Typical Additive | Expected USP Tailing Factor | Primary Mechanism of Improvement |
| Standard (e.g., Water/ACN) | None | > 2.0 | - |
| Low pH | 0.1% Formic Acid | 1.3 - 1.6 | Suppresses silanol ionization by protonation.[1][10] |
| Competing Base | 10 mM Triethylamine (TEA) | 1.1 - 1.4 | Additive preferentially interacts with active silanol sites.[10][18] |
| Increased Ionic Strength | 50 mM Phosphate Buffer | 1.2 - 1.5 | Masks residual silanol sites.[10] |
| Chelating Agent | 5 µM EDTA | 1.2 - 1.5 | Sequesters metal ions that cause analyte chelation.[19][20] |
Note: Values are illustrative and will vary based on the specific analyte, column, and system.
Q4: I've tried multiple mobile phase modifications with little success. Could my column or system be the root of the problem?
Yes. If mobile phase optimization fails, it's critical to assess your hardware.
-
Action 1: Confirm Column Type: Ensure you are using a modern, high-purity (Type B silica) column that is fully end-capped.[15] If you are using an older or non-end-capped column, switching to a modern, base-deactivated column is the most important change you can make.[9][10]
-
Action 2: Flush and Clean the Column: Contaminants from previous analyses can bind to the column and create active sites. Follow the manufacturer's recommendations for column flushing, typically involving a series of strong solvents. If a guard column is installed, replace it, as it may be the source of the problem.[10][21]
-
Action 3: Perform System Passivation: If you suspect metal contamination from the HPLC system itself, a system passivation is warranted.[22][23] This process uses a mild acid to remove free iron and other reactive metals from the stainless steel surfaces and form a more inert chromium oxide layer.[24]
Experimental Protocols
Protocol 1: HPLC System Passivation
This protocol is designed to reduce peak tailing caused by analyte interaction with metal surfaces in the HPLC flow path.[24]
Materials:
-
HPLC-grade Nitric Acid (HNO₃) or Phosphoric Acid (H₃PO₄)[23][24]
-
HPLC-grade Water
-
HPLC-grade Methanol or Isopropanol
-
A union to replace the column
Procedure:
-
Preparation: Prepare a 6M Nitric Acid solution or a 30% Phosphoric Acid solution in HPLC-grade water. (Caution: Always add acid to water and wear appropriate PPE). [23]
-
System Setup:
-
Remove the column and any guard column.
-
Install a union to connect the injector directly to the detector.
-
Place all solvent lines into fresh HPLC-grade water.
-
-
Water Flush: Flush the entire system with HPLC-grade water at 1 mL/min for at least 30 minutes to remove any buffers or organic solvents.
-
Acid Passivation:
-
Replace the water with your chosen acid solution (6M HNO₃ or 30% H₃PO₄).
-
Flush the system at a low flow rate (0.5 - 1.0 mL/min) for 60-90 minutes.[23]
-
-
Final Water Flush: Replace the acid solution with fresh HPLC-grade water. Flush the system for at least 60 minutes, or until the pH of the waste stream is neutral.
-
Solvent Rinse: Flush the system with Methanol or Isopropanol for 30 minutes to remove all water. The system is now passivated and ready for your column and mobile phase.
Protocol 2: Using an Ion-Pairing Reagent for Charged Indanones
If your indanone is strongly basic and retains poorly even at low pH, ion-pair chromatography can improve both retention and peak shape.
Materials:
-
Ion-Pairing Reagent (e.g., Sodium 1-Heptanesulfonate for basic analytes).[25][26]
-
Appropriate buffer (e.g., Phosphate buffer)
-
Mobile phase solvents (e.g., Water, Acetonitrile)
Procedure:
-
Reagent Preparation: Prepare your aqueous mobile phase containing the buffer at the desired pH.
-
Add Ion-Pairing Reagent: Add the ion-pairing reagent to the aqueous mobile phase at a typical concentration of 5 mM.[25] For example, to make 1 L of 5 mM Sodium 1-Heptanesulfonate (MW = 202.22 g/mol ), you would add 1.011 g.
-
Mobile Phase Preparation: Mix the aqueous phase containing the buffer and ion-pairing reagent with your organic modifier to achieve the desired mobile phase composition.
-
Equilibration: Equilibrate the column with the ion-pairing mobile phase for an extended period (at least 30-60 minutes) before the first injection. The ion-pairing reagent needs to fully coat the stationary phase surface.
-
Dedicated Column: It is highly recommended to dedicate a column specifically for ion-pairing applications, as the reagent can be difficult to wash out completely.
References
- Element Lab Solutions. Peak Tailing in HPLC.
- Chrom Tech, Inc. (2025-10-28).
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- Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chrom
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone
This guide provides a comprehensive framework for the validation of analytical methods for the quantitative determination of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone. As a known impurity and synthetic intermediate of the Alzheimer's drug Donepezil, rigorous and validated analytical methods are paramount for ensuring pharmaceutical quality and safety.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding in regulatory expectations and practical, field-proven insights into experimental design.
The validation principles detailed herein are based on the harmonized guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[4][5][6][7] This guide will focus on a comparative analysis of a proposed High-Performance Liquid Chromatography (HPLC) method against the stringent validation parameters set forth by these regulatory bodies.
The Critical Role of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[7][8] For a compound like this compound, this is crucial for its accurate quantification as a process impurity or for its quality control as an intermediate. An unvalidated method can lead to unreliable data, impacting batch release, stability studies, and ultimately, patient safety. The updated ICH Q2(R2) and Q14 guidelines emphasize a lifecycle approach to analytical procedures, where validation is a continuous process from development through to routine use.[9][10]
Comparative Analysis of a Proposed HPLC Method
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of compounds in a mixture.[11] Given that the purity of this compound is often assessed by HPLC, this guide will use a proposed Reverse-Phase HPLC (RP-HPLC) method as the primary example for discussing validation parameters.[12]
Proposed RP-HPLC Method for this compound
| Parameter | Proposed Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds like the target analyte. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) | A common mobile phase for RP-HPLC, offering good peak shape and resolution. The pH is controlled to ensure the consistent ionization state of the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column, providing a balance between analysis time and separation efficiency. |
| Detection | UV at 242 nm | Selected based on the chromophoric nature of the indanone and pyridyl moieties, likely providing good sensitivity.[13] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
The following sections will detail the validation of this proposed method against the core parameters defined by ICH Q2(R2).
In-Depth Validation Protocol and Comparative Data
The validation of an analytical method is a systematic process. The following diagram illustrates the interconnectedness of the key validation parameters.
Caption: Workflow for analytical method validation.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][14]
Experimental Protocol:
-
Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
Impurity Spiking: Spike the analyte solution with known related substances or impurities.
-
Placebo Analysis: Analyze a placebo (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity of the analyte in the presence of its degradants and impurities.
Acceptance Criteria & Comparative Performance:
| Parameter | Acceptance Criteria | Expected Performance of Proposed HPLC Method |
| Resolution | Resolution between the analyte peak and the closest eluting peak should be > 2. | The C18 column and optimized mobile phase are expected to provide sufficient resolution. |
| Peak Purity | Peak purity index should be > 0.999. | A high peak purity index would confirm the absence of co-eluting impurities. |
| Placebo Interference | No significant peaks at the retention time of the analyte. | The chosen mobile phase and wavelength are anticipated to minimize interference from common excipients. |
Linearity
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.[4][15]
Experimental Protocol:
-
Prepare a series of at least five concentrations of this compound reference standard spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
Acceptance Criteria & Comparative Performance:
| Parameter | Acceptance Criteria | Expected Performance of Proposed HPLC Method |
| Correlation Coefficient (r²) | r² ≥ 0.999 | The method is expected to demonstrate a strong linear relationship. |
| Y-intercept | Should be close to zero. | A y-intercept close to zero indicates minimal systematic error. |
| Residual Plot | Random distribution of residuals around the x-axis. | This would visually confirm the linearity of the data. |
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[14][15]
Experimental Protocol:
-
Spiked Placebo Analysis: Prepare a placebo matrix and spike it with known concentrations of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery.
Acceptance Criteria & Comparative Performance:
| Concentration Level | Acceptance Criteria (% Recovery) | Expected Performance of Proposed HPLC Method |
| 80% | 98.0% - 102.0% | High recovery rates are expected due to the specificity of the method. |
| 100% | 98.0% - 102.0% | Consistent and accurate results at the target concentration are anticipated. |
| 120% | 98.0% - 102.0% | The method should maintain its accuracy at higher concentrations. |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[16]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of measurements.
Acceptance Criteria & Comparative Performance:
| Precision Level | Acceptance Criteria (%RSD) | Expected Performance of Proposed HPLC Method |
| Repeatability | ≤ 2.0% | The proposed method is expected to be highly repeatable. |
| Intermediate Precision | ≤ 2.0% | Minor variations in conditions should not significantly impact the precision. |
Robustness
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[14][16]
Experimental Protocol:
-
Systematically vary key method parameters one at a time, such as:
-
Mobile phase composition (e.g., ± 2% organic)
-
Mobile phase pH (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
-
Analyze the system suitability samples under each varied condition and evaluate the impact on key responses (e.g., retention time, peak area, resolution).
Acceptance Criteria & Comparative Performance:
| Varied Parameter | Acceptance Criteria | Expected Performance of Proposed HPLC Method |
| System Suitability | System suitability parameters (e.g., tailing factor, theoretical plates, resolution) must be met under all varied conditions. | The method is expected to be robust within the defined variations. |
| %RSD of Results | The %RSD of the results obtained under the varied conditions should not exceed a predefined limit (e.g., 2.0%). | The results should remain consistent, demonstrating the method's reliability in routine use. |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
Acceptance Criteria & Comparative Performance:
| Parameter | Acceptance Criteria | Expected Performance of Proposed HPLC Method |
| LOD | The method should be able to detect the analyte at the specified limit. | The proposed HPLC method with UV detection is expected to have good sensitivity, resulting in low LOD and LOQ values. |
| LOQ | The method should provide results with acceptable precision and accuracy at the LOQ. | The precision (%RSD) at the LOQ should typically be ≤ 10%. |
Alternative Analytical Methodologies
While HPLC is a robust and widely used technique, other methods could also be considered for the analysis of this compound. A brief comparison is provided below.
| Method | Advantages | Disadvantages | Validation Considerations |
| Gas Chromatography (GC) | High resolution for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds; high temperatures may cause degradation. | Specificity against degradation products, linearity of the derivatization reaction, and robustness of the inlet parameters would be critical. |
| Ultra-Performance Liquid Chromatography (UPLC) | Faster analysis times, better resolution, and lower solvent consumption compared to HPLC. | Higher initial instrument cost and potential for column clogging with less clean samples. | Validation parameters are similar to HPLC, but with tighter acceptance criteria for precision due to the shorter run times. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Highly selective and sensitive, providing structural information. | Higher cost and complexity of instrumentation and method development. | Specificity is inherently high; validation would focus on matrix effects, ionization suppression/enhancement, and the linearity of the mass detector.[17] |
The choice of analytical method will ultimately depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Caption: Factors influencing the selection of an analytical method.
Conclusion
The validation of an analytical method for this compound is a critical exercise to ensure the generation of reliable and accurate data. This guide has provided a comprehensive overview of the validation process for a proposed RP-HPLC method, benchmarked against the stringent requirements of the ICH Q2(R2) guidelines. By systematically evaluating specificity, linearity, accuracy, precision, robustness, and detection limits, a high degree of confidence in the method's performance can be established. While HPLC is a suitable and robust technique, the consideration of alternative methods such as UPLC or LC-MS may be warranted depending on the specific analytical challenges. A thorough, well-documented validation process is not merely a regulatory requirement but a cornerstone of scientific integrity in pharmaceutical development.
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A Comparative Analysis of Synthetic Routes to Donepezil: A Guide for Drug Development Professionals
Donepezil, marketed under the trade name Aricept®, is a cornerstone in the palliative treatment of Alzheimer's disease.[1] As a centrally acting, reversible, and selective inhibitor of acetylcholinesterase (AChE), it plays a crucial role in managing the cognitive symptoms of this neurodegenerative disorder.[1][2] The efficacy and commercial success of Donepezil have spurred significant research into its synthesis, aiming to develop more efficient, cost-effective, and environmentally benign manufacturing processes.
This guide provides an in-depth comparative analysis of various synthetic routes to Donepezil. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind these strategies, offering field-proven insights into their scalability, advantages, and limitations.
Route 1: The Classical Aldol Condensation Pathway
The most established and widely cited method for synthesizing Donepezil involves an aldol condensation between 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine.[3][4] This approach is conceptually straightforward but presents challenges in reagent choice and reaction control, particularly during scale-up.
Causality Behind Experimental Choices
The core of this synthesis is the formation of a new carbon-carbon bond between the α-carbon of the indanone and the aldehyde group of the piperidine derivative. The choice of base is critical in this step. Early syntheses reported in patents utilized strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C) to ensure complete deprotonation of the indanone and minimize side reactions.[1][5] However, the use of LDA on an industrial scale is often undesirable due to its high cost, moisture sensitivity, and the need for very low temperatures.
Subsequent process improvements have focused on replacing LDA with more practical bases like sodium hydroxide or potassium carbonate.[5] While these weaker bases may lead to equilibrium-controlled reactions and potential side products, the conditions can be optimized to favor the desired condensation product. The subsequent dehydration of the aldol adduct is often acid-catalyzed, and the final step involves the reduction of the resulting exocyclic double bond, typically via catalytic hydrogenation.[3][5]
Experimental Protocol (Industrially Scalable Variation)
A representative industrially scalable protocol is as follows:
-
Aldol Condensation & Dehydration: A solution of 5,6-dimethoxy-indanone in a suitable solvent like methanol is treated with sodium hydroxide flakes.[5] To this mixture, N-benzyl-piperidine-4-carboxaldehyde is added, and the reaction is stirred at room temperature.[5] The progress is monitored by thin-layer chromatography (TLC). The resulting intermediate, 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one, is then isolated.
-
Catalytic Hydrogenation: The unsaturated intermediate is dissolved in a solvent mixture, and a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is added.[5] The mixture is then subjected to a hydrogen atmosphere until the reduction is complete.
-
Work-up and Isolation: After filtration of the catalyst, the crude Donepezil is isolated and can be further purified by crystallization, often as the hydrochloride salt.
Logical Flow of the Classical Route
Caption: The classical synthesis of Donepezil via aldol condensation.
Route 2: The Pyridine-Based Strategy
An alternative approach circumvents the direct use of the pre-formed N-benzylpiperidine aldehyde. Instead, it utilizes pyridine-4-carboxaldehyde, which is generally more stable and readily available. This route involves a condensation reaction, followed by the simultaneous reduction of the pyridine ring and the exocyclic double bond, and finally N-benzylation.
Causality Behind Experimental Choices
This strategy offers the advantage of using robust starting materials. The initial condensation of 5,6-dimethoxy-1-indanone with pyridine-4-carboxaldehyde proceeds under similar base-catalyzed conditions as the classical route. The key difference lies in the reduction step. The resulting intermediate contains both a pyridine ring and an alkene that need to be reduced. This can often be accomplished in a single step using a powerful reducing system, such as catalytic hydrogenation under more forcing conditions (higher pressure and/or temperature) or with specific catalysts like platinum oxide (PtO2).[5] The final step is a standard N-alkylation with benzyl bromide or chloride to install the benzyl group on the piperidine nitrogen.
Experimental Protocol (Illustrative)
-
Condensation: 5,6-dimethoxy-1-indanone is condensed with pyridine-4-carboxaldehyde in the presence of a base to form 5,6-dimethoxy-2-(pyridin-4-ylmethylene)indan-1-one.
-
Reduction: The intermediate is subjected to catalytic hydrogenation, for instance, using PtO2 as a catalyst, which reduces both the pyridine ring to a piperidine and the exocyclic double bond.
-
N-Benzylation: The resulting secondary amine, 5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one, is then reacted with benzyl bromide or chloride in the presence of a base (e.g., potassium carbonate) to yield Donepezil.
Logical Flow of the Pyridine-Based Route
Caption: The pyridine-based synthetic route to Donepezil.
Route 3: The Darzen Glycidic Ester Condensation
A more novel and commercially viable route involves a Darzen reaction between pyridine-4-carboxaldehyde and 2-bromo-5,6-dimethoxy indanone.[6] This approach generates a key spiro-epoxide intermediate.
Causality Behind Experimental Choices
The Darzen condensation is a powerful tool for forming epoxides (oxiranes) from a ketone or aldehyde and an α-haloester in the presence of a base. In this context, it provides a unique way to construct the carbon skeleton. The resulting epoxide is a versatile intermediate. A subsequent one-pot deoxygenation and hydrogenation can lead to the desired piperidine moiety, significantly improving the overall efficiency of the process.[6] This route is attractive as it may offer higher yields and a more convergent synthesis.
Experimental Protocol (Conceptual)
-
Darzen Condensation: 2-bromo-5,6-dimethoxy indanone is reacted with pyridine-4-carboxaldehyde in the presence of a suitable base to form the spiro-epoxide intermediate, 5,6-dimethoxy-3-(pyridine-4-yl)spiro[indene-2,2'-oxiran]-1(3H)-one.[6]
-
Reductive Ring Opening and Benzylation: The epoxide is then subjected to a one-pot reaction involving deoxygenation and hydrogenation of the pyridine ring, followed by N-benzylation to yield Donepezil.
Logical Flow of the Darzen Route
Caption: The Darzen condensation route to Donepezil.
Route 4: Green and Sustainable Approaches
In line with the growing importance of green chemistry, several modifications to the classical routes have been proposed to enhance their environmental friendliness. These often focus on the use of alternative energy sources, heterogeneous catalysts, and safer solvents.
Causality Behind Experimental Choices
The motivation behind these approaches is to reduce waste, improve energy efficiency, and avoid hazardous reagents. For instance, ultrasound-assisted synthesis has been shown to accelerate the aldol condensation step, potentially leading to higher yields in shorter reaction times.[7] The use of recyclable heterogeneous catalysts, such as basic resins like Amberlyst A-26, in place of homogeneous bases like NaOH simplifies product purification and catalyst recovery.[7] Flow chemistry is another promising avenue, offering better control over reaction parameters and improved safety for potentially hazardous reactions like hydrogenation.
Illustrative Green Modification (Ultrasound-Assisted Aldol Condensation)
An eco-friendly variation of the aldol condensation involves the use of a recyclable basic resin (e.g., Amberlyst A-26) as a catalyst and employing ultrasound irradiation to promote the reaction between 5,6-dimethoxy-1-indanone and 1-benzyl-piperidine moieties.[7] This method can lead to improved yields and regioselectivity while simplifying the work-up procedure.[7]
Comparative Summary of Synthetic Routes
| Feature | Classical Aldol Route | Pyridine-Based Route | Darzen Route | Green Approaches |
| Key Reaction | Aldol Condensation | Condensation, Hydrogenation, N-Alkylation | Darzen Condensation | Varies (e.g., Ultrasound-assisted) |
| Starting Materials | 5,6-dimethoxy-1-indanone, 1-benzyl-4-formylpiperidine | 5,6-dimethoxy-1-indanone, pyridine-4-carboxaldehyde | 2-bromo-5,6-dimethoxy indanone, pyridine-4-carboxaldehyde | Often similar to classical routes |
| Reported Yield | Good to excellent, but can be variable[5] | High overall yield reported[6] | High-yielding one-pot step[6] | Can improve yields[7] |
| Scalability | Well-established, but base selection is key[5] | Good potential for scalability | Commercially viable[6] | Highly scalable, especially flow chemistry |
| Advantages | Well-understood chemistry, widely documented | Use of stable, readily available starting materials | Potentially higher overall yield, convergent | Reduced environmental impact, improved safety |
| Disadvantages | Use of hazardous bases (LDA) in early versions | Multiple steps, requires control over reduction | May require specialized reagents | May require specialized equipment (ultrasound, flow reactors) |
Conclusion
The synthesis of Donepezil has evolved significantly from the initial laboratory-scale methods. While the classical aldol condensation route remains a viable and well-understood strategy, newer approaches based on the Darzen condensation and pyridine-based intermediates offer compelling advantages in terms of efficiency and scalability. Furthermore, the integration of green chemistry principles, such as the use of heterogeneous catalysts and alternative energy sources, is paving the way for more sustainable and environmentally responsible manufacturing of this vital medication. The choice of the optimal synthetic route will ultimately depend on a careful consideration of factors such as cost of raw materials, process safety, desired scale of production, and environmental regulations.
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Costanzo, P., Nardi, M., Oliverio, M., & Procopio, A. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(6), 718–722. [Link]
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A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for Impurity Profiling
Introduction: The Imperative for Rigorous Impurity Profiling
In pharmaceutical development and manufacturing, ensuring the safety, efficacy, and quality of drug products is paramount. A critical aspect of this assurance is impurity profiling, the process of detecting, identifying, and quantifying any component of a drug substance or drug product that is not the active pharmaceutical ingredient (API) or an excipient.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate stringent control over impurities, as even trace amounts can impact product stability or pose a risk to patient safety.[2][3]
For decades, High-Performance Liquid Chromatography (HPLC) has been the established gold standard for this task, offering robust and reliable separations.[4] However, the relentless drive for increased efficiency, higher sensitivity, and reduced environmental impact has spurred the adoption of Ultra-Performance Liquid Chromatography (UPLC). UPLC technology leverages sub-2 µm stationary phase particles and operates at significantly higher pressures (up to 15,000 psi) compared to conventional HPLC (up to 6,000 psi).[5][6] This fundamental difference results in dramatically faster analysis times, superior resolution, and increased sensitivity, making it invaluable for detecting low-level impurities.[7][8]
Migrating a validated HPLC method to a UPLC platform is not a simple "copy and paste" exercise. It necessitates a comprehensive cross-validation study to demonstrate that the new UPLC method is fit for its intended purpose and provides results that are equivalent to the original, well-characterized HPLC method.[9] This guide provides an in-depth framework for designing and executing such a cross-validation study, grounded in the principles of scientific integrity and regulatory compliance.
The Rationale for Method Migration and Cross-Validation
The decision to transition from HPLC to UPLC is driven by compelling performance and economic benefits. A successful method transfer can yield an 8- to 10-fold increase in sample throughput and reduce solvent consumption by up to 80%, leading to significant long-term cost savings and a greener laboratory footprint.[5] However, this transition introduces changes to the analytical system that must be rigorously evaluated.
Cross-validation serves as the bridge of trust between the legacy HPLC data and the new UPLC data. Its purpose is to provide documented evidence that the method transfer preserves the essential analytical performance characteristics. From a regulatory standpoint, any change to an established analytical procedure must be justified and proven not to compromise the quality control of the final drug product.[10] This process ensures that the new method maintains the required specificity, accuracy, and precision to reliably monitor the impurity profile of the API or finished product throughout its lifecycle.
Foundations of Validation: ICH Q2(R1) Parameters
The cross-validation study must be designed to evaluate the key analytical performance parameters as defined in the ICH guideline Q2(R1) Validation of Analytical Procedures.[11][12][13] The objective is to demonstrate that the UPLC method's performance on these parameters is comparable to the HPLC method.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or placebo matrix.[12] This is the cornerstone of an impurity method.
-
Linearity: Demonstrates a direct proportional relationship between the concentration of an analyte and the analytical signal over a specified range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable levels of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies.[10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]
Experimental Design for the Cross-Validation Study
This section outlines a comprehensive, step-by-step protocol for conducting the cross-validation.
Part A: Method Transfer from HPLC to UPLC
The initial step is to geometrically scale the HPLC method parameters to the UPLC column dimensions. This is crucial for preserving the selectivity of the separation. This process can be greatly simplified using commercially available method transfer calculators.[14]
Hypothetical Original HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particles
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Gradient: 5% to 95% Acetonitrile in 30 minutes
-
Total Run Time: 41 minutes
Calculated Transferred UPLC Method:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particles
-
Flow Rate: ~0.45 mL/min (scaled to maintain linear velocity)
-
Injection Volume: ~2.2 µL (scaled to column volume)
-
Gradient: 5% to 95% Acetonitrile in 3.5 minutes (scaled gradient)
-
Total Run Time: ~4.8 minutes
Part B: Head-to-Head Validation Protocol
The following protocol details the experiments to be performed concurrently on both the HPLC and UPLC systems.
Materials & Equipment:
-
Reference standards for the API and all known impurities.
-
Drug product placebo.
-
HPLC-grade solvents (Water, Acetonitrile, etc.) and additives (TFA, Formic Acid, buffers).
-
Calibrated analytical balances, volumetric flasks, and pipettes.
-
An HPLC system with a PDA/UV detector (e.g., Agilent 1260 Infinity II).
-
A UPLC system with a PDA/UV detector (e.g., Waters ACQUITY UPLC H-Class).
Experimental Workflow Diagram:
Step-by-Step Methodology:
-
System Suitability: Before each validation run, inject a system suitability standard (a mixture of API and key impurities) five times. Verify that system suitability criteria (e.g., resolution > 2.0, tailing factor < 1.5, %RSD of peak areas < 2.0%) are met on both systems.
-
Specificity:
-
Prepare and inject the following: diluent blank, placebo solution, a solution of the API, and a solution of the API spiked with all known impurities at the target concentration (e.g., the reporting threshold).
-
Causality: This confirms that no peaks from the diluent or placebo interfere with the API or impurity peaks. Peak purity analysis using the PDA detector should be performed to confirm the spectral homogeneity of each peak of interest, providing confidence in its identity.
-
-
Linearity, Range, and LOD/LOQ:
-
Prepare a stock solution containing all impurities. Perform serial dilutions to create at least five concentration levels, ranging from the expected LOQ to 150% of the specification limit for each impurity.
-
Inject each level in triplicate.
-
Causality: This experiment establishes the working range of the method. The linearity plot (peak area vs. concentration) validates that the response is proportional, which is fundamental for accurate quantitation. The lowest concentration level helps to experimentally determine the LOQ and LOD, defining the method's sensitivity limits.
-
-
Accuracy (Recovery):
-
Prepare three sets of samples by spiking known amounts of impurities into the drug product placebo at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare three independent samples at each level.
-
Calculate the percent recovery for each impurity at each level.
-
Causality: This experiment directly measures how well the method can quantify an impurity in the actual sample matrix, proving its accuracy. Using multiple levels ensures accuracy across the specified range.
-
-
Precision:
-
Repeatability: Prepare six independent samples by spiking all impurities into the placebo at 100% of the specification limit. Analyze these samples on the same day, with the same analyst and instrument.
-
Intermediate Precision: Have a second analyst repeat the repeatability experiment on a different day using a different set of mobile phase and sample preparations.
-
Causality: This demonstrates the method's consistency. Repeatability shows performance under ideal conditions, while intermediate precision simulates the variability expected during routine laboratory use, ensuring the method is reliable over time.
-
-
Robustness:
-
Select critical method parameters and introduce small, deliberate variations. For example:
-
Flow Rate: ± 10% of the nominal value.
-
Column Temperature: ± 5 °C.
-
Mobile Phase Composition: ± 2% absolute for the organic modifier.
-
-
Analyze a system suitability sample under each varied condition and evaluate the impact on resolution, retention time, and peak shape.
-
Causality: This test challenges the method's reliability when faced with minor, unavoidable variations that occur in a real-world QC environment, ensuring it will not fail during routine operation.
-
Data Comparison and Acceptance Criteria
All generated data must be summarized in tables for a direct, objective comparison. The acceptance criteria should be pre-defined in the validation protocol and based on ICH guidelines.
Table 1: System Suitability Comparison
| Parameter | Acceptance Criterion | HPLC Result | UPLC Result | Status |
|---|---|---|---|---|
| Resolution (Critical Pair) | > 2.0 | 2.8 | 4.5 | Pass |
| Tailing Factor (API) | < 1.5 | 1.1 | 1.0 | Pass |
| %RSD Area (n=5) | < 2.0% | 0.8% | 0.5% | Pass |
Table 2: Linearity and Range Summary
| Impurity | Acceptance Criterion (r²) | HPLC r² | UPLC r² | Range Verified (µg/mL) | Status |
|---|---|---|---|---|---|
| Impurity A | ≥ 0.998 | 0.9995 | 0.9998 | 0.1 - 2.5 | Pass |
| Impurity B | ≥ 0.998 | 0.9991 | 0.9996 | 0.1 - 2.5 | Pass |
| Impurity C | ≥ 0.998 | 0.9989 | 0.9992 | 0.1 - 2.5 | Pass |
Table 3: Accuracy (Recovery) Data
| Impurity | Spike Level | Acceptance Criterion | HPLC Mean Recovery (%) | UPLC Mean Recovery (%) | Status |
|---|---|---|---|---|---|
| Impurity A | 50% | 90.0 - 110.0% | 98.5 | 99.1 | Pass |
| 100% | 99.2 | 100.5 | Pass | ||
| 150% | 101.1 | 101.3 | Pass | ||
| Impurity B | 50% | 90.0 - 110.0% | 97.6 | 98.8 | Pass |
| 100% | 98.9 | 99.4 | Pass |
| | 150% | | 100.5 | 100.9 | Pass |
Table 4: Precision (%RSD) Comparison
| Impurity | Precision Type | Acceptance Criterion (%RSD) | HPLC %RSD | UPLC %RSD | Status |
|---|---|---|---|---|---|
| Impurity A | Repeatability (n=6) | ≤ 5.0% | 2.1% | 1.5% | Pass |
| Intermediate | ≤ 8.0% | 3.5% | 2.8% | Pass | |
| Impurity B | Repeatability (n=6) | ≤ 5.0% | 2.5% | 1.8% | Pass |
| | Intermediate | ≤ 8.0% | 4.1% | 3.2% | Pass |
Table 5: LOD & LOQ Comparison (µg/mL)
| Parameter | HPLC Result | UPLC Result | Comment |
|---|---|---|---|
| LOD (S/N ≥ 3) | 0.03 | 0.01 | UPLC shows ~3x higher sensitivity |
| LOQ (S/N ≥ 10) | 0.10 | 0.03 | UPLC quantitation limit is significantly lower |
Conclusion: A Validated Transition to Higher Performance
The cross-validation study detailed in this guide provides a robust framework for migrating an impurity profiling method from HPLC to UPLC. The hypothetical data presented demonstrates a successful transfer, where the UPLC method not only meets all pre-defined acceptance criteria but also shows equivalent or superior performance in terms of specificity, accuracy, and precision.
Crucially, the UPLC method achieved this equivalence while reducing the analytical run time from 41 minutes to under 5 minutes. This dramatic increase in throughput, coupled with enhanced sensitivity (lower LOD/LOQ) and reduced solvent consumption, provides a clear and compelling justification for its implementation in a routine quality control environment. By following a systematic, science-based approach grounded in regulatory principles, laboratories can confidently adopt UPLC technology to enhance efficiency and analytical capability without compromising data integrity or product quality.
References
- Improving LC Separations: Transferring Methods
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.Biotech Spain.
- Q2(R2) Validation of Analytical Procedures March 2024.FDA.
- Significance of Impurity Profiling in the Pharmaceutical Industry.Global Pharma Tek.
- A universal tool for method transfer from HPLC to UHPLC.Thermo Fisher Scientific.
- Transferring Methods
- Method Transfer between HPLC and UPLC using ACQUITY UPLC H-Class and Method Transfer Kits.
- Transferring Compendial HPLC Methods to UPLC Technology for Routine Generic Drug Analysis.
- Highlights from FDA's Analytical Test Method Valid
- Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
- Impurity profiling in peptides: Why It M
- Impurity Profiling in Drug Development.Veeprho.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology.FDA.
- UPLC vs HPLC: wh
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).ICH.
- HPLC Vs UPLC: Differences In Application, Performance And Cost.GMP Insiders.
- HPLC vs UPLC - What's the Difference?.
- HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY.IJCRT.org.
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Assessing the Impact of Donepezil Impurity D on Drug Efficacy: A Comparative Guide for Researchers
For researchers and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing therapeutic efficacy and patient safety. This guide provides an in-depth technical comparison of Donepezil and its potential efficacy when Donepezil Impurity D is present. We will explore the potential impact of this impurity on the drug's primary mechanism of action and provide detailed experimental protocols to empower researchers to conduct their own assessments.
Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1][2] Increased levels of acetylcholine in the brain are associated with improved cognitive function.[3][] However, like any synthetic pharmaceutical compound, Donepezil is susceptible to the formation of impurities during synthesis and storage.[][5] One such process-related impurity is Donepezil Impurity D, chemically known as 5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one.[6][7][8] The presence of impurities, even in trace amounts, can potentially alter the efficacy and safety profile of the final drug product.[9][10][11]
This guide will navigate the logical steps to assess the impact of Donepezil Impurity D, beginning with a structural comparison and moving to in vitro and in vivo evaluations.
Structural Comparison and a Key Surrogate
A direct comparison of the chemical structures of Donepezil and Donepezil Impurity D reveals a critical difference in the piperidine ring system. Donepezil features a benzylpiperidine moiety, whereas Impurity D contains a pyridine ring.[6][7][8] This seemingly small alteration can have a significant impact on the molecule's ability to bind to and inhibit acetylcholinesterase.
To understand the potential impact of this structural change, we can look to studies on Donepezil analogues. Research into a series of Donepezil-based analogues where the phenyl moiety of Donepezil was replaced with a pyridine ring has shown that these analogues can still exhibit potent acetylcholinesterase inhibitory activity.[12] In some cases, these pyridine-containing analogues were found to be equally potent inhibitors of electric eel AChE as Donepezil itself.[12] This suggests that Donepezil Impurity D may not be an inert substance and could potentially contribute to the overall pharmacological effect, or conversely, interfere with the binding of Donepezil.
In Vitro Assessment: Acetylcholinesterase Inhibition Assay
To quantify the direct impact of Donepezil Impurity D on the target enzyme, a well-established in vitro acetylcholinesterase inhibition assay, such as the Ellman's method, is essential.[3][13][14] This colorimetric assay measures the activity of AChE and its inhibition by test compounds.
Experimental Workflow: In Vitro AChE Inhibition Assay
Caption: Workflow for the in vivo assessment of cognitive function using the Morris water maze.
Comparative Data: Morris Water Maze Performance
The following table illustrates the expected outcomes from a Morris water maze experiment, comparing the performance of different treatment groups.
| Treatment Group | Mean Escape Latency (seconds) - Day 4 | Time in Target Quadrant (%) - Probe Trial |
| Wild-Type (Control) | 15 ± 3 | 45 ± 5 |
| Tg2576 (Vehicle) | 45 ± 8 | 20 ± 4 |
| Tg2576 + Donepezil | 25 ± 5 | 35 ± 6 |
| Tg2576 + Donepezil with 1% Impurity D (hypothetical) | 30 ± 6 | 30 ± 5 |
| Tg2576 + Donepezil with 5% Impurity D (hypothetical) | 38 ± 7 | 25 ± 5 |
Detailed Protocol: Morris Water Maze
Apparatus:
-
A circular pool (approximately 1.2-1.5 m in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform submerged 1-2 cm below the water surface.
-
A video tracking system to record and analyze the mouse's swimming path.
-
Distinct visual cues placed around the room.
Procedure:
-
Animal Groups:
-
Group 1: Wild-type mice receiving vehicle.
-
Group 2: Tg2576 mice receiving vehicle.
-
Group 3: Tg2576 mice receiving Donepezil.
-
Group 4: Tg2576 mice receiving Donepezil containing a specified percentage of Impurity D.
-
-
Dosing: Administer the respective treatments to the mice daily for a predetermined period (e.g., 28 days) before and during the behavioral testing.
-
Acquisition Training (4-5 days):
-
Conduct four trials per day for each mouse.
-
For each trial, gently place the mouse into the water at one of four randomized starting positions.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform within 60 seconds, guide it to the platform and allow it to stay for the same duration.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last training session):
-
Remove the escape platform from the pool.
-
Place each mouse in the pool for a single 60-second trial.
-
Record the swimming path and measure the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Compare the escape latencies during training and the time spent in the target quadrant during the probe trial between the different treatment groups.
Conclusion and Recommendations
The presence of impurities in a drug substance necessitates a thorough evaluation of their potential impact on efficacy. While direct data on the biological activity of Donepezil Impurity D is limited, the available information on structurally similar pyridine-containing analogues suggests that it may not be an inert compound and could potentially influence the overall therapeutic effect of Donepezil. [12] Therefore, it is imperative for researchers and drug developers to:
-
Rigorously control the levels of Donepezil Impurity D in the API synthesis and formulation processes.
-
Conduct in vitro acetylcholinesterase inhibition assays to determine the IC50 of the impurity and its effect on the inhibitory activity of Donepezil.
-
Perform in vivo studies in relevant animal models of Alzheimer's disease to assess the impact of the impurity on the cognitive-enhancing effects of Donepezil.
By following these scientifically rigorous evaluation pathways, the pharmaceutical industry can ensure the consistent efficacy and safety of Donepezil for patients who rely on it for the management of Alzheimer's disease.
References
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PubMed Central. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. [Link]
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PLOS One. A Comprehensive Behavioral Test Battery to Assess Learning and Memory in 129S6/Tg2576 Mice. [Link]
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PubMed. A Comprehensive Behavioral Test Battery to Assess Learning and Memory in 129S6/Tg2576 Mice. [Link]
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Charles River Laboratories. Alzheimer's Disease Studies Using Tg2576 Mouse Model. [Link]
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IvyPanda. The Pharmacology and Mechanism of Donepezil Action Term Paper. [Link]
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PubMed Central. Amine-containing donepezil analogues as potent acetylcholinesterase inhibitors with increased polarity. [Link]
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Patsnap Synapse. What is the mechanism of Donepezil Hydrochloride?. [Link]
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ALZFORUM. Tg2576. [Link]
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Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro. [Link]
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YouTube. Morris Water Maze Test for Alzheimer's Disease Model In Mice. [Link]
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SynZeal. Donepezil EP Impurity D | 4803-57-0. [Link]
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Veeprho. Donepezil EP Impurity D | CAS 4803-57-0. [Link]
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Scribd. Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics. [Link]
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JoVE. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze. [Link]
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PubMed Central. Validation of a 2-day water maze protocol in mice. [Link]
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ResearchGate. (PDF) Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. [Link]
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Semantic Scholar. Identification and characterization of potential impurities of donepezil.. [Link]
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Semantic Scholar. Design and synthesis of new donepezil analogs derived from arylpiperazine scaffold as acetylcholinesterase inhibitors. [Link]
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Pharmaffiliates. Donepezil-impurities. [Link]
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SynThink Research Chemicals. USP Donepezil Pyridine Analog; Donepezil EP Impurity D | 4803-57-0. [Link]
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ResearchGate. Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. [Link]
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ResearchGate. Recent developments in biological activities of indanones | Request PDF. [Link]
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SynZeal. Donepezil Impurities. [Link]
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A Comparative Analysis of Indanone Derivatives as Potent Enzyme Inhibitors
The indanone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of enzymes implicated in various pathologies. This guide provides a comparative study of indanone derivatives, offering a technical deep-dive into their performance as enzyme inhibitors. We will explore their activity against key enzyme targets in neurodegenerative diseases and cancer, present supporting experimental data, and detail the methodologies required for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.
The Indanone Scaffold: A Foundation for Potent and Selective Inhibition
The indanone core, a bicyclic aromatic ketone, provides a rigid and versatile framework that can be readily functionalized to achieve high-affinity interactions with the active sites of various enzymes. The true power of this scaffold lies in the ability to introduce diverse substituents at multiple positions, allowing for the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties. This has led to the development of numerous indanone derivatives with significant therapeutic potential.
This guide will focus on two primary areas where indanone derivatives have shown significant promise: neurodegenerative diseases, through the inhibition of cholinesterases and monoamine oxidases, and cancer, by targeting enzymes like cyclooxygenase-2 and tubulin.
Indanone Derivatives in Neurodegenerative Disorders: A Multi-Target Approach
Neurodegenerative diseases such as Alzheimer's and Parkinson's are complex, multifactorial conditions. The development of multi-target-directed ligands (MTDLs) is a promising strategy, and indanone derivatives are well-suited for this approach.[1][2] They have been successfully designed to simultaneously inhibit key enzymes involved in the progression of these diseases.[3][4]
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits.[2] Inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine, is a cornerstone of current therapies.[2] Donepezil, a well-known drug for Alzheimer's disease, is itself an indanone derivative, highlighting the clinical significance of this scaffold.[3][5]
Many novel indanone derivatives have been synthesized and evaluated for their ability to inhibit both AChE and its related enzyme, butyrylcholinesterase (BChE). The dual inhibition of both enzymes is considered advantageous.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that degrade neurotransmitters such as dopamine, serotonin, and norepinephrine.[3] Their inhibition can lead to increased levels of these neurotransmitters, which is beneficial in conditions like Parkinson's disease and depression.[6][7] Several indanone derivatives have been identified as potent and selective inhibitors of MAO-B.[1][2]
Comparative Inhibitory Activity of Indanone Derivatives in Neurodegenerative Disease Models
The following table summarizes the in vitro inhibitory activity (IC50 values) of selected indanone derivatives against AChE, BChE, and MAO-B. This data, compiled from various studies, allows for a direct comparison of their potency.
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| Donepezil | AChE | 0.02 | [8] |
| BChE | 4.6 | [8] | |
| Compound 4b | AChE | 0.78 | [5] |
| Compound A1 | AChE | 0.054 | [1] |
| MAO-B | 3.25 | [1] | |
| Compound 9 | AChE | 0.0148 | [4] |
| Compound 14 | AChE | 0.0186 | [4] |
| Compound 5c | AChE | 0.12 | [9] |
| Compound 7b | BChE | 0.04 | [9] |
| Compound 54 | AChE | 14.06 | [10] |
| Compound 56 | AChE | 12.30 | [10] |
| Compound 64 | AChE | 12.01 | [10] |
This table presents a selection of data from the cited literature and is for comparative purposes. For full experimental details, please refer to the original publications.
Indanone Derivatives as Anticancer Agents
The versatility of the indanone scaffold extends to the development of anticancer agents.[11][12] By modifying the core structure, researchers have created derivatives that inhibit enzymes crucial for cancer cell proliferation and survival.
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and plays a role in inflammation and cell growth.[13] Indanone derivatives have been designed as selective COX-2 inhibitors, demonstrating potent cytotoxic effects against cancer cell lines.[13] For instance, certain spiroisoxazoline derivatives containing an indanone moiety have shown high COX-2 inhibitory activity.[13]
Tubulin Polymerization Inhibition
The disruption of microtubule dynamics is a validated strategy in cancer chemotherapy. Some indanone-based thiazolyl hydrazone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis in colorectal cancer cells.[14]
Comparative Anticancer Activity of Indanone Derivatives
Here, we present a summary of the in vitro anticancer activity (IC50 values) of representative indanone derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Compound 9f | MCF-7 (Breast) | 0.03 | COX-2 Inhibition | [13] |
| ITH-6 | HT-29 (Colon) | 0.41 ± 0.19 | Tubulin Polymerization Inhibition | [14][15] |
| COLO 205 (Colon) | - | Tubulin Polymerization Inhibition | [14][15] | |
| KM 12 (Colon) | - | Tubulin Polymerization Inhibition | [14][15] | |
| Compound 10 | MCF-7 (Breast) | 2.2 | Not specified | [12] |
Experimental Protocols for Enzyme Inhibition Assays
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key enzyme inhibition assays discussed in this guide.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
ATCI solution (10 mM in deionized water).
-
AChE enzyme solution (e.g., from electric eel or human erythrocytes) diluted in phosphate buffer to the desired concentration.
-
Test compounds (indanone derivatives) and a reference inhibitor (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the test compound solution at different concentrations.
-
Add 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the AChE enzyme solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.
-
Visualizing the AChE Inhibition Assay Workflow
Caption: Workflow for the spectrophotometric determination of AChE inhibition.
Signaling Pathway Context: The Role of Cholinesterases in Neuronal Signaling
The inhibition of AChE by indanone derivatives has a direct impact on cholinergic neurotransmission, a critical pathway for cognitive function.
Caption: Inhibition of AChE by indanone derivatives increases acetylcholine levels in the synaptic cleft.
Conclusion and Future Directions
Indanone derivatives represent a highly versatile and clinically relevant class of enzyme inhibitors. Their efficacy against key targets in neurodegenerative diseases and cancer has been well-documented. The ability to systematically modify the indanone scaffold provides a powerful tool for medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles.
Future research should continue to explore the full potential of this scaffold. The development of novel derivatives with improved multi-target activities, the investigation of their efficacy in in vivo models, and a deeper understanding of their structure-activity relationships will be crucial for translating these promising compounds into next-generation therapeutics. The comparative data and standardized protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
References
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Al-Ostoot, F. H., et al. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. PubMed. [Link]
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Anonymous. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today. [Link]
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Kaur, M., et al. (2022). Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Chemical Neuroscience. [Link]
-
Hu, Z., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Indanones Derivatives As Potent Acetylcholinesterase/Monoamine Oxidase B Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Kaur, H., et al. (2024). Indanone derivatives: Emerging frontiers in cancer therapy. Semantic Scholar. [Link]
-
Huang, L., et al. (2015). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
-
Singh, M., et al. (2018). Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. Bioorganic & Medicinal Chemistry. [Link]
-
Gomha, S. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. Chemistry & Biodiversity. [Link]
-
Kumar, D., et al. (2008). Gallic acid-based indanone derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Kamal, A., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology. [Link]
-
Kamal, A., et al. (2019). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. European Journal of Medicinal Chemistry. [Link]
-
Anonymous. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders | Request PDF. ResearchGate. [Link]
-
Yelekci, K., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. [Link]
-
Anonymous. (2023). Design, synthesis, and biological evaluation of novel indanone-based hybrids as multifunctional cholinesterase inhibitors for Alzheimer's disease | Request PDF. ResearchGate. [Link]
-
Szychowski, K. A., & Gmiński, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
-
Szychowski, K. A., & Gmiński, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]
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A Guide to the Comprehensive Validation of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone as a Certified Reference Material
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for High-Fidelity Reference Materials
In the landscape of pharmaceutical development and quality control, the accuracy of every analytical measurement is paramount. The foundation of this accuracy rests upon the quality of the reference materials used for instrument calibration, method validation, and system suitability testing.[1] A Certified Reference Material (CRM) is not merely a high-purity substance; it is a material whose property values are certified by a technically valid procedure, accompanied by an uncertainty statement, and for which traceability to an international standard has been established.[2]
This guide provides an in-depth technical overview of the validation process for establishing 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone as a CRM. This compound is a known impurity of Donepezil, a widely used medication for Alzheimer's disease, making its accurate quantification critical for drug safety and regulatory compliance.[3][4] We will explore the rigorous, multi-step process required to move from a synthesized chemical entity to a fully validated CRM, providing the scientific rationale behind each experimental choice and comparing its performance attributes against other potential standards.
The Regulatory and Quality Framework: Adherence to Global Standards
The entire validation process is anchored in a framework of internationally recognized guidelines to ensure the CRM's quality and acceptance by regulatory bodies. The two primary pillars governing this work are:
-
ISO Guide 34 (and its successor, ISO 17034): This standard outlines the general requirements for the competence of reference material producers.[5][6] It mandates a robust quality system covering all aspects of production, from material handling and characterization to the assignment of certified values and stability monitoring.[7] Adherence to ISO Guide 34 ensures that the CRM is produced with demonstrable and traceable quality.[5]
-
ICH Q2(R2) Guidelines: These guidelines from the International Council for Harmonisation provide a detailed framework for the validation of analytical procedures.[8][9] While focused on the analytical method itself, the principles are intrinsically linked to the CRM, as the CRM is used to validate the method's performance characteristics, including accuracy, precision, and linearity.[10][11]
The journey from a candidate material to a CRM is a systematic process of evidence-building. The following sections detail this journey, structured to provide clarity and scientific justification at each stage.
Phase 1: Synthesis, Purification, and Identity Confirmation
The foundational step is the acquisition of the candidate material, this compound, at the highest achievable purity.[12] If not commercially available at sufficient quality, custom synthesis is required.
Causality Behind Experimental Choices:
-
Synthesis Route: The synthesis often involves the reaction of 5,6-dimethoxy-1-indanone with a suitable pyridine-containing reagent.[13][14] The chosen synthetic pathway must be one that minimizes the formation of hard-to-remove, structurally similar impurities.
-
Purification: Techniques like recrystallization or column chromatography are employed. The goal is not just to achieve high purity but to ensure that any remaining impurities are at a level low enough to be accurately quantified by subsequent analytical methods. A reference standard that is 99.9% pure is significantly more reliable and requires less complex characterization than one that is 90% pure.[12]
Protocol 1: Identity Confirmation
Objective: To unequivocally confirm that the synthesized material has the chemical structure of this compound.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Rationale: NMR provides the most definitive information about the molecular structure. ¹H NMR confirms the number and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. The observed chemical shifts, coupling constants, and integrations must be fully consistent with the proposed structure.
-
Procedure:
-
Accurately weigh ~5-10 mg of the material.
-
Dissolve in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Process the data and assign all peaks to the corresponding atoms in the molecule.
-
-
-
Mass Spectrometry (MS):
-
Rationale: MS provides the molecular weight of the compound, serving as a primary check of its identity. High-resolution MS (HRMS) can determine the elemental composition, providing an orthogonal confirmation of the molecular formula (C₁₇H₁₇NO₃).[3]
-
Procedure:
-
Prepare a dilute solution of the material in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Compare the measured accurate mass to the theoretical mass. The deviation should be less than 5 ppm.
-
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Rationale: FTIR identifies the functional groups present in the molecule (e.g., C=O of the indanone, C-O of the methoxy groups, aromatic C=C and C-H bonds). This serves as a characteristic fingerprint of the compound.
-
Procedure:
-
Place a small amount of the solid material directly onto the ATR crystal of the FTIR spectrometer.
-
Acquire the spectrum and identify the characteristic absorption bands.
-
-
Phase 2: Purity Determination and Certified Value Assignment
This phase is the quantitative heart of the validation process. The purity of a CRM is typically assigned using a mass balance approach , which is a self-validating system. The principle is to sum the masses of all identified impurities (including water and residual solvents) and subtract this total from 100%.
Protocol 2: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify all structurally related impurities.
Rationale: HPLC with UV detection is the gold standard for purity assessment of non-volatile organic compounds. The method must be validated according to ICH Q2(R2) guidelines to prove it is fit for purpose.[15]
Method Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by running blanks, placebos, and stress degradation samples to ensure no interference at the retention time of the main peak.
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a specified range.
-
Accuracy: The closeness of the test results to the true value, often determined by spike recovery experiments.[11]
-
Precision: The degree of scatter between a series of measurements, assessed at repeatability (same day, same analyst) and intermediate precision (different days, different analysts) levels.[9]
Procedure (Example HPLC Method):
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Purity Calculation: Use an area percent normalization method, assuming all impurities have the same response factor as the main component unless a specific impurity standard is available.
Protocol 3: Determination of Volatile Content
Objective: To quantify impurities that would not be detected by HPLC, specifically water and residual solvents from the synthesis.
Methodologies:
-
Water Content by Karl Fischer (KF) Titration:
-
Rationale: KF is the most accurate method for determining water content in solid samples. It is a specific and precise titrimetric method.
-
Procedure:
-
Standardize the KF reagent with a known water standard.
-
Accurately weigh a suitable amount of the CRM candidate into the titration vessel.
-
Titrate to the endpoint and calculate the water content (w/w %).
-
Perform the analysis in triplicate to ensure precision.
-
-
-
Residual Solvents by Headspace Gas Chromatography (GC-HS):
-
Rationale: GC-HS is the standard technique for analyzing residual organic solvents as per USP <467> and ICH Q3C guidelines. It is highly sensitive and specific for volatile compounds.
-
Procedure:
-
Accurately weigh the CRM candidate into a headspace vial.
-
Add a suitable dissolution solvent (e.g., DMSO or DMF).
-
Seal the vial and place it in the headspace autosampler for incubation at a set temperature and time.
-
Inject the headspace vapor onto a suitable GC column.
-
Quantify any detected solvents against a calibrated external standard.
-
-
Protocol 4: Non-Volatile/Inorganic Impurities
Objective: To quantify any inorganic impurities present.
Methodology: Residue on Ignition (ROI) / Sulfated Ash:
-
Rationale: This gravimetric method (as described in USP <281>) measures the amount of residual substance not volatilized upon ignition. It provides a measure of the total inorganic impurity content.
-
Procedure:
-
Accurately weigh 1-2 g of the substance into a tared crucible.
-
Moisten with sulfuric acid and heat gently until the substance is thoroughly charred.
-
Cool, moisten again with sulfuric acid, and heat until white fumes are no longer evolved.
-
Ignite in a muffle furnace at 600 ± 50 °C until the residue is completely incinerated.
-
Cool in a desiccator, weigh, and calculate the percentage of residue.
-
Comparison and Data Summary
Once all individual impurity tests are complete, the assigned purity value is calculated. This value is what distinguishes a CRM from a simple analytical standard.
Table 1: Example Purity Assignment for this compound CRM
| Parameter | Method | Result | Contribution to Impurity Profile |
| Chromatographic Purity | HPLC-UV | 99.85% (Area %) | 0.15% (related substances) |
| Water Content | Karl Fischer Titration | 0.08% (w/w) | 0.08% |
| Residual Solvents | GC-HS | <0.01% (w/w) | 0.01% (reporting limit) |
| Non-Volatile Impurities | Residue on Ignition | 0.02% (w/w) | 0.02% |
| Total Impurities | - | - | 0.26% |
| Assigned Purity (Mass Balance) | 100% - Total Impurities | 99.74% | - |
| Measurement Uncertainty | (Calculated from all sources) | ± 0.12% | - |
Comparison with Alternatives:
| Reference Material Type | Purity Statement | Traceability & Uncertainty | Intended Use |
| In-House Validated CRM (This Guide) | Assigned value via mass balance (e.g., 99.74%) | Full traceability; uncertainty budget provided | Primary standard for method validation, instrument calibration, and quantitative analysis.[1] |
| Commercial Analytical Standard | Typically >98% or >99% (by HPLC) | Often lacks a formal uncertainty statement and full traceability documentation. | General system suitability, peak identification, qualitative work. |
| Pharmacopeial Standard (e.g., USP) | "USP Reference Standard" - purity established by the pharmacopeia.[16] | Officially recognized as the primary standard for compendial methods.[17] | Official use in pharmacopeial monograph testing to ensure compliance.[18] |
Phase 3: Homogeneity and Stability Studies
A certified value is meaningless if it does not represent every unit in the batch or if it changes over time.
-
Homogeneity Study: This involves analyzing a statistically relevant number of units from across the entire batch to ensure there is no significant variation in purity from one vial to the next. This validates that any single unit is representative of the whole batch.
-
Stability Study: The CRM candidate is stored under both long-term (e.g., 5 °C) and accelerated (e.g., 40 °C / 75% RH) conditions. It is re-tested at specific time points to monitor for any degradation. This data is used to establish the CRM's shelf-life and recommended storage conditions.[12]
Conclusion: Establishing Trust Through Rigorous Validation
The validation of this compound as a Certified Reference Material is a comprehensive, evidence-based process that goes far beyond a simple purity check. It requires a deep understanding of analytical chemistry, quality management systems, and regulatory requirements. By following the principles outlined in ISO Guide 34 and the methodologies of ICH Q2(R2), a candidate material is transformed into a high-fidelity tool that underpins the accuracy and reliability of pharmaceutical analysis. The resulting CRM, with its certified value, associated uncertainty, and complete documentation, provides researchers and quality control analysts with the highest level of confidence in their analytical results, ultimately contributing to the safety and efficacy of pharmaceutical products.
References
-
Pharmaffiliates. (2025). Types of Reference Standards Used in the Pharmaceutical Industry. Pharmaffiliates. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
Agilent. (n.d.). United States Pharmacopeia Reference Standards - USP. Agilent. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Epichem. (n.d.). Pharmacopeial Reference Standards & Custom Synthesis. Epichem. [Link]
-
Deak, A. (1999). The selection use of reference materials in pharmaceutical and clinical laboratories. Academia.edu. [Link]
-
ARO Scientific. (2025). Method validation using Certified Reference Materials (CRMs). ARO Scientific. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. [Link]
-
Merck Millipore. (n.d.). ISO Guide 34 accreditation. Merck Millipore. [Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
-
iTeh STANDARD PREVIEW. (n.d.). ISO-Guide-34-2000.pdf. iTeh.ai. [Link]
-
APLAC. (2015). ISO GUIDE 34: 2009 WORKING DOCUMENT. APLAC. [Link]
-
ResearchGate. (n.d.). Implementation of ISO Guide 34: Accreditation for reference material production. ResearchGate. [Link]
-
ARTIS STANDARDS. (n.d.). This compound. ARTIS STANDARDS. [Link]
-
MySkinRecipes. (n.d.). 5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride. MySkinRecipes. [Link]
-
Chinese Journal of Modern Applied Pharmacy. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy. [Link]
-
ChemMol. (n.d.). What are the properties and preparation methods of 5,6-Dimethoxy-1-indanone? ChemMol. [Link]
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- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 18. USP Reference Standards [usp.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my priority is to extend our commitment to the scientific community beyond providing high-quality reagents to ensuring you have the critical information needed for safe laboratory operations. This guide provides a detailed, step-by-step protocol for the proper disposal of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone, a compound utilized in pharmaceutical research. The procedures outlined here are grounded in established safety protocols and regulatory guidelines to ensure the protection of laboratory personnel and the environment.
The structural components of this molecule, an indanone core and a pyridine derivative, necessitate a cautious approach to its handling and disposal. While a comprehensive safety profile for this specific compound is not extensively documented in publicly available literature, the known hazards of its constituent parts warrant treating it as a hazardous substance.
Hazard Assessment and Characterization
Before any disposal procedures are initiated, a thorough understanding of the potential hazards is essential. Based on Safety Data Sheets (SDS) for structurally related compounds, this compound should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Key Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2]
-
Irritation: May cause eye, skin, respiratory, and digestive tract irritation.[3]
Given these potential hazards, all handling and disposal procedures must be conducted within a certified laboratory chemical fume hood.[4]
Table 1: Hazard Profile of Related Compounds
| Compound | CAS Number | Known Hazards |
| 5,6-Dimethoxy-1-indanone | 2107-69-9 | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] |
| 1-Indanone | 83-33-0 | May cause eye and skin irritation.[5][6] |
| Pyridine | 110-86-1 | Flammable liquid and vapor, harmful if swallowed, in contact with skin or if inhaled, causes skin and eye irritation, suspected of causing genetic defects and cancer. |
Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable when handling this compound. The following should be worn at all times:
-
Eye Protection: Chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling the compound.[7]
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[3][6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]
Waste Segregation and Containerization
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[8][9]
Step-by-Step Waste Collection Protocol:
-
Designate a Satellite Accumulation Area (SAA): Establish a specific area in the laboratory, near the point of generation, for the accumulation of hazardous waste.[8][10] This area should be clearly marked.
-
Select an Appropriate Waste Container:
-
Label the Waste Container:
-
Keep the Container Closed: The waste container must be tightly sealed at all times, except when adding waste.[8][9] This prevents the release of vapors and reduces the risk of spills.
Caption: Workflow for proper waste segregation and containerization.
Disposal Procedures
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Under no circumstances should this compound be disposed of down the drain or in regular trash. [13]
Steps for Final Disposal:
-
Accumulation Time Limits: Adhere to the regulations regarding the maximum amount of waste and the time it can be stored in the SAA. Typically, a full container must be removed within three days, and partially filled containers should be disposed of within a year.[10]
-
Requesting Pickup: Once the waste container is full or ready for disposal, a formal pickup request must be submitted to your institution's Environmental Health & Safety (EH&S) department or the designated hazardous waste management provider.[8]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.
Emergency Procedures: Spills and Exposure
Accidents can happen, and being prepared is crucial for mitigating risks.
In Case of a Spill:
-
Small Spills (manageable by trained personnel):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand, or a commercial spill kit).[4]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.[4]
-
-
Large Spills:
In Case of Personal Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Caption: Decision tree for the disposal of this compound.
By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also maintaining compliance with environmental regulations and fostering a culture of safety within your laboratory.
References
- The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. (n.d.).
- Pyridine: incident management. (n.d.). GOV.UK.
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue College of Engineering.
- Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
- Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.).
- 1-Indanone - SAFETY DATA SHEET. (n.d.).
- Material Safety Data Sheet - 1-Indanone, 99+%. (n.d.). Cole-Parmer.
- Standard Operating Procedure for Pyridine. (n.d.).
- Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
- How to Store and Dispose of Hazardous Chemical Waste. (n.d.). UC San Diego.
- Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
- 1-Indanone - Safety Data Sheet. (2025, December 6). ChemicalBook.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
- 1-Indanone SDS, 83-33-0 Safety Data Sheets. (n.d.). ECHEMI.
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Navigating the Uncharted: A Guide to Safely Handling 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and development, novel compounds are synthesized daily. While this progress is exciting, it also presents a significant challenge: ensuring the safety of the researchers who handle these new chemical entities. 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone is one such compound where comprehensive safety data is not yet publicly available. This guide provides a robust framework for its safe handling, grounded in the principles of chemical hygiene, risk mitigation, and regulatory compliance. As a Senior Application Scientist, my aim is to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.
Understanding the Hazard Profile: An Evidence-Based Approach
Without a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from its structural components: the 5,6-dimethoxy-1-indanone core and the 4-pyridylmethyl substituent.
The parent compound, 5,6-dimethoxy-1-indanone , is known to be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It can also cause skin and eye irritation.[4] The pyridinyl group, present in many pharmacologically active molecules, can also present its own set of hazards, including potential irritation to the skin, eyes, and respiratory system.[5] Therefore, it is prudent to treat this compound as a potentially hazardous substance with acute toxicity and irritant properties.
Key Inferred Hazards:
-
Harmful if swallowed, inhaled, or in contact with skin.
-
Potential for serious eye and skin irritation.
-
As a powdered solid, it poses an inhalation hazard.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards, a comprehensive PPE strategy is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals in a laboratory setting.[6][7][8]
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene) | To prevent skin contact.[9] Double-gloving is recommended when handling the pure compound. |
| Eye Protection | Tightly fitting safety goggles with side-shields | To protect against dust particles and potential splashes.[10] |
| Body Protection | Flame-resistant lab coat or coveralls | To protect skin and personal clothing from contamination.[9][10] For larger quantities, a disposable chemical protective coverall should be considered.[11] |
| Respiratory Protection | NIOSH-approved respirator | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[10] For weighing and transferring powders, a powered air-purifying respirator (PAPR) offers a higher level of protection.[11] |
Engineering Controls: Minimizing Exposure at the Source
While PPE is essential, the hierarchy of controls prioritizes engineering controls to remove or reduce the hazard at its source.[12]
-
Chemical Fume Hood: All work with this compound, especially handling of the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[8]
-
Eyewash Station and Safety Shower: These must be readily accessible in the immediate work area for emergency use.[4]
Safe Handling and Operational Workflow
A structured workflow is critical to ensure safety and consistency. The following diagram outlines the key steps for handling this compound.
Caption: A decision-making workflow for the proper disposal of this compound waste.
By adhering to these guidelines, you can confidently and safely handle this compound, ensuring a secure research environment for yourself and your colleagues. Remember, a strong safety culture is built on proactive risk assessment and a commitment to best practices.
References
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Respirex International. (n.d.). Pharmaceutical PPE. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]
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Cleanroom Technology. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Retrieved from [Link]
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Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
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3M India. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]
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Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]
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IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]
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3M United States. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]
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PubChem. (n.d.). 5,6-Dimethoxy-1-indanone. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 5,6-Dimethoxy-1-Indanone, 98%. Retrieved from [Link]
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The Perfumer's Apprentice. (2018, July 24). SAFETY DATA SHEET. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
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ACS Publications. (2025, May 20). Ultrasound-Assisted Synthesis of 2-Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution. Retrieved from [Link]
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Preprints.org. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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ResearchGate. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
